Iridium--oxopalladium (1/1)
Description
Structure
2D Structure
Properties
CAS No. |
142261-85-6 |
|---|---|
Molecular Formula |
IrOPd |
Molecular Weight |
314.64 g/mol |
IUPAC Name |
iridium;oxopalladium |
InChI |
InChI=1S/Ir.O.Pd |
InChI Key |
PNZMFLMTOOSMGP-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pd].[Ir] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Iridium-Palladium Bimetallic Catalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of iridium-palladium (Ir-Pd) bimetallic catalysts. These materials have garnered significant interest in the scientific community, particularly within the pharmaceutical and fine chemical industries, due to their unique catalytic properties that often surpass those of their monometallic counterparts. This document details experimental protocols, presents quantitative data in accessible formats, and visualizes complex workflows to facilitate a deeper understanding and practical application of these advanced catalytic systems.
Synthesis of Iridium-Palladium Bimetallic Catalysts
The synergistic effects in Ir-Pd bimetallic catalysts are highly dependent on their composition, size, and morphology. The choice of synthesis method is therefore critical in tuning these properties to achieve desired catalytic performance. This section outlines three commonly employed methods for the preparation of supported Ir-Pd bimetallic nanoparticles.
Co-impregnation Method
The co-impregnation method is a straightforward and widely used technique for synthesizing supported bimetallic catalysts. It involves the simultaneous introduction of precursor salts of both metals onto a support material.
Experimental Protocol:
-
Support Pre-treatment: The support material (e.g., activated carbon, alumina, silica) is first dried under vacuum at 120°C for 12 hours to remove adsorbed water.
-
Precursor Solution Preparation: Aqueous solutions of iridium(III) chloride (IrCl₃) and palladium(II) chloride (PdCl₂) are prepared with the desired molar ratio of Ir to Pd. The total metal loading is typically in the range of 1-5 wt%.
-
Impregnation: The support material is added to the bimetallic precursor solution. The volume of the solution is often matched to the pore volume of the support (incipient wetness impregnation). The mixture is then stirred or sonicated for several hours to ensure uniform distribution of the metal precursors.
-
Drying: The impregnated support is dried in an oven, typically at 100-120°C overnight, to remove the solvent.
-
Calcination: The dried material is calcined in an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 300°C to 500°C for 2-4 hours. This step decomposes the metal precursors to their respective oxides.
-
Reduction: The calcined catalyst is reduced in a hydrogen atmosphere (e.g., 5% H₂ in Ar) at a temperature between 200°C and 500°C for 2-4 hours to form the bimetallic nanoparticles.
Co-impregnation synthesis workflow for Ir-Pd bimetallic catalysts.
Sol-Immobilization Method
The sol-immobilization technique allows for the preparation of highly dispersed metal nanoparticles with a narrow size distribution. This method involves the pre-synthesis of a colloidal metal solution (sol) which is then immobilized onto a support.
Experimental Protocol:
-
Sol Preparation:
-
Aqueous solutions of H₂PdCl₄ and H₃IrCl₆ are prepared.
-
A stabilizing agent, such as polyvinyl alcohol (PVA) or polyvinylpyrrolidone (PVP), is dissolved in deionized water (typically 1-2 wt% solution).
-
The metal precursor solutions are added to the stabilizer solution under vigorous stirring.
-
-
Reduction: A freshly prepared aqueous solution of a reducing agent, such as sodium borohydride (NaBH₄), is added dropwise to the metal-stabilizer solution. The color of the solution typically changes to dark brown or black, indicating the formation of metallic nanoparticles.
-
Immobilization:
-
The support material is suspended in deionized water.
-
The pH of the support suspension is adjusted to be acidic (e.g., pH 2-3) using a dilute acid like sulfuric acid to promote the adsorption of the stabilized nanoparticles.
-
The prepared colloidal nanoparticle solution is added to the support suspension and stirred for several hours.
-
-
Washing and Drying: The resulting catalyst is filtered, washed thoroughly with deionized water to remove any unadsorbed nanoparticles and residual ions, and then dried in an oven at a relatively low temperature (e.g., 60-80°C).
Sol-immobilization synthesis workflow for Ir-Pd bimetallic catalysts.
Water-in-Oil Microemulsion Method
The microemulsion method is a powerful technique for producing nanoparticles with well-controlled size and composition. This method utilizes a thermodynamically stable dispersion of two immiscible liquids (water and oil) stabilized by a surfactant. The aqueous nanodroplets act as nanoreactors for the synthesis of the bimetallic nanoparticles.[1]
Experimental Protocol:
-
Microemulsion Preparation:
-
Two separate water-in-oil microemulsions are prepared.
-
Microemulsion A: Contains an aqueous solution of the metal precursors (e.g., PdCl₂ and IrCl₃).[1]
-
Microemulsion B: Contains an aqueous solution of the reducing agent (e.g., hydrazine or NaBH₄).
-
A common microemulsion system consists of a surfactant (e.g., Triton X-100), a co-surfactant (e.g., n-hexanol), an oil phase (e.g., cyclohexane), and the aqueous phase.
-
-
Nanoparticle Synthesis: Microemulsion A and Microemulsion B are mixed under vigorous stirring. The collision and coalescence of the aqueous nanodroplets lead to the reduction of the metal ions and the formation of bimetallic nanoparticles within the confined space of the micelles.
-
Support Addition: The support material is added to the microemulsion containing the synthesized nanoparticles, and the mixture is stirred for an extended period to allow for the deposition of the nanoparticles onto the support.
-
Catalyst Recovery: The catalyst is separated from the microemulsion by adding a solvent like acetone or ethanol to break the emulsion, followed by centrifugation or filtration.
-
Washing and Drying: The recovered catalyst is washed extensively with solvents like ethanol and water to remove any residual surfactant and then dried.
Characterization of Iridium-Palladium Bimetallic Catalysts
A thorough characterization of the synthesized catalysts is essential to understand their physicochemical properties and to correlate these properties with their catalytic performance. This section details the key characterization techniques.
Transmission Electron Microscopy (TEM)
TEM is a powerful technique for visualizing the size, morphology, and dispersion of the metallic nanoparticles on the support.
Experimental Protocol:
-
Sample Preparation: A small amount of the catalyst powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated for several minutes to create a uniform suspension.
-
Grid Preparation: A drop of the suspension is deposited onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry completely in air or under a gentle heat lamp.
-
Imaging: The grid is then loaded into the TEM for imaging. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes of the nanoparticles.
X-ray Diffraction (XRD)
XRD is used to determine the crystalline structure and phase composition of the catalyst. It can provide information on the formation of alloys and the average crystallite size of the nanoparticles.
Experimental Protocol:
-
Sample Preparation: A sufficient amount of the catalyst powder is finely ground and packed into a sample holder.
-
Data Acquisition: The XRD pattern is recorded using a diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation). Data is typically collected over a 2θ range of 20° to 90°.
-
Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns to identify the crystalline phases present. The average crystallite size can be estimated using the Scherrer equation. For more detailed quantitative analysis, Rietveld refinement can be employed.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements on the catalyst surface.
Experimental Protocol:
-
Sample Preparation: A small amount of the catalyst powder is pressed into a pellet or mounted on a sample holder using conductive tape.
-
Data Acquisition: The sample is introduced into an ultra-high vacuum chamber and irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα). The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Data Analysis: The binding energies of the core-level electrons are determined from the XPS spectra. These binding energies are characteristic of each element and its oxidation state. For Ir-Pd bimetallic catalysts, the Ir 4f and Pd 3d regions are of particular interest.
| Element | Orbital | Chemical State | Binding Energy (eV) |
| Iridium | Ir 4f₇/₂ | Ir(0) | ~60.9 |
| IrO₂ | ~61.9 | ||
| Palladium | Pd 3d₅/₂ | Pd(0) | ~335.2 |
| PdO | ~336.5 |
Note: These are approximate values and can shift depending on the chemical environment and interaction with the other metal.
Workflow for the characterization of Ir-Pd bimetallic catalysts.
Catalytic Applications in Drug Development
Ir-Pd bimetallic catalysts have shown great promise in a variety of organic transformations that are crucial in the synthesis of pharmaceuticals and fine chemicals. Their unique electronic and geometric properties often lead to enhanced activity, selectivity, and stability compared to their monometallic counterparts.
Selective Hydrogenation Reactions
Selective hydrogenation is a key transformation in organic synthesis. Ir-Pd catalysts have demonstrated excellent performance in the selective hydrogenation of α,β-unsaturated aldehydes and alkynes.
Table 1: Performance of Ir-Pd Catalysts in Selective Hydrogenation
| Substrate | Catalyst | Support | Reaction Conditions | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
| Cinnamaldehyde | Pd-Ir/SiC | SiC | 298 K, 1 atm H₂, 1.5 h, Isopropanol | 100 | >99 (to Hydrocinnamaldehyde) | - |
| Phenylacetylene | Pd-Co/C | Carbon | 30°C, 10 mL/min H₂, Toluene | 93 | 92 (to Styrene) | - |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. The addition of iridium can enhance the stability and activity of the palladium catalyst.
Table 2: Performance of Ir-Pd and Related Bimetallic Catalysts in Cross-Coupling Reactions
| Reaction | Catalyst | Substrates | Reaction Conditions | Yield (%) | TON | TOF (h⁻¹) |
| Suzuki-Miyaura | CuPd/SiO₂ | Bromobenzene, Phenylboronic acid | 60°C, 5 min, Microwave, Ethanol/Water | >99 | - | 280,000 |
| Buchwald-Hartwig | Pd-Co/γ-Fe₂O₃@MBD | Iodobenzene, Morpholine | 60°C, Water | 98 | - | - |
Asymmetric Hydrogenation
Iridium complexes are renowned for their excellence in asymmetric hydrogenation. The development of bimetallic Ir-Pd systems for this purpose is an active area of research.
Table 3: Performance of Ir-based Catalysts in Asymmetric Hydrogenation
| Substrate | Catalyst | Reaction Conditions | Conversion (%) | ee (%) |
| Acetophenone | [Ir(cod)Cl]₂ / Ligand | 30°C, 50 bar H₂, 2-propanol | >99 | 98 |
| 4-Chromanone | MsDPEN–Cp*Ir complex | 60°C, 15 atm H₂ | >99 | 99 |
Signaling Pathways and Logical Relationships
The enhanced catalytic activity of bimetallic catalysts is often attributed to synergistic effects, which can be electronic or geometric in nature.
Logical relationship of synergistic effects in Ir-Pd bimetallic catalysts.
In Ir-Pd systems, electron transfer can occur between the two metals, modifying their electronic properties and, consequently, their interaction with reactants. For instance, iridium can donate electron density to palladium, making the palladium more electron-rich and potentially more active in oxidative addition steps of cross-coupling reactions. Geometrically, the presence of iridium atoms on the surface can break up large ensembles of palladium atoms, which can be beneficial for reactions where single-atom or small-cluster active sites are preferred, leading to higher selectivity.
This guide provides a foundational understanding of Ir-Pd bimetallic catalysts. Further research and development in this area will undoubtedly lead to the discovery of even more efficient and selective catalytic systems for the synthesis of complex molecules, with significant implications for the pharmaceutical and chemical industries.
References
The Pivotal Role of Oxo-Palladium Species in Suzuki-Miyaura Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Central to this reaction is the palladium catalyst, which orchestrates the intricate dance of oxidative addition, transmetalation, and reductive elimination. While the catalytic cycle is often depicted with soluble Pd(0) and Pd(II) species, a growing body of evidence highlights the significant and often underappreciated role of oxo-palladium species, such as palladium(II) oxide (PdO) and related hydroxides, in both catalyst activation and deactivation pathways. This technical guide provides a comprehensive overview of the multifaceted role of oxo-palladium species in the Suzuki-Miyaura coupling mechanism, supported by experimental data, detailed methodologies, and mechanistic diagrams.
The Dual Nature of Oxo-Palladium Species: Catalyst Precursor and Deactivated State
Oxo-palladium species exhibit a dual personality in the context of the Suzuki-Miyaura reaction. On one hand, palladium(II) oxide can serve as a robust and air-stable precatalyst that, under reaction conditions, is reduced in situ to the catalytically active Pd(0) species.[1][2] On the other hand, the formation of palladium oxides on the surface of palladium nanoparticles can lead to catalyst deactivation by blocking active sites.[3] Understanding the conditions that favor the productive reduction of PdO over the detrimental formation of passivating oxide layers is crucial for optimizing reaction efficiency and catalyst longevity.
Recent studies have shown that supported PdO nanoparticles can be highly effective catalysts for the Suzuki-Miyaura reaction. For instance, PdO dispersed on dealuminated Y zeolite has been shown to catalyze the reaction between bromobenzene and phenylboronic acid efficiently at room temperature in air.[4] X-ray absorption fine structure (EXAFS) analysis of these catalysts reveals the presence of molecular-like PdO before the reaction and a mixture of Pd(0) and PdO after the reaction, suggesting a dynamic interplay between the oxidized and reduced forms of palladium during catalysis.[4]
Proposed Mechanistic Involvement of Oxo-Palladium Species
While the traditional Suzuki-Miyaura catalytic cycle begins with a Pd(0) species, the involvement of oxo-palladium species introduces alternative entry points and potential intermediates. One proposed mechanism involves the in-situ reduction of PdO nanoparticles to generate the active Pd(0) catalyst.[5]
A proposed mechanism for a heterogeneous Suzuki-Miyaura cross-coupling reaction over silica gel-supported PdO₂ nanoparticles begins with the activation and reduction of the PdO₂ nanoparticles to Pd(0) species.[5] This is followed by the coordination of the organic halide to the active catalyst and subsequent oxidation of the palladium surface.[5] The catalytic cycle then proceeds through transmetalation and reductive elimination to yield the coupled product and regenerate the active Pd(0) species.[5]
Another important oxo-palladium species is palladium(II) hydroxide (Pd(OH)₂), often used as Pearlman's catalyst (Pd(OH)₂/C). This catalyst is also a precursor to the active Pd(0) species, which is generated in situ by reduction with a zinc reagent or other reducing agents present in the reaction mixture.[6]
Quantitative Data on the Performance of Oxo-Palladium Catalysts
The catalytic efficiency of oxo-palladium species in the Suzuki-Miyaura reaction has been a subject of several investigations. The following tables summarize some of the reported quantitative data, comparing the performance of PdO-based catalysts with other palladium sources.
Table 1: Comparison of Yields for Different Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdO/WCNTs | K₂CO₃ | Water | 80 | 1 | 98 | [2] |
| Pd/WCNTs | K₂CO₃ | Water | 80 | 1 | 92 | [2] |
| Pd(OAc)₂ | K₂CO₃ | Toluene/Water/Ethanol | 80 | 12 | 25 | [5] |
| C1 (from Pd(OAc)₂) | Na₂CO₃ | Toluene/Water/Ethanol | 80 | 12 | 95 | [5] |
Table 2: Comparison of Turnover Frequencies (TOF) for Different Palladium Catalysts.
| Catalyst | Substrates | TOF (h⁻¹) | Reference |
| PdOₓ/NiO NFs | Iodobenzene, Phenylboronic acid | 13,860 | [7] |
| 5 wt% Pd/C | Iodobenzene, Phenylboronic acid | 2,100 | [7] |
| PdOₓ/NiO NFs | Bromobenzene, Phenylboronic acid | 1,155 | [7] |
| 5 wt% Pd/C | Bromobenzene, Phenylboronic acid | 175 | [7] |
| PdOₓ/NiO NFs | Chlorobenzene, Phenylboronic acid | 99 | [7] |
| 5 wt% Pd/C | Chlorobenzene, Phenylboronic acid | 15 | [7] |
Experimental Protocols
Synthesis of PdO Nanoparticles on Weakly Oxidized Carbon Nanotubes (Pd/PdO/WCNTs)
This protocol is adapted from a one-pot gas-liquid interfacial plasma (GLIP) method.[2]
Materials:
-
Multi-walled carbon nanotubes (CNTs)
-
Nitric acid (HNO₃), 65%
-
Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O)
-
Deionized water
Procedure:
-
Weak Oxidation of CNTs: Suspend pristine CNTs in a 6 M HNO₃ solution and reflux at 120 °C for 4 hours. After cooling, filter the mixture, wash with deionized water until the pH is neutral, and dry at 80 °C overnight. This produces weakly oxidized CNTs (WCNTs).
-
Catalyst Synthesis: Disperse the WCNTs in an aqueous solution of Pd(NO₃)₂·2H₂O.
-
Plasma Treatment: Subject the suspension to a gas-liquid interfacial plasma discharge. The plasma is generated between a tungsten needle electrode (cathode) and the surface of the liquid (anode).
-
Characterization: After plasma treatment, the resulting Pd/PdO/WCNTs catalyst is collected by filtration, washed with deionized water, and dried. The catalyst should be characterized by transmission electron microscopy (TEM), X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) to confirm the presence and nature of the Pd/PdO nanoparticles.
In-situ Transmission Electron Microscopy (TEM) of Palladium Nanoparticle Oxidation
This protocol provides a general workflow for observing the oxidation of palladium nanoparticles in real-time.[1][2][5][8]
Equipment:
-
Environmental Transmission Electron Microscope (ETEM) equipped with a gas inlet system.
-
TEM grids (e.g., carbon-coated copper grids).
Procedure:
-
Sample Preparation: Disperse the palladium nanoparticles on a TEM grid.
-
Microscope Setup: Load the sample into the ETEM.
-
In-situ Oxidation: Introduce a controlled partial pressure of oxygen into the microscope column.
-
Imaging: Acquire high-resolution TEM (HRTEM) images and/or scanning TEM (STEM) images to monitor the structural changes of the palladium nanoparticles as they are exposed to oxygen. Electron beam irradiation can also induce oxidation.[5][8]
-
Analysis: Analyze the time-sequenced images to observe the initiation sites of oxidation (e.g., step edges, vertices) and the growth of the oxide layer. Fast Fourier Transform (FFT) of the HRTEM images can be used to identify the crystal structure of the formed oxide.
X-ray Photoelectron Spectroscopy (XPS) Analysis of Palladium Catalysts
This protocol outlines the general steps for characterizing the oxidation state of palladium in a catalyst.[9][10]
Equipment:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Ultra-high vacuum (UHV) chamber.
Procedure:
-
Sample Preparation: Mount the catalyst powder on a sample holder using double-sided carbon tape or by pressing it into a pellet.
-
Analysis: Introduce the sample into the UHV analysis chamber.
-
Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, acquire high-resolution spectra of the Pd 3d region.
-
Data Analysis: Calibrate the binding energy scale by setting the C 1s peak of adventitious carbon to 284.8 eV. Deconvolute the Pd 3d spectrum to identify the contributions from different palladium species (e.g., Pd(0), Pd(II) in PdO). The binding energies for Pd 3d₅/₂ are typically around 335.0-335.5 eV for Pd(0) and 336.0-337.0 eV for Pd(II) in PdO.
The Suzuki-Miyaura Catalytic Cycle: A Visual Representation
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which serves as a foundational model for understanding the potential points of intervention by oxo-palladium species.
Conclusion
The role of oxo-palladium species in the Suzuki-Miyaura coupling is complex and multifaceted. Far from being mere spectators or solely indicators of catalyst deactivation, species like PdO and Pd(OH)₂ can act as effective precatalysts, feeding into the active Pd(0)/Pd(II) cycle. The surface chemistry of palladium catalysts, including the dynamic formation and reduction of oxide layers, is a critical factor influencing catalytic activity and stability. For researchers and professionals in drug development, a deeper understanding of these processes is paramount for the rational design of more robust and efficient catalytic systems for carbon-carbon bond formation. Future investigations employing in-situ and operando spectroscopic techniques will undoubtedly continue to unravel the intricate details of the role of oxo-palladium species in this vital transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparison between two Pd‐Ni catalysts supported on two different supports toward Suzuki‐Miyaura coupling reaction [umu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling - Arabian Journal of Chemistry [arabjchem.org]
Spectroscopic Identification of Iridium-Oxo-Palladium Intermediates: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel catalytic transformations has led to a burgeoning interest in heterobimetallic complexes, where the synergistic interplay between two distinct metal centers can unlock unprecedented reactivity. Among these, iridium-palladium systems are of particular importance in oxidative catalysis. This technical guide addresses the spectroscopic identification of proposed, yet elusive, iridium-oxo-palladium (Ir-O-Pd) intermediates. While discrete molecular complexes featuring a direct Ir-O-Pd linkage have not been definitively isolated and characterized in the public domain, their potential role as transient species in catalytic cycles warrants a thorough examination of their expected spectroscopic signatures. This document provides a comprehensive overview of the known spectroscopic characteristics of individual iridium-oxo and palladium-oxo species, detailed experimental protocols for the characterization of reactive intermediates, and a predictive analysis of the spectroscopic features that would signify the formation of an Ir-O-Pd bridge.
Introduction: The Hypothetical Ir-O-Pd Intermediate
Cooperative catalysis involving iridium and palladium has emerged as a powerful strategy in organic synthesis. The distinct redox properties of these two metals make them ideal partners for a range of oxidative transformations. In many proposed catalytic cycles, the formation of a heterobimetallic intermediate is invoked to explain the observed reactivity and selectivity. An oxo-bridged iridium-palladium species is a plausible, though currently hypothetical, intermediate in reactions such as C-H oxidation or oxygen atom transfer. The identification of such a transient species requires a deep understanding of the spectroscopic techniques capable of probing its unique electronic and structural features. This guide aims to equip researchers with the foundational knowledge and experimental frameworks necessary to identify and characterize these challenging intermediates.
Spectroscopic Profiles of Constituent Species
A predictive understanding of the spectroscopy of an Ir-O-Pd intermediate must be built upon the established data for its constituent parts: iridium-oxo and palladium-oxo complexes.
Iridium-Oxo Complexes
Terminal and bridging iridium-oxo species have been identified, often as key intermediates in water oxidation catalysis. Their spectroscopic characterization provides crucial benchmarks.
| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Notes |
| Infrared (IR) Spectroscopy | Ir=O stretch (terminal, IrV=O) | ~818 cm-1 | Identified in catalytic cycles using SEIRAS. Isotope labeling is critical for confirmation.[1] |
| Ir-O-Ir stretch (bridging) | Varies with geometry | Often coupled with other modes. | |
| Raman Spectroscopy | Ir=O stretch | Complements IR data | Resonance Raman can enhance signal of chromophoric species. |
| ¹⁷O NMR Spectroscopy | Highly deshielded resonance | Broad signal | Provides direct evidence of the oxo-ligand environment. |
| X-ray Photoelectron Spectroscopy (XPS) | Ir 4f binding energy | 62.4 to 62.7 eV (for Ir 4f7/2) | Can indicate the formation of iridium oxides on electrode surfaces. |
Palladium-Oxo Complexes
Palladium-oxo intermediates are frequently proposed in a vast number of palladium-catalyzed oxidation reactions. While often transient, some have been stabilized and characterized.
| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Notes |
| Infrared (IR) Spectroscopy | Pd-O stretch | ~532 cm-1 (in a complex with N-ligands) | Lower frequency than Ir=O due to differences in bond order and mass. |
| ¹H NMR Spectroscopy | Ligand chemical shifts | Varies with ligand | Protons on ligands alpha to the Pd-O bond may show slight downfield shifts. |
| ¹³C NMR Spectroscopy | Ligand chemical shifts | 17-25 ppm (for cacodylate on Pd-oxo cluster) | Provides information on the ligand environment. |
| Mass Spectrometry | Molecular ion peak | M+ or fragments | ESI-MS can be used to identify palladium-oxo clusters. |
Predicted Spectroscopic Profile of an Iridium-Oxo-Palladium Intermediate
Based on the data from the individual metal-oxo complexes, we can extrapolate the expected spectroscopic signatures for a hypothetical Ir-O-Pd intermediate.
| Spectroscopic Technique | Predicted Feature for Ir-O-Pd | Rationale |
| Infrared (IR) Spectroscopy | Asymmetric stretch: ~700-850 cm⁻¹ Symmetric stretch: ~450-600 cm⁻¹ | The Ir-O bond is expected to have a higher bond order than the Pd-O bond, leading to a higher frequency asymmetric stretch dominated by Ir-O motion. The symmetric stretch would be at a lower frequency. Isotopic labeling with ¹⁸O would be essential to confirm these assignments. |
| Raman Spectroscopy | Symmetric stretch | The symmetric stretch of the Ir-O-Pd bridge is expected to be Raman active and would complement IR data. |
| ¹H and ¹³C NMR Spectroscopy | Diagnostic shifts in ancillary ligands | Ligands bound to iridium and palladium would experience changes in their electronic environment upon formation of the oxo bridge, leading to predictable upfield or downfield shifts compared to precursor complexes. |
| ¹⁷O NMR Spectroscopy | A single, broad, deshielded resonance | The chemical shift would be intermediate between that of a terminal Ir=O and a Pd-O-Pd bridge, providing direct evidence for the Ir-O-Pd linkage. |
| X-ray Absorption Spectroscopy (XAS) | EXAFS fitting | Extended X-ray Absorption Fine Structure would allow for the determination of Ir-O and Pd-O bond distances, providing definitive structural information in the absence of a crystal structure. |
Experimental Protocols for Identification
The transient nature of Ir-O-Pd intermediates necessitates specialized experimental techniques for their detection and characterization.
In-Situ Infrared Spectroscopy
-
Objective: To detect vibrational modes of the Ir-O-Pd bridge under reaction conditions.
-
Methodology:
-
Reactor Setup: Utilize a reaction cell compatible with IR spectroscopy, such as an Attenuated Total Reflectance (ATR) probe immersed in the reaction solution or a transmission cell.
-
Background Spectrum: Record a background spectrum of the reaction mixture containing the iridium and palladium precursors, ligands, and solvent before initiating the reaction.
-
Reaction Initiation: Initiate the reaction by adding the oxidant or by changing the temperature.
-
Time-Resolved Spectra: Acquire spectra at regular intervals throughout the reaction.
-
Data Analysis: Subtract the background spectrum and analyze the difference spectra for new peaks in the predicted 450-850 cm⁻¹ region.
-
Isotope Labeling: Repeat the experiment using an ¹⁸O-labeled oxidant (e.g., H₂¹⁸O₂) or ¹⁸O-labeled water to confirm that the new vibrational bands correspond to a metal-oxo species.
-
Low-Temperature NMR Spectroscopy
-
Objective: To slow down the reaction kinetics to allow for the observation of transient intermediates by NMR.
-
Methodology:
-
Solvent Selection: Choose a solvent that remains liquid at low temperatures and dissolves all reaction components (e.g., deuterated toluene, dichloromethane, or THF).
-
Sample Preparation: Prepare the NMR sample with the iridium and palladium precursors and ligands in an NMR tube at room temperature.
-
Cooling: Cool the NMR probe to the desired low temperature (e.g., -80 °C).
-
Pre-reaction Spectra: Acquire ¹H, ¹³C, and ³¹P (if applicable) NMR spectra of the starting materials at low temperature.
-
Initiation: Introduce the oxidant (e.g., via a syringe through a septum) into the cold NMR tube.
-
Rapid Acquisition: Immediately begin acquiring spectra to observe the formation and decay of new species.
-
2D NMR: If an intermediate is sufficiently long-lived, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in its structural elucidation.
-
Steady-State Isotopic-Transient Kinetic Analysis (SSITKA)
-
Objective: To determine the concentration and surface residence time of intermediates in heterogeneous catalysis.
-
Methodology:
-
Catalyst Bed: Prepare a packed bed of the supported iridium-palladium catalyst in a plug flow reactor.
-
Steady State: Establish a steady-state reaction by flowing reactants (e.g., an alkane and O₂) over the catalyst at a set temperature and pressure.
-
Isotopic Switch: Abruptly switch one of the reactant feeds to its isotopically labeled counterpart (e.g., from ¹⁶O₂ to ¹⁸O₂) without changing the concentration or flow rate.
-
Transient Response: Monitor the isotopic composition of the products and unreacted starting materials at the reactor outlet as a function of time using a mass spectrometer.
-
Data Analysis: Analyze the transient curves to calculate the surface concentration of active intermediates and their intrinsic turnover rates.
-
Visualizing Workflows and Mechanisms
DOT language scripts for generating diagrams of experimental workflows and hypothetical catalytic cycles.
Caption: Experimental workflow for identifying reactive intermediates.
Caption: A hypothetical Ir/Pd cooperative catalytic cycle.
Conclusion and Future Outlook
The direct spectroscopic identification of iridium-oxo-palladium intermediates remains a significant challenge in the field of catalysis. This guide has synthesized the available spectroscopic data for related iridium-oxo and palladium-oxo species to construct a predictive framework for the characterization of these elusive intermediates. The detailed experimental protocols provided offer a roadmap for researchers seeking to trap and identify such transient species. Future advances in time-resolved spectroscopy and computational chemistry will undoubtedly play a pivotal role in moving the Ir-O-Pd intermediate from a hypothetical species to a well-characterized entity, thereby deepening our understanding of bimetallic catalytic mechanisms.
References
Computational Modeling of Iridium-Palladium Catalytic Cycles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic methods for carbon-carbon and carbon-heteroatom bond formation is paramount. Synergistic catalysis, employing two distinct catalysts to concurrently activate different substrates, has emerged as a powerful strategy to unlock novel reactivity and achieve high levels of stereocontrol. This technical guide delves into the computational modeling of a prominent example of such a system: the synergistic iridium-palladium catalyzed enantioselective allylic alkylation.
The combination of iridium and palladium catalysis offers a unique advantage. Iridium catalysts are well-known for their ability to activate allylic electrophiles, forming chiral iridium-allyl intermediates with high enantioselectivity. Concurrently, palladium catalysts excel at activating a wide range of nucleophiles through the formation of active palladium-enolate species. By combining these two catalytic cycles, it is possible to achieve highly efficient and stereoselective formation of complex chiral molecules that are crucial building blocks in pharmaceutical and agrochemical development.
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of these dual catalytic systems.[1] DFT calculations provide detailed insights into the structures and energetics of intermediates and transition states, allowing for a rational understanding of the reaction pathways and the origins of stereoselectivity. This guide will provide an in-depth look at the core principles of modeling these catalytic cycles, present key quantitative data in a structured format, and offer detailed experimental protocols for researchers looking to apply these methodologies.
The Synergistic Iridium-Palladium Catalytic Cycle: A Mechanistic Overview
The synergistic iridium-palladium catalyzed asymmetric allylic alkylation involves two interconnected catalytic cycles. The iridium cycle is responsible for the activation of an allylic electrophile, while the palladium cycle activates the nucleophile.
Iridium Catalytic Cycle:
-
Oxidative Addition: The active Iridium(I) catalyst undergoes oxidative addition to an allylic carbonate, forming a π-allyl Iridium(III) intermediate.
-
Enantioselective Formation of the Iridium-Allyl Complex: A chiral ligand on the iridium center directs the formation of a specific enantiomer of the iridium-allyl complex.
-
Nucleophilic Attack: The activated nucleophile from the palladium cycle attacks the iridium-allyl complex.
-
Reductive Elimination: This step forms the C-C bond and regenerates the active Iridium(I) catalyst.
Palladium Catalytic Cycle:
-
Enolate Formation: A Palladium(II) precursor reacts with a pronucleophile (e.g., a malonate) in the presence of a base to form a palladium-enolate.
-
Transmetalation (Nucleophile Transfer): The palladium-enolate acts as the active nucleophile that attacks the iridium-allyl complex. For the purpose of this guide, we will consider the direct attack of the palladium-enolate on the iridium complex, a key step in the synergistic interaction.
The overall catalytic process is a carefully orchestrated interplay between these two cycles, where the rate of each cycle is dependent on the other.
Quantitative Data from Computational Modeling
Computational studies provide crucial quantitative data on the energetics of the catalytic cycles. The following tables summarize typical Gibbs free energy values (in kcal/mol) for the key steps in the iridium and palladium catalytic cycles, derived from DFT calculations on similar systems. These values are representative and can vary depending on the specific substrates, ligands, and computational methods employed.
Table 1: Representative Gibbs Free Energy Profile for the Iridium Catalytic Cycle
| Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |
| 1 | Ir(I) + Allylic Substrate | 0.0 |
| 2 | Oxidative Addition TS | +15.2 |
| 3 | π-Allyl Ir(III) Intermediate | -5.7 |
| 4 | Nucleophilic Attack TS | +21.5 |
| 5 | Product Complex | -12.3 |
| 6 | Catalyst Regeneration | - |
Table 2: Representative Gibbs Free Energy Profile for the Palladium Catalytic Cycle
| Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |
| 1 | Pd(II) + Pronucleophile | 0.0 |
| 2 | Enolate Formation TS | +12.8 |
| 3 | Pd-Enolate Intermediate | -8.1 |
| 4 | Nucleophilic Attack (on Ir-allyl) TS | +21.5 |
| 5 | Catalyst Regeneration | - |
Experimental Protocols
The following is a detailed methodology for a representative synergistic iridium-palladium catalyzed asymmetric allylic alkylation.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be freshly distilled from appropriate drying agents prior to use.
-
All commercially available reagents should be used as received unless otherwise noted.
Synthesis of the Chiral Ligand (Example: (R,R)-ANDEN-Phos):
This protocol describes the synthesis of a common chiral phosphoramidite ligand used in iridium catalysis.
-
Step 1: Synthesis of the Diamine Precursor: To a solution of (R,R)-1,2-diamino-1,2-diphenylethane (1.0 equiv) in dichloromethane (DCM, 0.1 M) is added triethylamine (2.2 equiv). The solution is cooled to 0 °C, and benzoyl chloride (2.1 equiv) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the diamide.
-
Step 2: Reduction to the Diamine: The diamide (1.0 equiv) is dissolved in tetrahydrofuran (THF, 0.2 M) and slowly added to a suspension of LiAlH4 (4.0 equiv) in THF at 0 °C. The reaction is then refluxed for 24 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the desired diamine, which is used without further purification.
-
Step 3: Synthesis of the Phosphoramidite Ligand: To a solution of the diamine (1.0 equiv) and triethylamine (2.5 equiv) in THF (0.1 M) at 0 °C is added PCl3 (1.1 equiv) dropwise. The reaction is stirred at room temperature for 12 hours. The resulting mixture is filtered, and the filtrate is concentrated. The crude product is then dissolved in THF and reacted with the desired phenol (2.2 equiv) in the presence of triethylamine (2.5 equiv). After stirring for 12 hours, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization to afford the chiral phosphoramidite ligand.
General Procedure for Synergistic Iridium-Palladium Catalyzed Asymmetric Allylic Alkylation:
-
Catalyst Preparation: In a glovebox, [Ir(COD)Cl]2 (1.0 mol%), the chiral phosphoramidite ligand (2.2 mol%), Pd(OAc)2 (2.0 mol%), and a suitable phosphine ligand for palladium (e.g., PPh3, 4.4 mol%) are added to a Schlenk tube. Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: In a separate Schlenk tube, the pronucleophile (e.g., dimethyl malonate, 1.2 equiv) and a base (e.g., Cs2CO3, 1.5 equiv) are dissolved in THF.
-
Reaction Execution: The catalyst solution is added to the solution of the pronucleophile and base. The allylic carbonate (1.0 equiv) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 50 °C) and monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral allylated product.
-
Characterization: The structure of the product is confirmed by 1H NMR, 13C NMR, and HRMS. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations of Catalytic Cycles and Workflows
Synergistic Iridium-Palladium Catalytic Cycle
Caption: A simplified representation of the synergistic Iridium-Palladium catalytic cycles.
Experimental Workflow for Catalyst Screening
References
The Decisive Dance of Electrons and Bulk: An In-depth Technical Guide to Iridum-Catalyzed Borylation
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of boron-containing functionalities into organic molecules, particularly arenes and heteroarenes, represents a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. Among the methodologies available, iridium-catalyzed C-H borylation has emerged as a powerful and versatile tool. The regiochemical outcome of this transformation is governed by a delicate interplay of electronic and steric effects, the understanding of which is paramount for the rational design of catalysts and the predictable synthesis of desired products. This technical guide provides a comprehensive overview of these core principles, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Fundamental Principles: Steric and Electronic Effects
The regioselectivity of iridium-catalyzed C-H borylation is primarily dictated by two key factors: the steric environment of the C-H bonds on the substrate and the electronic properties of both the substrate and the iridium catalyst, which is modulated by its ligand sphere.
Steric Effects: In the borylation of carbocyclic aromatic compounds, steric hindrance is the dominant controlling factor.[1][2][3] The bulky iridium-boryl complex preferentially activates the most accessible C-H bonds, leading to functionalization at the least hindered positions. For monosubstituted arenes, this typically results in a mixture of meta and para products, with the ortho position being largely disfavored due to steric clashes with the substituent.[4] The influence of steric bulk extends to the ligand design, where larger ligands can be employed to enhance selectivity for less hindered positions.[5][6]
Electronic Effects: While steric effects provide a foundational level of control, electronic factors play a crucial and often decisive role, particularly in the borylation of heteroarenes and electronically biased arenes.[2][3] Electron-rich arenes generally exhibit lower reactivity compared to their electron-deficient counterparts.[4] This is attributed to the proposed mechanism involving an electrophilic C-H activation step. For heteroaromatic substrates, the position of the heteroatom and its electronic nature profoundly influence the site of borylation, often overriding purely steric considerations.[2][3]
Quantitative Analysis of Steric and Electronic Effects
To provide a clearer understanding of these effects, the following tables summarize quantitative data from various studies, showcasing the impact of substrate and ligand modifications on reaction yield and regioselectivity.
Substrate Effects in the Borylation of Monosubstituted Arenes
| Substrate (Ar-X) | Ligand | Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| Toluene (X = CH₃) | dtbpy | 98 | 0:65:35 | [4] |
| Anisole (X = OCH₃) | dtbpy | 96 | 0:70:30 | [4] |
| Fluorobenzene (X = F) | dtbpy | 95 | 5:60:35 | [4] |
| Chlorobenzene (X = Cl) | dtbpy | 94 | 0:75:25 | [4] |
| Trifluoromethylbenzene (X = CF₃) | dtbpy | 99 | 0:85:15 | [4] |
| Benzonitrile (X = CN) | dtbpy | 99 | 0:90:10 | [4] |
Table 1: Influence of electronic properties of the substituent on the regioselectivity of iridium-catalyzed borylation. Reactions were typically performed using [Ir(cod)OMe]₂ as the precatalyst and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as the ligand.
Ligand Effects on the Borylation of Toluene
| Ligand | Ligand Type | Cone Angle (°) | Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| 2,2'-Bipyridine (bpy) | Bipyridine | - | 95 | 0:64:36 | [4] |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Bipyridine | - | 98 | 0:65:35 | [4] |
| Triphenylphosphine (PPh₃) | Phosphine | 145 | Low | - | [4] |
| Tri(cyclohexyl)phosphine (PCy₃) | Phosphine | 170 | Low | - | [4] |
| Xyl-MeO-BIPHEP | Diphosphine | - | 91 | 0:9:91 | [6] |
Table 2: Comparison of different ligands on the iridium-catalyzed borylation of toluene. While simple phosphine ligands are generally poor ligands for this transformation, bulky diphosphine ligands can dramatically alter the regioselectivity towards the para position.
Mechanistic Insights: The Catalytic Cycles
The mechanism of iridium-catalyzed borylation is generally understood to proceed through a catalytic cycle involving Ir(III) and Ir(V) intermediates. However, an alternative Ir(I)/Ir(III) cycle has been proposed, particularly with bulky phosphine ligands.
The Generally Accepted Ir(III)/Ir(V) Catalytic Cycle
The reaction is initiated by the formation of an active Ir(III)-tris(boryl) complex. This species then undergoes oxidative addition of an aromatic C-H bond to form a transient Ir(V) intermediate. Reductive elimination of the arylboronate ester regenerates an Ir(III)-hydrido species, which then reacts with the diboron reagent to close the catalytic cycle.
Proposed Ir(I)/Ir(III) Catalytic Cycle with Bulky Ligands
With sterically demanding ligands, the formation of a seven-coordinate Ir(V) intermediate can be disfavored. In such cases, an alternative pathway involving Ir(I) and Ir(III) species has been proposed. This cycle involves the oxidative addition of the C-H bond to an Ir(I) species, followed by reductive elimination of the product.
Experimental Protocols
To facilitate the application of this chemistry in a laboratory setting, detailed experimental procedures for key reactions are provided below.
General Procedure for the Iridium-Catalyzed Borylation of Arenes
Materials:
-
[Ir(cod)OMe]₂ (1,5-cyclooctadiene)(methoxy)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Arene substrate
-
Anhydrous solvent (e.g., cyclohexane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, a reaction vessel is charged with [Ir(cod)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.0 equiv).
-
The anhydrous solvent and the arene substrate (if liquid) are added. If the arene is a solid, it is added at this stage.
-
The vessel is sealed and removed from the glovebox.
-
The reaction mixture is stirred at the desired temperature (typically 80-100 °C) for the specified time (typically 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired arylboronate ester.
Experimental Workflow for a Competitive Borylation Reaction
This workflow allows for the direct comparison of the reactivity of two different arenes.
Conclusion
The interplay of steric and electronic effects is a defining feature of iridium-catalyzed C-H borylation. A thorough understanding of these principles is essential for predicting and controlling the regiochemical outcome of these powerful transformations. By carefully selecting substrates, ligands, and reaction conditions, researchers can harness these effects to achieve highly selective borylations, paving the way for the efficient synthesis of valuable chemical entities for a wide range of applications, from materials science to drug discovery. This guide provides a foundational understanding and practical starting points for scientists and professionals seeking to leverage this transformative methodology.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. para-C-H Borylation of Benzene Derivatives by a Bulky Iridium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Insights into Transmetalation in Palladium-Catalyzed Cross-Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. These reactions are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. At the heart of these catalytic cycles lies the transmetalation step: the transfer of an organic group from an organometallic reagent to the palladium center. A thorough understanding of the mechanism of this crucial step is paramount for reaction optimization, catalyst design, and the development of novel synthetic methodologies.
This technical guide provides an in-depth exploration of the mechanistic studies of transmetalation in palladium-catalyzed cross-coupling reactions. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Catalytic Cycle: A Central Paradigm
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]
The transmetalation step, where the organic group (R²) is transferred from a main group organometallic compound (R²-M) to the palladium(II) complex, is often the rate-determining step and dictates the overall efficiency and selectivity of the reaction.[2] The nature of the organometallic reagent, the ligands on the palladium, the solvent, and any additives can significantly influence the mechanism and kinetics of this step.
Mechanistic Pathways of Transmetalation
The mechanism of transmetalation is not universal and can proceed through several distinct pathways depending on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Stille, Sonogashira) and the reaction conditions. The two most commonly discussed mechanisms are the "open" and "closed" (or cyclic) pathways.
References
The Dawn of a New Catalytic Era: An In-depth Guide to Novel Iridium-Palladium Synergistic Catalysis
For Researchers, Scientists, and Drug Development Professionals
The field of catalysis is witnessing a paradigm shift with the advent of synergistic catalytic systems, where two distinct catalysts work in concert to achieve transformations that are impossible with either metal alone. Among these, the combination of iridium and palladium has emerged as a powerhouse, enabling novel and highly selective chemical reactions. This technical guide delves into the core of iridium-palladium synergistic catalysis, presenting a comprehensive overview of recent breakthroughs, detailed experimental protocols, and quantitative data to empower researchers in their quest for innovative synthetic methodologies.
Core Concepts in Iridium-Palladium Synergistic Catalysis
Iridium and palladium, both platinum-group metals, possess unique and complementary catalytic properties. Iridium catalysts are renowned for their ability to perform a variety of transformations, including C-H activation, asymmetric hydrogenation, and allylic substitution.[1][2] Palladium, on the other hand, is a cornerstone of cross-coupling chemistry, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency.[1][2]
The synergy between these two metals arises from their ability to operate through distinct, yet cooperative, catalytic cycles. In a typical scenario, one metal activates one substrate while the second metal activates the other, leading to a highly efficient and selective coupling event. This dual activation strategy opens up new avenues for reaction design and allows for the construction of complex molecular architectures with unprecedented control.
Key Applications and Mechanistic Insights
Recent research has highlighted the remarkable potential of iridium-palladium synergistic catalysis in several key areas of organic synthesis.
Stereodivergent Csp3–Csp3 Coupling Reactions
A significant challenge in organic synthesis is the ability to control the stereochemical outcome of a reaction to selectively produce any desired stereoisomer. Iridium-palladium synergistic catalysis has been instrumental in addressing this challenge, particularly in the realm of stereodivergent Csp3–Csp3 coupling reactions. While iridium-based synergistic catalysis has been well-developed for stereodivergent allylic alkylation, these systems were often limited to allylic alcohol derivatives as electrophiles.[3] The introduction of palladium-mediated synergistic systems has expanded the scope of these transformations.[3]
Proposed General Catalytic Cycle for Stereodivergent Csp3–Csp3 Coupling
References
Theoretical Frontiers: Unraveling the Oxo-Palladium Pathway in Carbon-Carbon Bond Formation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, underpinning the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a dominant and versatile tool for this purpose. While the canonical Pd(0)/Pd(II) catalytic cycle is well-established, alternative mechanistic pathways involving higher oxidation state palladium species are increasingly recognized for their potential to unlock novel reactivity and efficiency. This in-depth technical guide focuses on the theoretical investigation of the "oxo-palladium" pathway, a less conventional yet significant mechanism in C-C bond formation, with a particular emphasis on the Suzuki-Miyaura reaction. Through a synthesis of computational and experimental findings, this document provides a comprehensive overview of the key intermediates, transition states, and energetic landscapes that define this intriguing catalytic route.
Introduction: Beyond the Classical Catalytic Cycle
Palladium's remarkable success in catalyzing C-C bond formation is largely attributed to its ability to cycle between the Pd(0) and Pd(II) oxidation states. This classical pathway, central to reactions like the Heck, Stille, and Suzuki-Miyaura couplings, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the intricacies of these catalytic systems often harbor alternative mechanistic possibilities. One such pathway involves the participation of a palladium-oxo (Pd=O) or a related hydroxo-palladium species, often invoking a Pd(II)/Pd(IV) or a modified Pd(II) catalytic cycle.
Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the viability and energetic favorability of these alternative pathways.[1][2][3] The "oxo-palladium pathway," in particular, has been a subject of significant computational study, offering explanations for observed reactivity patterns that deviate from the classical model.[4][5] This guide will delve into the theoretical underpinnings of this pathway, presenting quantitative data from computational studies and outlining the experimental techniques used for its validation.
The Oxo-Palladium Pathway: A Mechanistic Overview
The oxo-palladium pathway is most prominently discussed in the context of the Suzuki-Miyaura cross-coupling reaction, which traditionally couples an organoboron compound with an organohalide. In this context, the oxo-palladium pathway represents an alternative to the more commonly depicted "oxoboronate pathway" for the crucial transmetalation step.
The key distinction lies in the initial interaction of the base (typically a hydroxide) with the palladium center rather than the organoboron species. The proposed mechanism can be summarized as follows:
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the organohalide (R-X) to a Pd(0) species, forming a Pd(II) intermediate.
-
Ligand Exchange: A hydroxide ion displaces the halide ligand on the Pd(II) complex, generating a hydroxo-palladium(II) intermediate.
-
Coordination: The organoboronic acid coordinates to the hydroxo-palladium(II) species, forming a key pre-transmetalation intermediate with a Pd-O-B linkage.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final C-C bonded product, regenerating the Pd(0) catalyst.
Data Presentation: A Quantitative Look at the Oxo-Palladium Pathway
Computational studies using DFT have provided valuable quantitative insights into the energetics of the oxo-palladium pathway, allowing for a direct comparison with the alternative oxoboronate pathway. The following tables summarize key energetic data from theoretical investigations of the Suzuki-Miyaura reaction.
Table 1: Calculated Relative Energetics (ΔE) and Activation Barriers (ΔE‡) for the Oxo-Palladium Pathway in the Suzuki-Miyaura Reaction of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferroceneboronic Acid. [4]
| Step | Intermediate/Transition State | ΔE (kcal/mol) | ΔE‡ (kcal/mol) |
| Halide Exchange | Pd-Br + OH⁻ → Pd-OH + Br⁻ | - | Low Barrier |
| Coordination | Pd-OH + FcB(OH)₂ → [Pd-O(H)-B(OH)Fc] | -5.2 | - |
| Transmetalation | [Pd-O(H)-B(OH)Fc] → TS → Pd-Fc | - | 15.8 |
Data extracted from a DFT modeling study using the B3PW91 functional. "Fc" denotes the ferrocenyl group. The values provided are for the ferrocene-containing components and are presented to illustrate the energetic landscape.
Table 2: Comparison of Activation Barriers for Transmetalation in Different Palladium-Catalyzed Cross-Coupling Reactions (Illustrative).
| Reaction | Pathway | Ligand | Activation Barrier (kcal/mol) | Reference |
| Suzuki-Miyaura | Oxo-Palladium | PPh₃ | 15.8 | [4] |
| Suzuki-Miyaura | Oxoboronate | PPh₃ | Varies | [4] |
| Suzuki-Miyaura | General | P(t-Bu)₃ | ~20.4 | [6] |
| Formylation | Migratory Insertion | PAd₂ⁿBu | Varies with substrate electronics | [5] |
This table provides a comparative context for activation barriers in related palladium-catalyzed reactions. The values are illustrative and depend heavily on the specific substrates, ligands, and computational methods used.
Experimental and Computational Protocols
The theoretical predictions of the oxo-palladium pathway are substantiated by a combination of sophisticated experimental and computational techniques.
Computational Methodology: Density Functional Theory (DFT)
The theoretical investigation of the oxo-palladium pathway predominantly relies on Density Functional Theory (DFT) calculations. A typical computational protocol involves the following steps:
-
Model System Construction: The real chemical system is simplified into a computationally manageable model. This often involves truncating large ligands (e.g., using PH₃ instead of PPh₃) and modeling the solvent environment using implicit solvent models.
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies and thermal corrections to the electronic energies.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values.
-
Reaction Pathway Mapping: The connections between intermediates and transition states are confirmed by Intrinsic Reaction Coordinate (IRC) calculations, which trace the reaction path downhill from the transition state.
Commonly used DFT functionals for these studies include B3LYP, B3PW91, and M06, often paired with basis sets like LANL2DZ for palladium and 6-31G* or larger for other atoms.[1][3][4]
Experimental Validation Techniques
Experimental validation of the computationally predicted oxo-palladium pathway is crucial. Key techniques include:
-
Kinetic Studies: Detailed kinetic analysis of the reaction rates under various conditions (e.g., varying concentrations of reactants, base, and ligand) can provide evidence for or against a proposed mechanism. For instance, the dependence of the reaction rate on the hydroxide concentration can offer insights into the role of the base in the rate-determining step.[5]
-
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: By conducting the reaction at very low temperatures, it is sometimes possible to slow down the catalytic cycle enough to observe and characterize fleeting intermediates, such as the proposed hydroxo-palladium or Pd-O-B species.[7][8][9] A typical low-temperature NMR experiment involves:
-
Sample Preparation: The reactants are mixed in an NMR tube at a low temperature, often by injecting a pre-cooled solution of one reactant into a solution of the other already inside the NMR probe.
-
Data Acquisition: NMR spectra (e.g., ¹H, ¹³C, ³¹P, ¹⁹F) are acquired at various low temperatures to monitor the formation and decay of intermediates.
-
Spectral Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to identify the structure and concentration of the observed species.
-
-
Synthesis and Reactivity of Model Complexes: The proposed intermediates, such as hydroxo-palladium complexes, can sometimes be synthesized independently.[4][10] Studying their reactivity towards other components of the catalytic cycle can provide strong evidence for their involvement in the actual catalytic process.
Visualizing the Oxo-Palladium Pathway
To provide a clear visual representation of the mechanistic steps involved, the following diagrams were generated using the Graphviz (DOT language).
Figure 1: A simplified representation of the Oxo-Palladium catalytic cycle in the Suzuki-Miyaura reaction.
References
- 1. Density functional studies on diimine chelated palladium complex catalyzed Suzuki-Miyaura cross-coupling reaction: the impact of Lewis base employed in transmetallation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Problem with Reaction Path Diagram [groups.google.com]
- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.aps.org [journals.aps.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. A review of recent advances in C C bond formation catalyzed by Palladium Schiff base complexes | Semantic Scholar [semanticscholar.org]
The Fulcrum of Reactivity: An In-depth Technical Guide to Iridium(III) Complexes in Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Iridium(III) complexes have emerged as exceptionally versatile and powerful catalysts in modern organic synthesis. Their unique electronic properties and ability to access multiple stable oxidation states enable a broad spectrum of chemical transformations with high efficiency and selectivity. This technical guide provides a comprehensive exploration of the reactivity of iridium(III) complexes in three pivotal areas of catalysis: asymmetric hydrogenation, carbon-hydrogen (C-H) activation, and photoredox catalysis. Detailed experimental protocols for key reactions, extensive quantitative data, and visualizations of reaction pathways are presented to serve as a practical resource for researchers in both academic and industrial settings.
Asymmetric Hydrogenation: A Gateway to Chiral Molecules
Iridium(III) catalysts have revolutionized the asymmetric hydrogenation of a wide array of prochiral substrates, including olefins, ketones, and imines. These reactions provide a direct and atom-economical route to enantiomerically enriched products, which are crucial building blocks in the pharmaceutical and agrochemical industries.[1][2][3]
Asymmetric Hydrogenation of Olefins
Iridium complexes, particularly those featuring chiral P,N-ligands, have proven to be highly effective for the asymmetric hydrogenation of unfunctionalized olefins, a challenging substrate class for other catalysts.[1][2] High enantioselectivities have been achieved for a variety of substituted olefins.[4]
Table 1: Iridium(III)-Catalyzed Asymmetric Hydrogenation of Olefins
| Substrate | Catalyst/Ligand | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| (E)-1,2-diphenylpropene | [Ir(COD)Cl]₂ / (S)-ThrePHOX | CH₂Cl₂ | 50 | 25 | >99 | 98 | - | - | [2] |
| (E)-Methyl stilbene | [Ir(COD)Cl]₂ / Ligand 18 | CH₂Cl₂ | 50 | 25 | >99 | 97 | - | - | [2] |
| α-Tocotrienyl acetate | [Ir(COD)Cl]₂ / Ligand 18 | CH₂Cl₂ | 50 | 25 | >95 | >98 (ds) | - | - | [2] |
| N-Boc-2,3-diarylallyl amine | Ir-P-stereogenic phosphinooxazoline | Toluene | 50 | 25 | >99 | 99 | - | 82 | [5] |
Note: TON (Turnover Number) and TOF (Turnover Frequency) are provided where available in the cited literature.
Asymmetric Hydrogenation of Ketones and Imines
The reduction of ketones and imines represents a fundamental transformation for the synthesis of chiral alcohols and amines, respectively. Iridium(III) catalysts have demonstrated remarkable efficiency and enantioselectivity in these reactions.[3][6][7]
Table 2: Iridium(III)-Catalyzed Asymmetric Hydrogenation of Ketones and Imines
| Substrate | Catalyst/Ligand | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | TON | Reference |
| Acetophenone | [Ir(COD)Cl]₂ / (S,S)-f-Ampha | Ethanol | 50 | 30 | >99 | >99 | 500,000 | [6] |
| 2'-Acetonaphthone | RuCl₂(XylBINAP)(DAIPEN) + Base | Ethanol | 4 | - | 100 | high | 500 | [3] |
| N-Phosphinoylimine | Iridium tridentate catalyst | - | - | - | high | high | 10,000 | [8] |
| 2-Phenyl-3,4,5,6-tetrahydropyridine | Ir(I)-(S)-tolBINAP + Protic amine | - | - | - | - | 90 | - | [9] |
Experimental Protocol: Asymmetric Hydrogenation of N-Phosphinoylimine[8]
-
Catalyst Preparation: In a glovebox, a solution of the iridium precursor and the chiral ligand in a suitable solvent (e.g., dichloromethane) is stirred at room temperature for a specified time to form the active catalyst.
-
Reaction Setup: To a reaction vessel, the N-phosphinoylimine substrate and the pre-formed iridium catalyst are added.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at a specific temperature for the required duration.
-
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral phosphinamide. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle for Asymmetric Hydrogenation
The mechanism of iridium-catalyzed asymmetric hydrogenation is generally believed to proceed through an Ir(III)/Ir(V) or an outer-sphere pathway, depending on the substrate and ligand system.[9][10]
References
- 1. Iridium-catalyzed asymmetric hydrogenation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. core.ac.uk [core.ac.uk]
- 4. Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Formation of Palladium Nanoparticles from Iridium-Palladium Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of palladium and iridium-palladium (Ir-Pd) nanoparticles, with a focus on their formation from bimetallic precursors. This document details various synthesis methodologies, presents quantitative data on nanoparticle characteristics, and explores their catalytic applications, particularly in reactions relevant to drug development.
Introduction: The Significance of Iridium-Palladium Nanoparticles
Bimetallic nanoparticles, particularly those combining platinum group metals like iridium and palladium, have garnered significant interest due to their unique catalytic, electronic, and structural properties that often surpass those of their monometallic counterparts. The synergy between iridium and palladium can lead to enhanced catalytic activity, selectivity, and stability, making them highly attractive for a range of applications, including fine chemical synthesis, biosensing, and pharmaceutical manufacturing.[1]
In drug development, palladium-based catalysts are crucial for a variety of synthetic transformations, most notably hydrogenation reactions. The formation of anilines from the hydrogenation of nitroarenes is a fundamental step in the synthesis of many pharmaceutical compounds. The addition of iridium to palladium nanoparticles can further enhance their catalytic efficacy in these and other critical reactions.
This guide will delve into the primary methods for synthesizing Ir-Pd nanoparticles, providing detailed experimental protocols and the resulting nanoparticle characteristics. It will also explore the underlying mechanisms that govern the formation of these complex nanostructures.
Synthesis Methodologies and Experimental Protocols
The properties of Ir-Pd nanoparticles are intrinsically linked to the synthesis method employed. The choice of precursors, reducing agents, stabilizing agents, and reaction conditions dictates the final size, shape, composition, and structure (alloy vs. core-shell) of the nanoparticles. Here, we detail the most common and effective synthesis routes.
Successive Reduction Method for Core-Shell Nanostructures
The successive reduction method is a sequential process where one metal is first reduced to form a "seed" or core nanoparticle, followed by the reduction of the second metal precursor onto the surface of the seed, forming a shell. This method offers excellent control over the nanoparticle's architecture, allowing for the creation of distinct core-shell structures.
A notable example is the synthesis of Pd-Ir nanocubes with an iridium shell.[2] This process leverages the catalytic properties of palladium to facilitate the reduction of the iridium precursor.
Experimental Protocol: Synthesis of Pd-Ir Nanocubes [2]
-
Preparation of Palladium Nanocube Seeds: Palladium nanocubes of a desired size (e.g., 18 nm) are synthesized according to established methods.
-
Purification of Seeds: 50 μL of a 44 nM solution of 18 nm Pd nanocubes are diluted with 1 mL of water in a 1.5 mL centrifuge tube and centrifuged at 14,000 rpm for 10 minutes. The supernatant is removed, and the nanocube pellets are resuspended in 1 mL of water.
-
Iridium Shell Formation: To the purified Pd nanocube solution, 20 µL of 10 mM sodium hexachloroiridate(IV) (Na₃IrCl₆) and 20 µL of 100 mM sodium borohydride (NaBH₄) are added sequentially.
-
Reaction: The mixture is kept at room temperature for 1 hour to allow for the reduction of the iridium precursor and the formation of the iridium shell on the palladium nanocubes.
The concentrations of Na₃IrCl₆ and NaBH₄ can be optimized to control the thickness of the iridium shell and the overall catalytic activity of the nanoparticles.[2]
Co-reduction Method for Alloyed Nanoparticles
The co-reduction method involves the simultaneous reduction of both iridium and palladium precursors in the same reaction vessel. This approach typically leads to the formation of alloyed nanoparticles, where the two metals are intimately mixed. The final structure is highly dependent on the relative reduction potentials of the metal precursors and the reaction kinetics.
Polyol Method
The polyol method utilizes a polyol, such as ethylene glycol, as both the solvent and the reducing agent. This method is advantageous due to its simplicity and the ability to produce nanoparticles with controlled morphology. The reaction temperature and the presence of stabilizers are key parameters that influence the size and shape of the resulting nanoparticles.[3] While specific protocols for Ir-Pd are less common in literature, the principles from Pd and Pt-Pd synthesis can be adapted.[4]
Generalized Experimental Protocol: Polyol Synthesis
-
Precursor Dissolution: The iridium and palladium precursors (e.g., H₂IrCl₆ and H₂PdCl₄) are dissolved in a polyol solvent (e.g., ethylene glycol).
-
Addition of Stabilizer: A stabilizing agent, such as polyvinylpyrrolidone (PVP), is added to the solution to control particle growth and prevent aggregation.
-
Heating: The mixture is heated to a specific temperature (e.g., 140-160 °C) to initiate the reduction of the metal precursors.
-
Reaction and Purification: The reaction is allowed to proceed for a set time, after which the nanoparticles are collected by centrifugation and washed to remove any unreacted precursors and byproducts.
Data Presentation: Nanoparticle Characterization
The physical and chemical properties of the synthesized Ir-Pd nanoparticles are critical to their performance. A variety of analytical techniques are employed to characterize their size, morphology, composition, and crystal structure.
| Synthesis Method | Precursors | Reducing Agent | Stabilizer | Temperature (°C) | Nanoparticle Size (nm) | Morphology | Structure | Reference |
| Successive Reduction | Pd nanocubes, Na₃IrCl₆ | NaBH₄ | None | Room Temp | ~18 (core), atomic shell | Nanocubes | Core-Shell (Pd@Ir) | [2] |
| Polyol (Pd) | PdCl₂, K₂PdCl₄ | Ethylene Glycol | PVP, CTAB | 140 | 6.3 - 8.4 | Spherical, Polyhedral | Crystalline | [3] |
Table 1: Summary of Synthesis Parameters and Resulting Nanoparticle Characteristics. This table provides a comparative overview of different synthesis methods and their impact on the physical properties of the resulting nanoparticles.
Catalytic Applications in Drug Development
Ir-Pd nanoparticles are highly effective catalysts for a variety of organic transformations that are pivotal in the synthesis of pharmaceuticals. One of the most significant applications is the hydrogenation of nitroarenes to anilines, a key step in the production of numerous drug molecules. The catalytic activity of these nanoparticles is influenced by their size, shape, composition, and surface structure.
The peroxidase-like activity of Pd-Ir nanocubes has been demonstrated by their ability to catalyze the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of hydrogen peroxide (H₂O₂).[2] This catalytic property is harnessed in biosensing applications, such as immunoassays and aptamer-based sensors.[2]
| Catalyst | Substrate | Reducing Agent | Reaction Time | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Pd-loaded APSMNPs | 4-nitrophenol | NaBH₄ | - | >95 (5 cycles) | - | 1428 | [5] |
| Pd/Graphene | Nitrophenols | NaBH₄ | - | High | High | - | [6] |
| Pd/Graphene | Nitrotoluenes | H₂ | - | High | High | - | [6] |
Table 2: Catalytic Performance of Palladium-Based Nanoparticles in Nitroarene Hydrogenation. This table summarizes the catalytic activity of various palladium-based nanoparticle systems in the hydrogenation of nitroarenes, highlighting their efficiency and reusability.
Mechanistic Insights and Visualization
The formation of bimetallic nanoparticles is a complex process governed by the interplay of thermodynamics and kinetics. The relative reduction potentials of the metal precursors, the strength of the reducing agent, and the reaction temperature all play crucial roles in determining the final structure of the nanoparticles.
Signaling Pathways and Logical Relationships
The choice between a core-shell or an alloyed structure is primarily dictated by the reduction kinetics of the iridium and palladium precursors.
In the successive reduction method, the palladium precursor is reduced first to form stable palladium cores. These cores then act as catalytic surfaces for the subsequent reduction of the iridium precursor, leading to the formation of a distinct iridium shell.
In the co-reduction method, both precursors are reduced simultaneously. If the reduction potentials and rates are similar, a homogeneous alloy is likely to form. Differences in reduction rates can lead to the formation of gradient alloys or more complex structures.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of Ir-Pd nanoparticles.
Conclusion
The formation of palladium nanoparticles from iridium-palladium precursors offers a versatile platform for designing advanced catalytic materials with significant potential in drug development and other areas of chemical synthesis. The ability to tailor the size, composition, and structure of these nanoparticles through the careful selection of synthesis methodology provides a powerful tool for optimizing their catalytic performance. The detailed protocols and characterization data presented in this guide serve as a valuable resource for researchers and scientists working to harness the unique properties of Ir-Pd bimetallic nanoparticles for innovative applications. Further research into novel synthesis techniques and a deeper understanding of the structure-activity relationships will continue to drive the development of next-generation catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile Synthesis of Pd-Ir Nanocubes for Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Catalytic Activity and Kinetic Efficiency of Pd-Loaded Amino-Functionalized Silica-Coated Magnetite Nanoparticles for Nitroarene Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanotechnology–General Aspects: A Chemical Reduction Approach to the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Iridium-Catalyzed C-H Borylation for the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the use of iridium-catalyzed C-H borylation in the synthesis of complex organic molecules. This powerful transformation enables the direct conversion of ubiquitous C-H bonds into versatile boronate esters, paving the way for rapid molecular diversification and late-stage functionalization of drug candidates and bioactive compounds.[1][2][3][4][5]
Introduction
Iridium-catalyzed C-H borylation has emerged as a robust and indispensable tool in modern synthetic organic chemistry.[2][4] The reaction's high efficiency, broad functional group tolerance, and mild conditions make it particularly suitable for the late-stage functionalization of complex molecules, a critical strategy in drug discovery and development.[1][6] This methodology allows for the direct installation of a boronate ester group, which can be readily transformed into a wide array of other functional groups through well-established chemistries like the Suzuki-Miyaura cross-coupling.[3][7]
The regioselectivity of the borylation is a key consideration and can be controlled by steric and electronic factors inherent to the substrate, or by the use of directing groups.[3][8][9][10][11] This predictable control over the reaction site is crucial when dealing with complex molecular architectures.
Catalytic Cycle and Mechanism
The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states.[3][8][12] The key steps are:
-
Catalyst Activation: The iridium precatalyst, often [Ir(COD)OMe]2, reacts with a ligand and the boron source, typically bis(pinacolato)diboron (B2pin2), to generate the active Ir(III) tris(boryl) catalyst.[12][13]
-
C-H Oxidative Addition: The substrate's C-H bond oxidatively adds to the Ir(III) center, forming an Ir(V) hydride intermediate.[3][12]
-
Reductive Elimination: A C-B bond is formed through reductive elimination from the Ir(V) intermediate, releasing the borylated product.[12]
-
Catalyst Regeneration: The resulting Ir(III) species is regenerated to the active catalyst by reaction with the boron source.[8][12]
Caption: General catalytic cycle for iridium-catalyzed C-H borylation.
Data Presentation: Reaction Parameters and Substrate Scope
The following tables summarize typical reaction conditions and showcase the broad applicability of this methodology across various substrate classes.
Table 1: General Reaction Conditions for Iridium-Catalyzed C-H Borylation
| Parameter | Typical Conditions | Notes |
| Iridium Precatalyst | [Ir(COD)OMe]2, [Ir(COD)Cl]2 | 1-5 mol % |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy), 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4phen) | Equimolar to Iridium |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | 1.1 - 2.0 equivalents |
| Solvent | Tetrahydrofuran (THF), Cyclohexane, Methyl tert-butyl ether (MTBE) | Anhydrous and degassed |
| Temperature | Room Temperature to 80 °C | Substrate dependent |
| Reaction Time | 1 - 24 hours | Monitored by GC-MS or LC-MS |
Table 2: Examples of Iridium-Catalyzed C-H Borylation on Complex Molecules
| Substrate | Product | Catalyst System | Yield (%) | Reference |
| Aniline Derivative | Ortho-borylated Aniline | [Ir(OMe)(COD)]2 / dtbpy | >95 | [14] |
| Aryl Triazine | Ortho, ortho'-diborylated Aryl Triazine | [Ir(OMe)(COD)]2 (ligand-free) | 85 | [13] |
| Diflufenican | Borylated Diflufenican | Ligand-free | 71 | [1] |
| Quinolines | Regioisomeric borylated quinolines | [Ir(COD)Cl]2 / dtbpy | Variable | [10] |
| Fluoroarenes | Ortho-to-F borylated arenes | [Ir(COD)Cl]2 / Terpyridine-type ligand | High selectivity | [4] |
Experimental Protocols
The following are generalized protocols for iridium-catalyzed C-H borylation. Note: These protocols should be adapted and optimized for specific substrates and desired outcomes. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Aromatic C-H Borylation
This protocol is a starting point for the borylation of a wide range of aromatic and heteroaromatic substrates.
Materials:
-
Iridium precatalyst (e.g., [Ir(COD)OMe]2)
-
Ligand (e.g., dtbpy)
-
Bis(pinacolato)diboron (B2pin2)
-
Substrate
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask or glovebox
-
Stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the iridium precatalyst (e.g., 0.025 mmol, 2.5 mol%) and the ligand (e.g., 0.05 mmol, 5 mol%).
-
Add the substrate (1.0 mmol) and bis(pinacolato)diboron (1.2 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (e.g., 12 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired borylated product.
Protocol 2: High-Throughput Experimentation (HTE) for Reaction Optimization
For rapid optimization of reaction conditions, a high-throughput screening approach can be employed.[1][6] This allows for the parallel evaluation of multiple catalysts, ligands, solvents, and temperatures with minimal material consumption.
Caption: Workflow for high-throughput C-H borylation optimization.
Procedure Outline for HTE:
-
Stock Solution Preparation: Prepare stock solutions of the iridium precatalysts, ligands, substrate, and B2pin2 in a suitable solvent.
-
Plate Layout Design: Design a 96-well plate map to screen different combinations of catalysts, ligands, and other reaction parameters.
-
Automated Dispensing: Use a liquid handling robot to dispense the stock solutions into the wells of the 96-well plate according to the designed layout.
-
Reaction Incubation: Seal the plate and incubate at the desired temperature with appropriate stirring.
-
Quenching and Analysis: After the reaction time, quench the reactions and analyze the product formation in each well using high-throughput analytical techniques such as LC-MS.
-
Data Analysis: Process the analytical data to identify the optimal reaction conditions for the desired borylation product.
Regioselectivity Control
The ability to control the site of borylation is a key advantage of this methodology. Several strategies can be employed to influence regioselectivity:
-
Steric Effects: Borylation generally occurs at the most sterically accessible C-H bond.[3][8][11] Bulky substituents on the substrate will direct the borylation to less hindered positions.
-
Electronic Effects: The electronic nature of the substrate can also influence the regioselectivity, although this is often secondary to steric effects.[8][10][11]
-
Directing Groups: Functional groups on the substrate can coordinate to the iridium catalyst, directing the borylation to a specific, often ortho, position.[9][13] Common directing groups include amides, esters, and nitrogen-containing heterocycles.
Caption: Key strategies for controlling regioselectivity.
Conclusion
Iridium-catalyzed C-H borylation is a powerful and versatile tool for the synthesis and functionalization of complex molecules. Its broad applicability and predictable selectivity make it an invaluable method in academic research and the pharmaceutical industry. The provided protocols and data serve as a guide for researchers to effectively implement this transformative chemistry in their synthetic endeavors. The use of high-throughput experimentation can further accelerate the optimization and application of this methodology for the rapid generation of novel molecular entities.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis | by Allen Che | Medium [medium.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application of Iridium-Photoredox Catalysis in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of iridium photoredox catalysis in key organic transformations. This powerful synthetic tool utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical reactions under mild conditions. The following sections detail the methodologies for reductive dehalogenation, atom-transfer radical addition (ATRA), aerobic oxidative hydroxylation, and asymmetric α-alkylation, complete with quantitative data and mechanistic diagrams.
Reductive Dehalogenation of α-Halo Ketones
The removal of a halogen atom from an organic molecule is a fundamental transformation in organic synthesis. Iridium photoredox catalysis offers a mild and efficient method for the reductive dehalogenation of α-halo ketones, avoiding the use of harsh reagents.
Application Note
This protocol describes the reductive dehalogenation of 2-bromoacetophenone to acetophenone using a heterogenized iridium photocatalyst. The reaction proceeds via a reductive quenching cycle, where the excited photocatalyst is reduced by a sacrificial electron donor, triethanolamine (TEOA). The resulting highly reducing iridium species then transfers an electron to the 2-bromoacetophenone, leading to the cleavage of the carbon-bromine bond and formation of the desired product. This method is highly efficient, with the heterogenized catalyst allowing for easy recovery and reuse.[1][2][3]
Quantitative Data
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Ref. |
| 1 | 2-Bromoacetophenone | 0.1 | Acetonitrile | 2 | 93 | [2] |
| 2 | 2-Bromoacetophenone | 0.01 | Acetonitrile | 2 | 85 | [1][3] |
| 3 | Benzyl bromide | 0.1 | Acetonitrile | 2 | 41 (dibenzyl) | [2] |
Experimental Protocol
Materials:
-
Iridium photocatalyst (e.g., Al₂O₃-supported iridium complex)[1][2][3]
-
2-Bromoacetophenone
-
Triethanolamine (TEOA)
-
Acetonitrile (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 455 nm)
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the Al₂O₃-supported iridium photocatalyst (0.1 mol%).
-
Add 2-bromoacetophenone (1.0 equiv) and acetonitrile (to achieve a 0.1 M solution).
-
Add triethanolamine (TEOA, 3.0 equiv) to the reaction mixture.
-
Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be filtered to recover the heterogenized catalyst.
-
The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure acetophenone.
Reaction Workflow
Caption: Experimental workflow for reductive dehalogenation.
Atom-Transfer Radical Addition (ATRA)
Atom-transfer radical addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. Iridium photoredox catalysis provides a mild and efficient platform for initiating ATRA reactions, allowing for the addition of a variety of radical precursors across alkenes.
Application Note
This protocol describes the ATRA reaction between an alkene and a bromo-compound, facilitated by an iridium photocatalyst. The reaction is initiated by the photoexcited iridium catalyst, which abstracts a bromine atom from the bromo-compound to generate a carbon-centered radical. This radical then adds to the alkene, and the resulting radical intermediate is trapped by a bromine atom from another molecule of the bromo-compound, propagating a radical chain.[4] This method is notable for its high atom economy and the ability to construct complex molecules from simple starting materials.[4]
Quantitative Data
| Entry | Alkene | Bromo-Compound | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Ref. |
| 1 | 1-Octene | Diethyl 2-bromomalonate | 1.0 | DMF | 24 | 92 | [4] |
| 2 | Styrene | Bromoacetonitrile | 1.0 | DMF | 12 | 85 | [4] |
| 3 | N-Allyl-4-methylbenzenesulfonamide | Diethyl 2-bromomalonate | 1.0 | DMF | 24 | 88 | [4] |
Experimental Protocol
Materials:
-
[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ photocatalyst[4]
-
Alkene (e.g., 1-octene)
-
Bromo-compound (e.g., diethyl 2-bromomalonate)
-
Dimethylformamide (DMF, anhydrous)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 455 nm)
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk tube, dissolve the iridium photocatalyst (1.0 mol%) in anhydrous DMF.
-
Add the alkene (1.0 equiv) and the bromo-compound (1.5 equiv) to the solution.
-
Seal the tube and degas the mixture by sparging with argon for 15-20 minutes.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Catalytic Cycle
Caption: Proposed mechanism for photoredox-catalyzed ATRA.
Aerobic Oxidative Hydroxylation of Arylboronic Acids
The conversion of arylboronic acids to phenols is a valuable transformation in organic synthesis. Iridium photoredox catalysis, in conjunction with molecular oxygen as a green oxidant, provides a sustainable method for this conversion.
Application Note
This protocol details the aerobic oxidative hydroxylation of arylboronic acids to the corresponding phenols. The reaction is catalyzed by an iridium photocatalyst and utilizes atmospheric oxygen as the terminal oxidant. The proposed mechanism involves the generation of a superoxide radical anion, which then reacts with the arylboronic acid. This method is advantageous due to its use of a readily available and environmentally benign oxidant and its broad substrate scope.[5]
Quantitative Data
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Reaction Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | 1.0 | Acetonitrile/Water (4:1) | DIPEA | 12 | 95 | [5] |
| 2 | 4-Methoxyphenylboronic acid | 1.0 | Acetonitrile/Water (4:1) | DIPEA | 10 | 98 | [5] |
| 3 | 4-Chlorophenylboronic acid | 1.0 | Acetonitrile/Water (4:1) | DIPEA | 15 | 89 | [5] |
Experimental Protocol
Materials:
-
Iridium photocatalyst (e.g., fac-[Ir(ppy)₃])
-
Arylboronic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Deionized water
-
Reaction vial
-
Oxygen balloon
-
Visible light source (e.g., compact fluorescent lamp)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the iridium photocatalyst (1.0 mol%), the arylboronic acid (1.0 equiv), and DIPEA (2.0 equiv).
-
Add a 4:1 mixture of acetonitrile and water to achieve a substrate concentration of 0.1 M.
-
Seal the vial with a septum and purge with oxygen from a balloon for 5 minutes.
-
Irradiate the reaction mixture with a visible light source with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship Diagram
Caption: Key components of aerobic oxidative hydroxylation.
Asymmetric α-Alkylation of 2-Acyl Imidazoles
The enantioselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of chiral pharmaceuticals. Iridium photoredox catalysis has been elegantly combined with asymmetric catalysis to achieve highly enantioselective transformations.
Application Note
This protocol describes the asymmetric α-alkylation of 2-acyl imidazoles using a chiral-at-metal iridium photocatalyst.[6] This single catalyst serves as both the photoredox sensitizer and the source of asymmetric induction. The reaction is proposed to proceed through the formation of a chiral iridium enolate, which is then alkylated by a radical generated via photoredox-mediated reduction of an alkyl halide.[6] This method provides access to valuable chiral building blocks with high enantioselectivity.
Quantitative Data
| Entry | 2-Acyl Imidazole | Alkyl Bromide | Catalyst Loading (mol%) | Base | Reaction Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 1-(1H-Imidazol-2-yl)propan-1-one | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | 2.0 | 2,6-Lutidine | 48 | 95 | 98 | [6] |
| 2 | 1-(1H-Imidazol-2-yl)ethan-1-one | 2-Bromo-1-phenylethan-1-one | 2.0 | 2,6-Lutidine | 48 | 92 | 96 | [6] |
| 3 | 1-(1H-Imidazol-2-yl)butan-1-one | 2-Bromo-1-(4-cyanophenyl)ethan-1-one | 2.0 | 2,6-Lutidine | 48 | 90 | 97 | [6] |
Experimental Protocol
Materials:
-
Chiral-at-metal iridium photocatalyst (e.g., Λ-IrS)[6]
-
2-Acyl imidazole
-
Alkyl bromide
-
2,6-Lutidine
-
Dichloromethane (DCM, anhydrous)
-
Reaction vial
-
Visible light source (e.g., compact fluorescent lamp)
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve the chiral iridium photocatalyst (2.0 mol%) in anhydrous DCM.
-
Add the 2-acyl imidazole (1.0 equiv) and 2,6-lutidine (1.2 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the alkyl bromide (1.5 equiv).
-
Seal the vial and irradiate with a visible light source with vigorous stirring.
-
Monitor the reaction by chiral HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched α-alkylated product.
Signaling Pathway Diagram
Caption: Proposed pathway for asymmetric α-alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Sustainable Ir-Photoredox Catalysis by Means of Heterogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Iridium-Palladium Catalysts for Asymmetric Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
The use of bimetallic catalysts in asymmetric hydrogenation is a burgeoning field of research, offering the potential for synergistic effects that can lead to enhanced activity, selectivity, and stability compared to their monometallic counterparts. While the application of bimetallic iridium-palladium (Ir-Pd) catalysts for asymmetric hydrogenation is an emerging area with limited specific examples in peer-reviewed literature, this document provides a comprehensive guide for researchers looking to explore this promising frontier.
These notes compile detailed protocols for the synthesis of Ir-Pd nanoparticles and adapt established asymmetric hydrogenation procedures using monometallic iridium and palladium catalysts as a robust starting point for experimentation with these novel bimetallic systems.
Synthesis of Iridium-Palladium Nanoparticle Catalysts
The creation of well-defined bimetallic nanoparticles is crucial for achieving reproducible catalytic performance. Below are two established methods for the synthesis of supported Ir-Pd nanoparticles.
Protocol: Synthesis of Carbon-Supported Ir-Pd Nanoparticles via Co-reduction in a Microemulsion
This method allows for the formation of uniform, well-dispersed bimetallic nanoparticles on a carbon support.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Palladium(II) chloride (PdCl₂)
-
Cetyltrimethylammonium bromide (CTAB)
-
Heptane
-
1-Butanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
High-surface-area carbon support (e.g., Vulcan XC-72)
-
Ethanol
-
Ultrapure water
Procedure:
-
Microemulsion Preparation:
-
Prepare two separate aqueous solutions: one of IrCl₃ and one of PdCl₂ at the desired molar ratio.
-
In a typical preparation, dissolve CTAB (surfactant) in a mixture of heptane (oil phase) and 1-butanol (co-surfactant).
-
To this organic solution, add the aqueous metal salt solutions and the carbon support under vigorous stirring to form a stable water-in-oil microemulsion.
-
-
Reduction:
-
Slowly add hydrazine hydrate to the microemulsion. The hydrazine will diffuse through the organic phase to the aqueous nanodroplets containing the metal precursors and the support, inducing the co-reduction of the iridium and palladium salts onto the carbon support.
-
Continue stirring for 24 hours at room temperature to ensure complete reduction and deposition.
-
-
Catalyst Recovery and Washing:
-
Break the microemulsion by adding ethanol.
-
Collect the solid catalyst by centrifugation or filtration.
-
Wash the catalyst repeatedly with a mixture of ethanol and water to remove any residual surfactant and unreacted precursors.
-
-
Drying:
-
Dry the final catalyst in a vacuum oven at 80°C overnight.
-
Protocol: Synthesis of Supported Ir-Pd Nanoparticles via Incipient Wetness Impregnation
This is a widely used and scalable method for preparing supported catalysts.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Palladium(II) chloride (PdCl₂)
-
Support material (e.g., Al₂O₃, SiO₂, TiO₂)
-
Solvent (e.g., water, ethanol, acetone)
-
Reducing agent (e.g., H₂ gas)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a solution containing both IrCl₃ and PdCl₂ in the desired molar ratio. The volume of the solution should be equal to the pore volume of the support material to be used.
-
-
Impregnation:
-
Add the precursor solution dropwise to the dry support material with constant mixing until the support is uniformly wetted.
-
-
Drying:
-
Dry the impregnated support in an oven at 110-120°C for 12 hours to remove the solvent.
-
-
Calcination (Optional):
-
The dried material can be calcined in air at a high temperature (e.g., 400-500°C) to decompose the metal precursors to their respective oxides.
-
-
Reduction:
-
Place the calcined (or dried) material in a tube furnace and reduce it under a flow of hydrogen gas (typically 5-10% H₂ in Ar or N₂) at an elevated temperature (e.g., 300-500°C) for several hours to form the bimetallic nanoparticles.
-
Experimental Protocols for Asymmetric Hydrogenation
The following protocols are adapted from well-established procedures for monometallic iridium and palladium catalysts and can serve as a starting point for evaluating the performance of the newly synthesized Ir-Pd bimetallic catalysts.
General Protocol for Asymmetric Hydrogenation of Prochiral Ketones
This protocol is based on typical conditions for iridium-catalyzed ketone hydrogenation.
Materials:
-
Ir-Pd supported catalyst
-
Chiral ligand (e.g., a chiral diphosphine like (R)-BINAP or a P,N ligand like (S)-SIPHOX)
-
Prochiral ketone substrate (e.g., acetophenone)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 2,2,2-Trifluoroethanol (TFE))
-
Hydrogen gas (high purity)
-
Additive (e.g., an acid or a base, if required)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a glovebox, charge a pressure-resistant vial with the Ir-Pd catalyst and the chiral ligand in the desired ratio in a small amount of solvent.
-
Stir the mixture for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In the autoclave, dissolve the prochiral ketone substrate in the chosen solvent.
-
Add the pre-formed catalyst solution or the catalyst and ligand directly to the autoclave under an inert atmosphere.
-
If required, add any additives.
-
-
Hydrogenation:
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (typically 5-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) for the specified time (e.g., 4-24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen from the reactor.
-
Filter the reaction mixture to remove the supported catalyst.
-
Analyze the conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
General Protocol for Asymmetric Hydrogenation of Imines
This protocol is based on typical conditions for both iridium and palladium-catalyzed imine hydrogenation.
Materials:
-
Ir-Pd supported catalyst
-
Chiral ligand (e.g., a ferrocene-based diphosphine like Josiphos or a bisphosphine like SEGPHOS)
-
Imine substrate
-
Solvent (e.g., Toluene, THF, or Methanol)
-
Hydrogen gas (high purity)
-
Additive (e.g., I₂, an acid, or a halide source)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Activation/Pre-formation:
-
In a glovebox, stir the Ir-Pd catalyst, chiral ligand, and any necessary additives (like I₂) in the reaction solvent for 30-60 minutes.
-
-
Reaction Setup:
-
Add the imine substrate to the activated catalyst mixture in the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 20-80 bar).
-
Heat the reaction to the desired temperature (e.g., 25-80°C) and stir for the required time.
-
-
Work-up and Analysis:
-
After cooling and venting, filter the catalyst.
-
Concentrate the filtrate and purify the resulting chiral amine, if necessary, by column chromatography.
-
Determine the conversion and enantiomeric excess using appropriate analytical techniques (chiral HPLC or GC).
-
Data Presentation: Benchmarking with Monometallic Catalysts
The following tables summarize typical performance data for monometallic iridium and palladium catalysts in asymmetric hydrogenation reactions. These can be used as a benchmark to evaluate the efficacy of experimental Ir-Pd bimetallic catalysts.
Table 1: Asymmetric Hydrogenation of Ketones
| Catalyst System | Substrate | Solvent | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Ir/(S)-SEGPHOS/Cu(OTf)₂ | Pyrazolo[1,5-a]pyrimidine | THF | 50 | 50 | 12 | >99 | 94 |
| Ru/(S)-TolBINAP/(S,S)-DPEN | Acetophenone | 2-Propanol | 45 | 30 | 48 | 100 | 80 |
| Pd(OCOCF₃)₂/(R,R)-Me-DuPhos | α-Phthalimido Ketone | TFE | 50 | 25 | 24 | >95 | 92.2 |
Table 2: Asymmetric Hydrogenation of Imines
| Catalyst System | Substrate | Solvent | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| [Ir(COD)Cl]₂/Josiphos/I₂ | MEA Imine | Acetic Acid | 80 | 50 | 4 | >99 | 79 |
| Pd(OAc)₂/(S)-MeO-Biphep | N-Tosylimine | Toluene | 50 | 80 | 24 | 98 | 95 |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for screening and optimizing the use of a novel Ir-Pd bimetallic catalyst in asymmetric hydrogenation.
This workflow provides a logical progression from catalyst synthesis and characterization through to reaction execution, analysis, and iterative optimization, which is fundamental for developing new catalytic systems. Researchers can adapt the specific parameters within this framework to explore the potential of bimetallic iridium-palladium catalysts for their specific asymmetric hydrogenation targets.
Application Notes and Protocols for One-Pot Iridium-Catalyzed Borylation and Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing a one-pot reaction sequence involving iridium-catalyzed C-H borylation followed by palladium-catalyzed Suzuki-Miyaura cross-coupling. This powerful methodology allows for the efficient synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceutical compounds. By combining two distinct catalytic cycles in a single reaction vessel, this approach offers significant advantages in terms of time, resource, and atom economy, streamlining the drug discovery and development process.
The iridium-catalyzed C-H borylation enables the direct functionalization of C-H bonds in aromatic and heteroaromatic compounds, installing a boronic ester group with high regioselectivity, often governed by steric factors.[1][2] The resulting boronic ester intermediate is then directly utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate aryl or heteroaryl halide, without the need for isolation and purification.[3][4][5] This one-pot procedure is highly valued in process chemistry for its efficiency and scalability.[6]
Data Presentation
The following tables summarize typical reaction conditions and yields for the one-pot iridium-catalyzed borylation and palladium-catalyzed Suzuki-Miyaura cross-coupling of various substrates as reported in the literature. These examples showcase the versatility and efficiency of this synthetic strategy.
Table 1: One-Pot Iridium-Catalyzed C-H Borylation and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
| Entry | Arene | Aryl Halide | Borylation Catalyst/Ligand | Coupling Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Benzene | 4-Bromotoluene | [Ir(cod)OMe]₂ / dtbpy | Pd(dppf)Cl₂ | K₃PO₄ | Methyl tert-butyl ether | 85 | [3] |
| 2 | 1,3-Dichlorobenzene | 4-Bromoanisole | [Ir(cod)OMe]₂ / dtbpy | Pd(dppf)Cl₂ | K₃PO₄ | Methyl tert-butyl ether | 92 | [3] |
| 3 | Thiophene | 3-Bromopyridine | [Ir(cod)OMe]₂ / dtbpy | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 78 | [4] |
| 4 | Anisole | 1-Chloro-4-nitrobenzene | IrCl(cod)]₂ / dtbpy | XPhos Pd G2 / XPhos | K₃PO₄·7H₂O | Ethanol | 91 | [7] |
| 5 | Toluene | 4-Chloroacetophenone | [IrCl(cod)]₂ / dtbpy | XPhos Pd G2 / XPhos | K₃PO₄·7H₂O | Ethanol | 88 | [7] |
dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; dppf = 1,1'-bis(diphenylphosphino)ferrocene; XPhos = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; cod = 1,5-cyclooctadiene.
Experimental Protocols
General Protocol for a One-Pot Iridium-Catalyzed C-H Borylation / Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the one-pot synthesis of biaryls from an arene and an aryl halide. The reaction conditions may require optimization for specific substrates.
Materials:
-
Arene (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂, 1-3 mol%)
-
Ligand for iridium catalyst (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 2-6 mol%)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Methyl tert-butyl ether, Dioxane, or Ethanol)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
Step 1: Iridium-Catalyzed C-H Borylation
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the arene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%), and the corresponding ligand (e.g., dtbpy, 3 mol%).
-
Add anhydrous solvent (e.g., Methyl tert-butyl ether) to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (typically 1-16 hours) until the borylation is complete. Reaction progress can be monitored by GC-MS or TLC.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
After the borylation reaction is complete, cool the reaction mixture to room temperature.
-
To the same flask, add the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add an aqueous solution of the base if required by the specific protocol (e.g., K₃PO₄ dissolved in a minimal amount of water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours) until the cross-coupling is complete. Monitor the reaction progress by GC-MS or TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Mandatory Visualization
The following diagram illustrates the logical workflow of the one-pot iridium-catalyzed borylation and palladium-catalyzed cross-coupling reaction.
Caption: Workflow of the one-pot borylation and cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium [medium.com]
- 7. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
Application Notes and Protocols: Iridium-Catalyzed Allylic Substitution for Stereoselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iridium-catalyzed asymmetric allylic substitution has emerged as a powerful and versatile tool in modern organic synthesis. This methodology allows for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of chiral building blocks.[1][2][3] A key feature of iridium catalysis in this context is its ability to favor the formation of branched products from linear allylic substrates, a regioselectivity that is often complementary to that observed with palladium catalysts.[2][3] The reactions typically proceed with high enantioselectivity, making this method particularly valuable in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[1][2]
These notes provide an overview of the key aspects of iridium-catalyzed allylic substitution, including detailed experimental protocols for common transformations, a summary of representative data, and a discussion of its applications in drug development.
Reaction Mechanism and Key Features
The catalytic cycle of iridium-catalyzed allylic substitution generally involves the following key steps:
-
Oxidative Addition: The iridium(I) catalyst undergoes oxidative addition to the allylic electrophile (e.g., an allylic carbonate or phosphate) to form a π-allyl iridium(III) intermediate.
-
Nucleophilic Attack: The nucleophile attacks the π-allyl complex, typically at the more substituted carbon, leading to the formation of the branched product.
-
Reductive Elimination: Reductive elimination regenerates the iridium(I) catalyst, completing the catalytic cycle.
A crucial aspect of this reaction is the in situ formation of the active catalyst, which is often a metallacyclic iridium species generated from an iridium precursor and a phosphoramidite ligand in the presence of a base. The choice of ligand is critical for achieving high stereoselectivity.
Data Presentation: Representative Substrate Scope and Performance
The following tables summarize typical results for iridium-catalyzed allylic substitution with various nucleophiles.
Table 1: Iridium-Catalyzed Allylic Alkylation with Carbon Nucleophiles
| Entry | Allylic Substrate | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| 1 | Cinnamyl methyl carbonate | Dimethyl malonate | 95 | 96 | J. Am. Chem. Soc. 2002, 124, 50, 14844-14845 | |
| 2 | (E)-Hex-2-en-1-yl methyl carbonate | Diethyl malonate | 92 | 98 | Angew. Chem. Int. Ed. 2005, 44, 25, 3921-3924 | |
| 3 | 1-Phenylallyl acetate | Sodium diethyl malonate | 89 | 91 | Org. Lett. 2003, 5, 22, 4159-4162 | |
| 4 | Cinnamyl methyl carbonate | Nitromethane | 90 | 95 | J. Am. Chem. Soc. 2004, 126, 42, 13602-13603 |
Table 2: Iridium-Catalyzed Allylic Amination with Nitrogen Nucleophiles
| Entry | Allylic Substrate | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| 1 | Cinnamyl methyl carbonate | Benzylamine | 98 | 97 | J. Am. Chem. Soc. 2000, 122, 40, 9792-9793 | |
| 2 | (E)-Hex-2-en-1-yl methyl carbonate | Morpholine | 95 | 96 | Org. Lett. 2003, 5, 22, 4159-4162 | |
| 3 | 1-Phenylallyl acetate | Aniline | 92 | 94 | J. Am. Chem. Soc. 2009, 131, 23, 8322-8329 | |
| 4 | Cinnamyl methyl carbonate | Phthalimide | 88 | 95 | Angew. Chem. Int. Ed. 2002, 41, 19, 3671-3674 |
Table 3: Iridium-Catalyzed Allylic Etherification with Oxygen Nucleophiles
| Entry | Allylic Substrate | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| 1 | Cinnamyl methyl carbonate | Phenol | 94 | 98 | J. Am. Chem. Soc. 2001, 123, 40, 10115-10116 | |
| 2 | (E)-Hex-2-en-1-yl methyl carbonate | Methanol | 85 | 95 | Org. Lett. 2003, 5, 22, 4159-4162 | |
| 3 | 1-Phenylallyl acetate | Sodium phenoxide | 90 | 92 | J. Am. Chem. Soc. 2009, 131, 23, 8322-8329 | |
| 4 | Cinnamyl methyl carbonate | Benzoic acid | 88 | 93 | Angew. Chem. Int. Ed. 2005, 44, 25, 3921-3924 |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Allylic Alkylation with Malonates
This protocol is adapted from a literature procedure for the reaction of dimethyl malonate with an allylic carbonate.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral phosphoramidite ligand (e.g., (R,R)-SIPHOS-PE)
-
Allylic carbonate
-
Dimethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%) in anhydrous THF (0.5 M).
-
Stir the solution at room temperature for 20-30 minutes. The solution should turn from orange to pale yellow.
-
-
Nucleophile Preparation:
-
In a separate flame-dried Schlenk tube under argon, suspend NaH (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add dimethyl malonate (1.2 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
-
Allylic Alkylation Reaction:
-
To the catalyst solution, add the allylic carbonate (1.0 equivalent) dissolved in anhydrous THF.
-
Add the freshly prepared sodium dimethyl malonate solution to the reaction mixture via cannula.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Allylic Amination
This protocol provides a general method for the reaction of an allylic carbonate with a primary or secondary amine. The use of a polar solvent like ethanol is often crucial for high yields.[4]
Materials:
-
[Ir(COD)Cl]₂
-
Triphenyl phosphite (P(OPh)₃) or a chiral phosphoramidite ligand
-
Allylic carbonate
-
Amine (primary or secondary)
-
Anhydrous ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and the phosphite or phosphoramidite ligand (2.2 mol%) in anhydrous ethanol (0.2 M).
-
Stir the solution at room temperature for 15-20 minutes.
-
-
Allylic Amination Reaction:
-
To the catalyst solution, add the allylic carbonate (1.0 equivalent).
-
Add the amine (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
-
Mandatory Visualizations
Caption: Catalytic cycle of iridium-catalyzed allylic substitution.
Caption: Experimental workflow for allylic alkylation.
Applications in Drug Development
The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Iridium-catalyzed allylic substitution has found application in the synthesis of several key intermediates and drug candidates.
For example, this methodology has been employed in the synthesis of precursors to (-)-protrifenbute , a non-steroidal anti-inflammatory drug, and fesoterodine (Toviaz), a medication used to treat overactive bladder. The ability to introduce chiral centers with high enantioselectivity early in a synthetic route makes this reaction highly valuable for streamlining the production of complex drug molecules.
Furthermore, the synthesis of chiral amines and ethers via iridium-catalyzed allylic substitution provides access to important pharmacophores present in a wide range of biologically active compounds. The continuous development of new ligands and reaction conditions is expected to further expand the applicability of this powerful synthetic tool in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Iridium Complex-Catalyzed Allylic Amination of Allylic Esters [organic-chemistry.org]
Application Notes and Protocols: Iridium-Catalyzed Deuteration for Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a critical tool in modern drug discovery and development, providing invaluable insights into a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. Deuterium (²H or D), a stable isotope of hydrogen, has emerged as a valuable label. Its incorporation can subtly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes at the site of deuteration, offering a strategy to improve a drug's pharmacokinetic profile.
Traditional methods for deuterium labeling often involve multi-step syntheses, which can be time-consuming and inefficient. Iridium-catalyzed hydrogen isotope exchange (HIE) has revolutionized this field by providing a direct and highly selective method for introducing deuterium into organic molecules. This technique utilizes homogeneous iridium catalysts to activate C-H bonds and facilitate their exchange with a deuterium source, typically deuterium gas (D₂) or deuterated solvents like heavy water (D₂O). The high selectivity of these catalysts, often directed by existing functional groups within the substrate, allows for precise labeling of complex molecules, including active pharmaceutical ingredients (APIs).
These application notes provide an overview of iridium-catalyzed deuteration, quantitative data on its efficiency, detailed experimental protocols for key classes of substrates, and a visualization of its application in studying metabolic pathways.
Data Presentation: Quantitative Analysis of Iridium-Catalyzed Deuteration
The efficiency of iridium-catalyzed deuteration is influenced by several factors, including the choice of catalyst, substrate, solvent, temperature, and reaction time. The following table summarizes quantitative data from various studies, showcasing the versatility and effectiveness of this methodology for a range of pharmaceutically relevant compounds.
| Substrate | Catalyst | Catalyst Loading (mol%) | Deuterium Source | Solvent | Temp. (°C) | Time (h) | % Deuterium Incorporation | Reference |
| N-Benzyl Valerolactam | [Ir(COD)(IMesMe)(PBn₃)]BArF | 5 | D₂ (gas) | MTBE | 50 | 1-4 | up to 94% (benzylic) | [1] |
| Nefiracetam | [Ir(COD)(IMesMe)(PBn₃)]BArF | 5 | D₂ (gas) | MTBE | 50 | 16 | up to 98% | [1] |
| Praziquantel | [Ir(COD)(IMesMe)(PBn₃)]BArF | 5 | D₂ (gas) | MTBE | 50 | 16 | up to 98% | [1] |
| Losartan Potassium | Iridium(III)-bipyridonate complex | 5 | D₂O | D₂O | 100 | 36 | 98% (α-position) | [2] |
| Celecoxib | [(COD)Ir(IMes)Cl] | 6.5 | D₂ (gas) | DCM | 25 | 2 | 95% (ortho- to sulfonamide) | [3][4] |
| Mavacoxib | [(COD)Ir(IMes)Cl] | 6.5 | D₂ (gas) | DCM | 25 | 2 | >95% (ortho- to sulfonamide) | [3][4] |
| 2-Phenylpyridine | [IrCl(COD)(IMes)] | 5 | H₂ (gas) | Methanol-d₄ | 25 | 24 | >90% (ortho- to N) | [5] |
| 4-(2-pyridyl)benzonitrile | [Ir(COD)(IPent)Cl] | 2.5 | D₂ (gas) | IPA | 50 | 4 | High | [6] |
| Quinoline N-oxide | [Ir(I) NHC/phosphine complex] | 0.25 | D₂ (gas) | DCM | 25 | 16 | High (C8 position) | [7] |
| Aromatic Esters | [Ir(I) NHC/phosphine complex] | 5 | D₂ (gas) | DCM | 25 | 1 | 72-94% (ortho- to ester) | [8] |
Experimental Protocols
The following are detailed protocols for the iridium-catalyzed deuteration of three representative classes of pharmaceutically relevant molecules: a primary sulfonamide (Celecoxib), an alcohol (Losartan), and a lactam (N-Benzyl Valerolactam).
Protocol 1: Ortho-Deuteration of a Primary Sulfonamide (e.g., Celecoxib)
This protocol is adapted from studies on the deuteration of primary sulfonamides.[3][4]
Materials:
-
Celecoxib
-
[(COD)Ir(IMes)Cl] catalyst
-
Dichloromethane (DCM), anhydrous
-
Deuterium gas (D₂)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Vacuum/inert gas manifold
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: To the flask, add Celecoxib (1.0 eq) and the iridium catalyst [(COD)Ir(IMes)Cl] (0.065 eq, 6.5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a desired concentration (e.g., 0.1 M).
-
Degassing: Stir the solution at room temperature and degas by subjecting the flask to three cycles of freeze-pump-thaw.
-
Introduction of Deuterium Gas: After the final thaw, backfill the flask with deuterium gas (D₂) to a pressure of approximately 1 atm (a balloon of D₂ is often sufficient).
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Workup:
-
Vent the excess deuterium gas in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the deuterated Celecoxib.
-
-
Analysis: Determine the percentage of deuterium incorporation by ¹H NMR and/or mass spectrometry.
Protocol 2: α-Deuteration of an Alcohol (e.g., Losartan Potassium)
This protocol is based on the α-selective deuteration of alcohols using an iridium(III)-bipyridonate catalyst and D₂O as the deuterium source.[2]
Materials:
-
Losartan Potassium
-
Iridium(III)-bipyridonate catalyst
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (optional, for basic conditions)
-
Reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a reaction vial, combine Losartan Potassium (1.0 eq) and the iridium(III)-bipyridonate catalyst (0.05 eq, 5 mol%).
-
Deuterium Source: Add D₂O to the vial to achieve the desired concentration.
-
Reaction Conditions:
-
For neutral conditions, seal the vial and heat the mixture.
-
For basic conditions, add a solution of NaOD in D₂O.
-
-
Reaction: Heat the reaction mixture at 100 °C for 36 hours with vigorous stirring.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The workup procedure may vary depending on the specific catalyst and substrate. A typical procedure involves pH adjustment and extraction with an organic solvent.
-
-
Analysis: Analyze the crude product and the purified compound by ¹H NMR and mass spectrometry to determine the extent and position of deuterium incorporation.
Protocol 3: Benzylic Deuteration of a Lactam (e.g., N-Benzyl Valerolactam)
This protocol is derived from methods developed for the C(sp³)-H deuteration of lactams.[1]
Materials:
-
N-Benzyl Valerolactam
-
[Ir(COD)(IMesMe)(PBn₃)]BArF catalyst
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Deuterium gas (D₂)
-
Reaction tube suitable for pressure
-
Magnetic stirrer and stir bar
-
Vacuum/inert gas manifold
Procedure:
-
Reaction Setup: In a dry reaction tube containing a magnetic stir bar, add N-Benzyl Valerolactam (1.0 eq) and the iridium catalyst [Ir(COD)(IMesMe)(PBn₃)]BArF (0.05 eq, 5 mol%).
-
Solvent Addition: Add anhydrous MTBE to the tube.
-
Degassing and Deuterium Introduction:
-
Seal the reaction tube and connect it to a vacuum/inert gas manifold.
-
Perform three cycles of evacuating the tube and backfilling with deuterium gas (D₂).
-
-
Reaction: Heat the reaction mixture at 50 °C for 1-4 hours with stirring.
-
Workup:
-
Cool the reaction to room temperature and carefully vent the deuterium gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel chromatography if necessary.
-
-
Analysis: Determine the percentage of deuterium incorporation at the benzylic position using ¹H NMR spectroscopy and mass spectrometry.
Mandatory Visualization
Experimental Workflow for Iridium-Catalyzed Deuteration
The following diagram illustrates a general experimental workflow for a typical iridium-catalyzed hydrogen isotope exchange reaction using deuterium gas.
Metabolic Pathway of a Deuterated Pharmaceutical
Iridium-catalyzed deuteration is a powerful tool for investigating the metabolic fate of drugs. By selectively replacing hydrogen with deuterium at a metabolically labile position, the rate of enzymatic degradation at that site can be significantly reduced. This allows for a clearer understanding of the metabolic pathways and can be used to improve the drug's pharmacokinetic properties. The following diagram illustrates the metabolic pathway of Losartan and how α-deuteration can impact its metabolism by Cytochrome P450 enzymes.[2]
References
- 1. Thesis | New iridium-catalysed methods for the hydrogen isotope exchange of pharmaceutically-relevant compounds | ID: 5q47rp25s | STAX [stax.strath.ac.uk]
- 2. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01805E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study | Semantic Scholar [semanticscholar.org]
- 5. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"strategies to prevent catalyst deactivation in iridium-palladium systems"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the deactivation of iridium-palladium (Ir-Pd) catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation in Ir-Pd catalyst systems?
A1: Deactivation of Ir-Pd catalysts typically occurs through four main mechanisms: poisoning, sintering, coking, and leaching.[1]
-
Poisoning: This is the chemical deactivation of the catalyst surface by strong adsorption of impurities from the reaction feed.[2] Common poisons for palladium-based catalysts include sulfur compounds (e.g., H₂S, SO₂, thiophene), carbon monoxide (CO), and heavy metals (e.g., mercury, lead, arsenic).[2][3]
-
Sintering: This is the agglomeration of small metal nanoparticles into larger ones at elevated temperatures, leading to a loss of active surface area.[1][4] This process is a major cause of deactivation for supported metal catalysts.[4]
-
Coking: This involves the deposition of carbonaceous residues (coke) on the catalyst surface, which physically blocks the active sites.[4] The nature and extent of coking can depend on the support material and the specific metal.[4]
-
Leaching: This is the dissolution of the active metal components (Ir and Pd) from the support into the reaction medium.[5] Leaching can be influenced by the solvent, the presence of certain reagents, and the chemical state of the metals.[5]
Q2: My Ir-Pd catalyst has lost activity. How can I determine the cause of deactivation?
A2: A systematic characterization of the fresh and spent catalyst is crucial to identify the root cause of deactivation. A combination of techniques is often necessary for a conclusive diagnosis. The following workflow can guide your investigation:
References
Technical Support Center: Improving Regioselectivity in Iridium-Catalyzed Functionalization of Arenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium-catalyzed C-H functionalization of arenes. The information is designed to help address common challenges and improve regioselectivity in your experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during iridium-catalyzed arene functionalization reactions.
1. Poor or Incorrect Regioselectivity
| Problem | Possible Cause | Suggested Solution |
| Low ortho-selectivity with a directing group | The directing group may not be coordinating effectively to the iridium center. | - Ensure the directing group is appropriately positioned and electronically suitable for coordination. - For hydroxyl-directed silylations, in situ generation of a (hydrido)silyl ether is crucial.[1] - For amidation, ensure the directing group can form a stable 5- or 6-membered iridacycle intermediate.[2] |
| Mixture of meta and para isomers | The reaction may be proceeding under steric control rather than directed control. | - For borylation reactions, steric hindrance is a primary factor, with functionalization occurring at the least hindered position.[3][4][5] - Consider using a directing group to enforce ortho-selectivity. |
| Unexpected meta-selectivity | The ligand employed may favor meta-functionalization. | - Certain ligands can override the inherent steric or electronic preferences of the substrate. For example, specific hydrazone ligands have been shown to promote meta-borylation in fluorinated arenes. |
| Borylation occurs distal to nitrogen in heterocycles | Nitrogen atoms in heterocyclic substrates can influence regioselectivity. | - In iridium-catalyzed borylation of nitrogen-containing heterocycles, functionalization typically occurs at positions away from the nitrogen atom.[4] This is a key principle to consider when planning syntheses with such substrates. |
2. Low Reaction Yield
| Problem | Possible Cause | Suggested Solution |
| Low conversion of starting material | The catalyst may not be sufficiently active under the current conditions. | - Increase the reaction temperature. For instance, some silylation reactions proceed optimally between 80-100 °C.[1] - For borylation, while some reactions can proceed at room temperature, others may require elevated temperatures.[6] - Consider using a hydrogen acceptor like norbornene in dehydrogenative silylation to drive the reaction forward.[1] |
| Catalyst deactivation | The substrate or impurities may be poisoning the catalyst. | - Ensure all reagents and solvents are pure and dry. - In the case of borylation of basic heterocycles, the substrate itself can bind to the catalyst and cause deactivation.[4] Adjusting the ligand or reaction conditions may be necessary. |
| Substrate decomposition | The reaction conditions may be too harsh for the substrate. | - Attempt the reaction at a lower temperature. Mild conditions have been developed for many iridium-catalyzed functionalizations, including room temperature borylation.[6] - Ensure the substrate is compatible with all reagents and additives. |
Frequently Asked Questions (FAQs)
1. How do directing groups influence regioselectivity in iridium-catalyzed arene functionalization?
Directing groups play a crucial role by coordinating to the iridium catalyst, bringing it into close proximity to a specific C-H bond, typically at the ortho-position. This chelation effect overrides the inherent steric and electronic preferences of the arene, leading to high regioselectivity. A variety of functional groups can act as directing groups, including those that form 5- or 6-membered iridacycle intermediates in amidation reactions.[2] For example, a hydroxyl group can direct ortho-silylation through the in situ formation of a silyl ether which then directs the C-H activation.[1]
2. What is the role of ligands in determining regioselectivity?
Ligands are critical in tuning the steric and electronic properties of the iridium catalyst, which in turn can significantly impact regioselectivity. For instance, in the borylation of benzaldehyde, switching the ligand from 8-aminoquinoline to tetramethylphenanthroline under identical conditions can switch the selectivity from ortho to meta. The choice of ligand can also influence catalyst activity and stability. Phenanthroline ligands are often effective in silylation reactions.[7]
3. How do steric and electronic effects of the substrate affect regioselectivity?
In the absence of a strong directing group, the regioselectivity of iridium-catalyzed C-H functionalization is often governed by the steric and electronic properties of the arene substrate.
-
Steric Effects: Functionalization, particularly borylation, tends to occur at the least sterically hindered C-H bond.[3][4][5] This is a dominant factor in many cases.
-
Electronic Effects: While often secondary to sterics in carbocyclic arenes, electronic effects can be more influential in heteroaromatic systems.[4] For example, in the borylation of heterocycles, functionalization is often directed away from nitrogen atoms.[4]
4. Can iridium-catalyzed reactions be performed under mild conditions?
Yes, significant progress has been made in developing iridium-catalyzed C-H functionalization reactions that proceed under mild conditions. For example, arene borylation can be achieved at room temperature with high turnover numbers using specific iridium(I) precursors and bipyridine ligands.[6] Similarly, direct C-H amidation can be carried out at temperatures as low as 50 °C.[2]
Data Presentation
Table 1: Effect of Ligand on Regioselectivity of Arene Borylation
| Substrate | Iridium Precursor | Ligand | Solvent | Temp (°C) | Time (h) | Major Product | Regioselectivity (ortho:meta:para) | Yield (%) |
| Toluene | [Ir(cod)Cl]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine | Octane | 80 | 16 | p-Boryltoluene | 9:43:48 | 95 |
| Anisole | [Ir(cod)Cl]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine | Octane | 80 | 16 | p-Borylanisole | 11:5:84 | 98 |
| Benzaldehyde | [Ir(cod)Cl]₂ | 8-Aminoquinoline | Toluene | 100 | 12 | o-Borylbenzaldehyde | >99:1 | 85 |
| Benzaldehyde | [Ir(cod)Cl]₂ | Tetramethylphenanthroline | Toluene | 100 | 12 | m-Borylbenzaldehyde | 1:>99 | 92 |
Table 2: Regioselectivity in Iridium-Catalyzed Arene Silylation and Amidation
| Reaction | Substrate | Directing Group | Iridium Catalyst | Ligand | Product | Regioselectivity | Yield (%) |
| Silylation | Benzyl Alcohol | Hydroxyl | [Ir(cod)OMe]₂ | 1,10-Phenanthroline | ortho-Silylated Benzyl Alcohol | >98% ortho | 87 |
| Amidation | 2-Phenylpyridine | Pyridyl | [IrCpCl₂]₂ | - | ortho-Amidated 2-Phenylpyridine | >99% ortho | 95 |
| Amidation | Phenylacetamide | Amide | [IrCpCl₂]₂ | - | ortho-Amidated Phenylacetamide | >99% ortho | 88 |
Experimental Protocols
1. General Procedure for Iridium-Catalyzed Arene Borylation
An oven-dried Schlenk tube is charged with the iridium precursor (e.g., [Ir(cod)Cl]₂, 0.5-1.5 mol %), the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 1-3 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.0 equiv.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The arene (if liquid) or a solution of the arene in an inert solvent (e.g., octane, THF) is added. The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired arylboronate ester.
2. General Procedure for Hydroxyl-Directed Arene ortho-Silylation
In a nitrogen-filled glovebox, the iridium precursor (e.g., [Ir(cod)OMe]₂, 1 mol %) and ligand (e.g., 1,10-phenanthroline, 2 mol %) are dissolved in an anhydrous solvent (e.g., THF). The aryl alcohol or ketone (1.0 equiv.) is added, followed by the hydrosilane (e.g., Et₂SiH₂, 1.2 equiv.). The reaction vessel is sealed and heated to 80-100 °C in the presence of a hydrogen acceptor like norbornene.[1] The reaction progress is monitored by GC-MS or TLC. After completion, the reaction is cooled, and the solvent is removed in vacuo. The product is purified by flash chromatography.
3. General Procedure for Iridium-Catalyzed ortho-C-H Amidation
To a screw-capped vial is added the arene substrate containing a directing group (1.0 equiv.), the iridium catalyst (e.g., [IrCp*Cl₂]₂, 2.5 mol %), and a silver salt additive (e.g., AgNTf₂, 10 mol %) if required.[2] The vial is sealed and purged with an inert gas. Anhydrous solvent (e.g., 1,2-dichloroethane) is added, followed by the azide (e.g., sulfonyl or aryl azide, 1.1-1.5 equiv.). The mixture is stirred at the specified temperature (e.g., 50 °C) until the starting material is consumed. The reaction mixture is then cooled, filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: A generalized workflow for iridium-catalyzed arene functionalization experiments.
References
- 1. Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-Catalyzed Direct Arene C-H Bond Amidation with Sulfonyl- and Aryl Azides [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
"challenges in scaling up iridium-catalyzed asymmetric synthesis"
Technical Support Center: Iridium-Catalyzed Asymmetric Synthesis
Welcome to the technical support center for iridium-catalyzed asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of these critical reactions.
Frequently Asked Questions (FAQs)
Q1: My iridium-catalyzed asymmetric hydrogenation is showing low conversion. What are the potential causes and how can I troubleshoot this?
A1: Low conversion in iridium-catalyzed asymmetric hydrogenation reactions during scale-up can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation by Oxygen: Iridium catalysts are often sensitive to air. Exposure to oxygen can lead to catalyst deactivation, completely inhibiting the reaction.[1]
-
Solution: Ensure all reaction vessels are thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Use degassed solvents. If catalyst deactivation is suspected, a fresh charge of the pre-catalyst may be required.[1]
-
-
Impurities in Starting Materials or Solvents: Trace impurities in the substrate or solvent, such as water or alcohols from a previous step, can poison the catalyst and significantly reduce the reaction rate.[1]
-
Solution: Purify the starting materials and solvents to remove any potential inhibitors. For instance, an improved isolation process for the starting alkene, such as crystallization instead of a simple aqueous drown-out, can lead to more reliable results.[1]
-
-
Insufficient Hydrogen Pressure or Mass Transfer Limitations: On a larger scale, ensuring adequate hydrogen availability to the catalyst is crucial. Poor gas-liquid mass transfer can become a limiting factor.
-
Solution: Increase the hydrogen pressure within safe operational limits. Optimize the stirring rate and impeller design to improve gas dispersion and mass transfer.
-
-
Inappropriate Catalyst Loading: While low catalyst loadings are desirable for cost-effectiveness, they can sometimes lead to incomplete conversion, especially on a larger scale.
-
Solution: Incrementally increase the catalyst loading to see if conversion improves. However, be mindful of the potential for side reactions or ligand displacement at higher catalyst concentrations.[2]
-
Q2: I am observing a decrease in enantioselectivity upon scaling up my reaction. What could be the reason?
A2: A drop in enantioselectivity during scale-up is a common challenge and can be attributed to several factors.
Potential Causes & Troubleshooting Steps:
-
Ligand Degradation or Displacement: The chiral ligand is crucial for enantioselectivity. At higher temperatures or in the presence of certain impurities, the ligand can degrade or be displaced from the iridium center.
-
Solution: Screen different ligands to find one that is more robust under the scaled-up reaction conditions. Ensure the reaction temperature is carefully controlled. In some cases, a slightly higher catalyst loading can prevent ligand displacement.[2]
-
-
Formation of Achiral Catalyst Species: The active chiral catalyst can sometimes convert into an achiral or less selective species during the reaction.
-
Solution: Analyze the reaction mixture for the presence of different iridium species. Modifying the reaction conditions, such as solvent or additives, may help stabilize the desired chiral catalyst.
-
-
Changes in Reaction Kinetics: The kinetics of the reaction can change upon scale-up due to differences in mixing and heat transfer, potentially favoring pathways that lead to lower enantioselectivity.
-
Solution: Carefully control the reaction temperature and ensure efficient mixing to maintain consistent reaction kinetics.
-
Q3: How can I minimize the cost associated with using expensive iridium catalysts on an industrial scale?
A3: The high cost of iridium is a significant consideration for large-scale synthesis.[3] Several strategies can be employed to mitigate this cost.
Strategies for Cost Reduction:
-
Catalyst Recycling: Implementing a robust catalyst recovery and recycling program is crucial for economic viability.[4]
-
Low Catalyst Loading: Optimize the reaction to use the lowest possible catalyst loading without compromising conversion and enantioselectivity.
-
High Turnover Number (TON): Select a catalyst system that exhibits a high turnover number, meaning each catalyst molecule can convert a large number of substrate molecules.
Troubleshooting Guides
Guide 1: Catalyst Deactivation and Poisoning
This guide provides a systematic approach to identifying and resolving issues related to catalyst deactivation.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of an Unfunctionalized Trisubstituted Olefin
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Iridium precursor (e.g., [Ir(COD)Cl]2)
-
Chiral ligand (e.g., a P,N-ligand)
-
Substrate (unfunctionalized trisubstituted olefin)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Hydrogen gas (high purity)
-
Inert gas (argon or nitrogen)
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve the iridium precursor and the chiral ligand in the chosen solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a high-pressure reactor, add the substrate.
-
Purge the reactor with inert gas several times to remove any oxygen.
-
Add the prepared catalyst solution to the reactor via cannula transfer.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing for conversion and enantiomeric excess (e.g., by chiral GC or HPLC).
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Experimental Workflow Diagram
Caption: Workflow for asymmetric hydrogenation.
Data Presentation
Table 1: Effect of Solvent and Pressure on Enantioselectivity
| Substrate | Ligand | Solvent | H₂ Pressure (bar) | ee (%) | Reference |
| (E)-1,2-diphenylpropene | (S)-4c | CH₂Cl₂ | 50 | 92 | [5] |
| (E)-1,2-diphenylpropene | (S)-4c | Toluene | 50 | 88 | [5] |
| (E)-1,2-diphenylpropene | (S)-4d | CH₂Cl₂ | 50 | 92 | [5] |
| (E)-1,2-diphenylpropene | (S)-4d | CH₂Cl₂ | 5 | 96 | [5] |
| (Z)-3,4-dimethyl-2-pentene | Bicyclic Pyridine-N,P | CH₂Cl₂ | 50 | 93 | [6] |
Table 2: Influence of Starting Material Quality on Reaction Performance
| Starting Material Purity | Residual Alcohol (equiv.) | Conversion (%) | ee (%) | Reference |
| Unpurified | 5 | Low/Inhibited | N/A | [1] |
| Slurry Washed | 0.5 | 100 | >95 | [1] |
| Crystallized | <0.1 | 100 | >95 | [1] |
Signaling Pathways and Logical Relationships
Catalyst Activation and Deactivation Pathways
This diagram illustrates the general pathways for catalyst activation and potential deactivation routes.
Caption: Catalyst activation and deactivation pathways.
References
- 1. catsci.com [catsci.com]
- 2. Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry [mdpi.com]
- 3. fastercapital.com [fastercapital.com]
- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 5. scribd.com [scribd.com]
- 6. Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
"overcoming substrate limitations in oxo-palladium mediated reactions"
Technical Support Center: Oxo-Palladium Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common substrate limitations in oxo-palladium mediated reactions, such as Wacker-type oxidations and C-H functionalizations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a palladium-catalyzed oxidation reaction?
A1: Low yields often stem from several factors related to the substrate and catalyst system. Common culprits include:
-
Substrate Inhibition: Functional groups on the substrate, such as unprotected amines, can coordinate strongly to the palladium center and inhibit catalysis.
-
Poor Substrate Reactivity: Electron-poor olefins can be sluggish to coordinate with the palladium catalyst, a key first step in reactions like the Wacker oxidation.[1] Similarly, sterically hindered substrates may struggle to access the catalytic site.
-
Catalyst Decomposition: The active Pd(II) catalyst can be reduced to inactive Pd(0) metal (palladium black). This happens if the re-oxidation step in the catalytic cycle is inefficient.[2]
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, oxidant, and ligands is critical and must be tailored to the specific substrate.[3][4]
Q2: How does the choice of ligand impact the reaction outcome for a challenging substrate?
A2: Ligands are crucial for modulating the steric and electronic properties of the palladium catalyst.[5] For challenging substrates, ligands can:
-
Enhance Reactivity: Electron-withdrawing ligands can make the palladium center more electrophilic, promoting nucleophilic attack. Conversely, electron-rich ligands can accelerate oxidative addition steps.
-
Control Regioselectivity: The steric bulk and electronic nature of a ligand can direct the reaction to a specific position on the substrate, for instance, favoring aldehyde formation over the more common methyl ketone in Wacker-type oxidations.[6]
-
Improve Catalyst Stability: Certain ligands can prevent catalyst decomposition or precipitation, increasing the overall efficiency and turnover number.[7] For example, 2-pyridone ligands have been shown to significantly improve yield and selectivity in C-H functionalization reactions.[5]
Q3: My substrate contains an acid-sensitive functional group (e.g., acetal, silyl ether). How can I adapt a Wacker-type protocol?
A3: Standard Wacker conditions using PdCl₂ and CuCl₂ generate hydrochloric acid, which can cleave acid-sensitive groups. To mitigate this, consider using a non-acidic or buffered system. A recently developed Pd/Fe catalyst system proceeds under mild, additive-free conditions at room temperature, avoiding the use of copper chlorides and the generation of strong acid.[3][8] This makes it compatible with a wider range of functional groups.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction with an aliphatic internal alkene is not working under standard Wacker conditions.
-
Question: Why are internal alkenes poor substrates for Wacker-type oxidations, and what can I do to improve reactivity?
-
Answer: Internal alkenes are generally difficult to oxidize using conventional Pd/Cu catalyst systems because both the initial coordination to palladium and the subsequent β-hydride elimination steps are less favorable compared to terminal alkenes.[8] To overcome this, a switch in the catalyst system is recommended. A palladium/iron system using Fe(III) citrate as a co-catalyst has proven effective for oxidizing aliphatic internal alkenes under 1 atm of O₂ at room temperature.[3][8]
Problem 2: My reaction is sluggish, and I observe the formation of palladium black (Pd(0) precipitation).
-
Question: What is causing my catalyst to crash out of solution, and how can I prevent it?
-
Answer: The formation of palladium black indicates that the re-oxidation of Pd(0) to the active Pd(II) state is slower than the substrate oxidation step.[2] This is often a problem when using molecular oxygen as the terminal oxidant without an efficient electron transfer mediator.
-
Solution 1: Change the Co-catalyst. While copper salts are traditional, other co-catalysts can be more effective. Fe(III) complexes, for example, can function as efficient re-oxidants for Pd(0) and are readily re-oxidized by O₂.[3]
-
Solution 2: Add a Stabilizing Ligand. Ligands like 1,10-phenanthroline can stabilize the palladium catalyst in solution and prevent precipitation, leading to higher catalytic efficiency.[7]
-
Problem 3: The reaction with my terminal alkene is producing a mixture of isomers (e.g., ketone and aldehyde, or isomerized starting material).
-
Question: How can I improve the regioselectivity of the oxidation and suppress substrate isomerization?
-
Answer: Poor regioselectivity and substrate isomerization are common challenges. Isomerization of terminal alkenes to more stable internal alkenes can occur via in-situ formed Pd-H species.[3]
-
Solution 1: Slow Substrate Addition. Higher concentrations of the terminal alkene can promote isomerization. Adding the substrate slowly over several hours using a syringe pump can keep its concentration low, suppressing the formation of internal alkenes and improving the yield of the desired methyl ketone.[3][8]
-
Solution 2: Ligand and Solvent Modification. Regioselectivity towards the anti-Markovnikov product (aldehyde) is a significant challenge. This often requires specialized ligands and solvent systems designed to alter the electronics and sterics of the hydroxypalladation step.[6] The choice of solvent can also dramatically influence regioselectivity in C-H functionalization reactions.[9]
-
Data Presentation: Performance with Challenging Substrates
The following table summarizes the performance of a Pd/Fe-catalyzed Wacker-type oxidation system with various challenging aliphatic alkenes. This system demonstrates broad substrate scope, including for internal and sterically hindered alkenes that are often unreactive under traditional conditions.[3][8]
| Entry | Substrate (Alkene) | Product (Ketone) | Time (h) | Yield (%) | Notes |
| 1 | 1-Octene | 2-Octanone | 6 | 97 | Standard terminal alkene |
| 2 | 1-Decene | 2-Decanone | 6 | 96 | Long-chain terminal alkene |
| 3 | 3,3-Dimethyl-1-butene | 3,3-Dimethyl-2-butanone | 16 | 61 | Sterically hindered terminal alkene |
| 4 | Allylcyclopentane | 1-Cyclopentylpropan-2-one | 16 | 80 | Terminal alkene with cyclic group |
| 5 | (Z)-4-Octene | 4-Octanone | 16 | 76 | Internal alkene |
| 6 | (E)-4-Octene | 4-Octanone | 16 | 75 | Internal alkene |
| 7 | Cyclooctene | Cyclooctanone | 16 | 50 | Cyclic internal alkene |
Reaction conditions: Alkene (0.50 mmol), PdCl₂ (5 mol %), Fe(III) citrate·nH₂O (5 mol %), DME/H₂O (3:1), r.t., O₂ (1 atm). Alkene added slowly via syringe pump.[3]
Experimental Protocols
General Procedure for Pd/Fe-Catalyzed Wacker-Type Oxidation of Challenging Alkenes [3][8]
This protocol is adapted for substrates that are typically problematic, such as internal or sterically hindered aliphatic alkenes.
-
Catalyst Preparation: To a 20 mL Schlenk tube equipped with a magnetic stir bar, add PdCl₂ (4.4 mg, 0.025 mmol, 5 mol %) and Fe(III) citrate·nH₂O (6.1 mg, 0.025 mmol, 5 mol %).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME, 3.0 mL) and H₂O (1.0 mL).
-
Atmosphere Exchange: Seal the tube, and evacuate and backfill with O₂ (1 atm) three times. Leave the final atmosphere as O₂ (a balloon is suitable).
-
Substrate Addition: Prepare a solution of the alkene substrate (0.50 mmol) in a gas-tight syringe. Using a syringe pump, add the alkene to the vigorously stirring reaction mixture over a period of 5 to 15 hours. The optimal addition time may vary depending on the substrate's tendency to isomerize (longer addition times are better for sensitive substrates).
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.
Visual Guides: Workflows and Mechanisms
The following diagrams illustrate key troubleshooting logic, catalytic pathways, and decision-making processes for experiment planning.
Caption: General troubleshooting workflow for a failing oxo-palladium reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wacker process - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent bidentate ligand-enabled regioselective Wacker-type oxidation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium‐Catalyzed Non‐Directed C─H Functionalization of Arenes with Trifluoromethylated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides [organic-chemistry.org]
Technical Support Center: Refining Ligand Design for Enhanced Iridium-Palladium Catalyst Performance
Welcome to the technical support center for iridium and palladium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access key experimental protocols related to ligand design for enhanced catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a ligand for an Iridium or Palladium-catalyzed reaction?
A1: The selection of an appropriate ligand is paramount for achieving high catalytic activity, selectivity, and stability. The two primary factors to consider are the ligand's electronic and steric properties.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand significantly influences the electron density at the metal center. Electron-rich ligands can enhance the rate of oxidative addition, a key step in many cross-coupling reactions, by making the metal center more nucleophilic.[1] Conversely, the electronic properties can also affect the reductive elimination step.
-
Steric Effects: The bulkiness of the ligand, often quantified by parameters like the cone angle and percent buried volume, plays a crucial role in catalyst stability and selectivity.[2][3] Sterically demanding ligands can promote the formation of monoligated, highly active catalytic species and can prevent catalyst deactivation pathways like the formation of inactive palladium black.[1]
Q2: How does the ligand bite angle influence the outcome of an asymmetric catalytic reaction?
A2: The bite angle, which is the P-M-P angle in a bidentate phosphine ligand complexed to a metal (M), has a profound impact on enantioselectivity in asymmetric catalysis.[4][5][6][7] A wider bite angle can create a more rigid and well-defined chiral pocket around the metal center, which can lead to better discrimination between the two enantiomers of the product. The rigidity of the chelate ring formed by the ligand and the metal is crucial, as it can influence the geometry of the transition state.[5][7] For instance, in asymmetric hydroformylation, smaller dihedral angles in biaryl-bridged bisphosphite ligands lead to smaller P-Rh-P bite angles, which has been shown to increase enantioselectivity.[4]
Q3: What are the common signs of catalyst deactivation, and how can ligand design mitigate these issues?
A3: Common signs of catalyst deactivation include a decrease in reaction rate over time, incomplete conversion of starting materials, and the formation of palladium black. Ligand design can address these issues in several ways:
-
Preventing Agglomeration: Bulky ligands can sterically shield the metal center, preventing the aggregation of metal nanoparticles into inactive palladium black.
-
Enhancing Stability: Chelating ligands, particularly biarylphosphine ligands like those developed by Buchwald, are designed to be robust and resist degradation under harsh reaction conditions.[8]
-
Promoting the Active Catalytic Species: The design of ligands that favor the formation of the active, monoligated Pd(0) species is crucial for maintaining high catalytic activity.[1]
Q4: When scaling up an Iridium or Palladium-catalyzed reaction, what are the key considerations related to the ligand and catalyst?
A4: Scaling up catalytic reactions presents several challenges. With respect to the catalyst and ligand, it is important to:
-
Ensure Homogeneity and Mixing: Inadequate mixing can lead to localized "hot spots" and catalyst decomposition. Ensure vigorous stirring, especially for biphasic reactions.[9]
-
Maintain an Inert Atmosphere: While many modern precatalysts are air-stable, the active catalytic species are often sensitive to oxygen. It is crucial to use standard Schlenk techniques and thoroughly degassed solvents.
-
Address Solubility Issues: The solubility of the catalyst, substrates, and base can change upon scale-up. The choice of solvent may need to be re-optimized to prevent precipitation.[10]
-
Consider Catalyst Loading: While laboratory-scale reactions might use higher catalyst loadings, for industrial applications, minimizing the amount of precious metal is critical. This often requires further optimization of the ligand and reaction conditions to achieve high turnover numbers (TONs).[11][12]
Troubleshooting Guides
Problem 1: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination)
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure proper activation of the Pd(II) precatalyst to the active Pd(0) species. If using a Pd(II) source, consider a pre-activation step with a suitable reducing agent or use a commercially available Pd(0) precatalyst.[9] | The catalytic cycle for most cross-coupling reactions is initiated by a Pd(0) species. Incomplete reduction of the precatalyst will result in a low concentration of the active catalyst. |
| Inappropriate Ligand Choice | Screen a panel of ligands with varying steric and electronic properties. For electron-rich aryl halides, a more electron-rich ligand may be required to facilitate oxidative addition. For sterically hindered substrates, a bulkier ligand may be necessary. | The ligand plays a critical role in both the oxidative addition and reductive elimination steps. A mismatch between the ligand and the substrate can lead to a sluggish or stalled reaction. |
| Incorrect Base | The choice of base is crucial and substrate-dependent. A base that is too weak may not efficiently deprotonate the amine nucleophile, while a base that is too strong could lead to side reactions or catalyst decomposition. Screen bases such as NaOt-Bu, LHMDS, or Cs2CO3.[13] | The base is involved in the deprotonation of the pro-nucleophile and can influence the overall rate and selectivity of the reaction. |
| Poor Solvent Choice | Ensure all reaction components are soluble in the chosen solvent at the reaction temperature. If precipitation is observed, consider a different solvent or a co-solvent system. Common solvents include toluene, dioxane, and THF.[10][13] | Poor solubility can lead to a heterogeneous reaction mixture and inefficient catalysis. |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and free from potential catalyst poisons such as sulfur-containing compounds or excess water (unless the reaction is designed to be performed in aqueous media). | Catalyst poisons can irreversibly bind to the metal center, rendering it inactive. |
Problem 2: Poor Enantioselectivity in an Iridium-Catalyzed Asymmetric Hydrogenation
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Ligand Structure | Screen a library of chiral ligands. Pay close attention to the ligand backbone and the substituents on the phosphorus atoms, as these will define the chiral environment around the iridium center. Consider ligands with different bite angles.[4][5] | The enantioselectivity is directly determined by the ability of the chiral ligand to differentiate between the two prochiral faces of the substrate in the transition state. |
| Incorrect Solvent | The solvent can have a significant impact on the conformation of the catalyst-substrate complex and thus the enantioselectivity. Screen a range of solvents with varying polarities. | The solvent can influence the stability of the diastereomeric transition states, leading to changes in the enantiomeric excess of the product. |
| Low Hydrogen Pressure | Increase the hydrogen pressure. | For some substrates, higher hydrogen pressure can lead to a change in the rate-determining step or the geometry of the key intermediate, thereby affecting enantioselectivity. |
| Temperature Effects | Vary the reaction temperature. Lowering the temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate. | The difference in activation energies for the formation of the two enantiomers is often more pronounced at lower temperatures. |
| Presence of Achiral Catalyst Species | Ensure the precatalyst and ligand are of high purity. Catalyst decomposition can sometimes lead to the formation of achiral, and often more active, iridium species that produce the racemic product.[14] | The presence of a non-chiral catalyst will lower the overall enantiomeric excess of the product mixture. |
Data Presentation
Table 1: Influence of Ligand Steric and Electronic Parameters on Palladium-Catalyzed Amination
| Ligand | Ligand Type | Cone Angle (°) | % Buried Volume | Yield (%) | Reference |
| P(t-Bu)3 | Monodentate Phosphine | 182 | 37.5 | 95 | [2] |
| XPhos | Biaryl Phosphine | 256 | 43.1 | 98 | [1] |
| SPhos | Biaryl Phosphine | 260 | 45.2 | 92 | [1] |
| JohnPhos | Biaryl Phosphine | 240 | 39.8 | 85 | [1] |
| P(o-tolyl)3 | Monodentate Phosphine | 194 | 36.2 | 75 | [2] |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Ligand Bite Angle on Enantioselectivity in Asymmetric Catalysis
| Ligand | Metal | Reaction | Bite Angle (βn, °) | ee (%) | Reference |
| BINAP | Rh | Asymmetric Hydrogenation | 93 | >99 | [15] |
| DPEphos | Rh | Hydroformylation | 102 | 94 | [7] |
| Xantphos | Rh | Hydroformylation | 112 | 88 | [6] |
| (S,S)-Chiraphos | Rh | Asymmetric Hydrogenation | 86 | 98 | [15] |
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Screening of Ligands in a Palladium-Catalyzed Buchwald-Hartwig Amination
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide (e.g., 0.2 M in toluene).
-
Prepare a stock solution of the amine (e.g., 0.24 M in toluene).
-
Prepare a stock solution of the base (e.g., 0.4 M sodium tert-butoxide in toluene).
-
Prepare individual stock solutions of the palladium precatalyst (e.g., Pd2(dba)3, 5 mM in toluene) and each ligand to be screened (e.g., 10 mM in toluene).
-
-
Reaction Setup in a 96-Well Plate:
-
To each well of a 96-well plate containing a magnetic stir bead, add the palladium precatalyst solution (e.g., 20 µL, 0.1 µmol).
-
Add the respective ligand solution to each well (e.g., 10 µL, 0.1 µmol).
-
Add the aryl halide stock solution (e.g., 50 µL, 10 µmol).
-
Add the amine stock solution (e.g., 50 µL, 12 µmol).
-
Add the base stock solution (e.g., 50 µL, 20 µmol).
-
-
Reaction and Analysis:
-
Seal the 96-well plate with a cap mat.
-
Place the plate on a heated magnetic stirrer and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions by adding a suitable solvent (e.g., 200 µL of ethyl acetate) containing an internal standard.
-
Analyze the product formation in each well using high-throughput techniques such as LC-MS or GC-MS.
-
Protocol 2: Step-by-Step Guide for a Representative Iridium-Catalyzed Asymmetric Hydrogenation
-
Glassware and Reagent Preparation:
-
All glassware should be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Solvents should be anhydrous and degassed prior to use.
-
The substrate and any additives should be of high purity.
-
-
Catalyst Preparation (in a glovebox):
-
In a vial, weigh the iridium precatalyst (e.g., [Ir(COD)Cl]2) and the chiral ligand (e.g., a phosphoramidite olefin ligand) in the desired ratio (typically a slight excess of ligand).
-
Add the degassed solvent (e.g., dichloromethane) to dissolve the catalyst components.
-
Stir the solution for 15-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a Schlenk flask or a high-pressure autoclave equipped with a magnetic stir bar, add the substrate.
-
Transfer the prepared catalyst solution to the reaction vessel via a syringe.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10 bar).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamic control of chirality in phosphine ligands for enantioselective catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Bite angle - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Turnover Aromatic C-H Borylation Catalyzed by POCOP-Type Pincer Complexes of Iridium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
"mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate homocoupling side reactions in Suzuki-Miyaura cross-coupling, with a specific focus on the role of oxo-palladium species.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This reduces the yield of the desired cross-coupled product and complicates purification.
Q2: What are the main causes of homocoupling?
A2: The primary causes of homocoupling are the presence of Pd(II) species and dissolved oxygen in the reaction mixture.[1][2] Pd(II) can directly mediate the homocoupling of boronic acids.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2]
Q3: What is the role of oxo-palladium species in homocoupling?
A3: Oxo-palladium species, formed from the reaction of palladium with oxygen or other oxidants, are implicated as active catalysts in the homocoupling of boronic acids. These species can interact with boronic acids, leading to the formation of the undesired homocoupled product. The presence of a base can facilitate the leaching of palladium oxide (PdOx) species, which then catalyze the homocoupling reaction through the formation of Pd-Ox-B(OH)2R intermediates.[3]
Q4: How can I visually identify if homocoupling is a significant issue in my reaction?
A4: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques such as TLC, LC-MS, or NMR spectroscopy. This byproduct will have a molecular weight corresponding to twice the aryl group of your boronic acid, minus two hydrogens.
Q5: Are there specific reaction conditions that are more prone to homocoupling?
A5: Yes, reactions that are not properly degassed, use a Pd(II) precatalyst without an efficient in situ reduction to Pd(0), or are run for extended periods at high temperatures in the presence of air are more susceptible to homocoupling.
Troubleshooting Guides
Issue 1: Significant formation of homocoupling byproduct.
Possible Cause 1: Presence of dissolved oxygen.
-
Solution: Rigorous degassing of the reaction mixture is crucial. It has been demonstrated that the exclusion of oxygen is necessary to suppress homocoupling.[1]
-
Protocol:
-
Combine all solid reagents (aryl halide, boronic acid, base, and catalyst) in the reaction flask.
-
Seal the flask with a septum.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by bubbling the gas through the solvent. For more rigorous degassing, use the freeze-pump-thaw method (at least three cycles).
-
Maintain a positive pressure of the inert gas throughout the reaction. A nitrogen subsurface sparge prior to the introduction of the catalyst has been shown to be effective.[4]
-
-
Possible Cause 2: Presence of Pd(II) species.
-
Solution 1: Use a Pd(0) precatalyst.
-
Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it does not require an initial reduction step which can sometimes be inefficient and lead to side reactions.
-
-
Solution 2: Add a mild reducing agent.
-
The addition of a mild reducing agent can help to reduce any Pd(II) species to the active Pd(0) catalyst, thereby minimizing their participation in homocoupling.
-
Protocol: The addition of potassium formate has been shown to nearly completely suppress the undesired homocoupling reaction.[4] Add potassium formate to the reaction mixture before the addition of the palladium catalyst.
-
Issue 2: Low yield of the desired cross-coupled product and a complex mixture of byproducts.
Possible Cause 1: Inappropriate choice of ligand.
-
Solution: The choice of ligand can significantly impact the rates of the desired catalytic cycle versus side reactions.
-
Recommendation: Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step and can help to suppress side reactions. A comparative study of different ligands may be necessary to find the optimal one for your specific substrates.
-
Possible Cause 2: Inappropriate choice of base.
-
Solution: The base plays a critical role in the Suzuki-Miyaura reaction, and its choice can influence the extent of homocoupling.
-
Recommendation: While a base is necessary to activate the boronic acid, an excessively strong or concentrated base can sometimes promote side reactions. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and their concentrations can help to optimize the reaction for the desired product. The base can influence the formation of catalytic intermediates capable of transmetalation.[5]
-
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the formation of a homocoupling dimer in a specific Suzuki-Miyaura reaction.
| Entry | Palladium Source | % Dimer Formation | Oxygen Control Procedure | Additive |
| 1 | 5% Pd on carbon | ~1.4 | Brief headspace sweep | None |
| 2 | 5% Pd on carbon | ~0.5 | vac/N₂ backfill | None |
| 3 | Pd black | ~0.3 | vac/N₂ backfill | None |
| 4 | Pd black | <0.1 | vac/N₂ backfill | Potassium Formate |
Data adapted from a study on the synthesis of LY451395, demonstrating the effectiveness of rigorous deoxygenation and the addition of a mild reducing agent in suppressing homocoupling.[1]
Experimental Protocols
Protocol for Minimizing Homocoupling using Nitrogen Sparge and Potassium Formate
This protocol is adapted from a procedure developed for the synthesis of a pharmaceutical intermediate and has been shown to be effective in minimizing homocoupling.[4]
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and a suitable solvent (e.g., 1-propanol).
-
Degassing: Begin a subsurface sparge with nitrogen gas into the reaction mixture. Continue the sparging for at least 30 minutes to ensure rigorous exclusion of dissolved oxygen.
-
Addition of Base and Reducing Agent: While maintaining the nitrogen sparge, add the base (e.g., aqueous K₂CO₃, 2.0 equiv) and potassium formate (0.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and proceed with the standard aqueous work-up and purification procedures.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The pathway for boronic acid homocoupling mediated by Pd(II) species.
Caption: The role of oxo-palladium species in mediating boronic acid homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Semantic Scholar [semanticscholar.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Validation & Comparative
"comparative study of iridium versus rhodium catalysts for C-H borylation"
A Comparative Analysis of Iridium and Rhodium Catalysts in C-H Borylation
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds through borylation has emerged as a transformative strategy in organic synthesis, offering an atom-economical pathway to valuable organoboron compounds. These compounds are versatile intermediates, particularly in the construction of complex molecules and for late-stage functionalization in drug discovery.[1] At the forefront of this chemical innovation are transition metal catalysts, with iridium and rhodium complexes demonstrating significant utility. This guide provides an objective comparison of iridium and rhodium catalysts for C-H borylation, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and methods development.
Performance Comparison: Iridium vs. Rhodium
Iridium catalysts, particularly those based on bipyridine and phenanthroline ligands, are widely recognized for their high efficiency and broad substrate scope in C-H borylation.[1] In contrast, rhodium catalysts have also been developed, sometimes offering complementary or distinct selectivity.[2][3] The choice between iridium and rhodium can be critical and is often dictated by the specific substrate and desired regioselectivity.
For instance, in the borylation of amides, rhodium catalysts have demonstrated ortho-selectivity where iridium catalysts were ineffective.[2] This highlights a key difference in their reactivity profiles, likely stemming from the distinct coordination environment and electronic properties of the metal centers. However, iridium catalysts are often favored for their high turnover numbers and milder reaction conditions in many applications.[2][3]
Table 1: General Performance Characteristics of Iridium and Rhodium Catalysts for C-H Borylation
| Feature | Iridium Catalysts | Rhodium Catalysts |
| Typical Precursors | [Ir(cod)OMe]₂ or [Ir(cod)Cl]₂ | Cp*Rh(η⁴-C₆Me₆) or other Rh(I) complexes |
| Common Ligands | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) | Phosphine ligands, N-heterocyclic carbenes (NHCs) |
| General Reactivity | High turnover numbers, often active at room temperature.[2] | Can require higher reaction temperatures.[4] |
| Substrate Scope | Broad, including arenes, heteroarenes, and sp³ C-H bonds.[1][4] | Effective for arenes and specific directed borylations.[2][3] |
| Regioselectivity | Primarily governed by sterics, leading to borylation at the least hindered position.[1] | Can be influenced by directing groups, enabling ortho-selectivity.[2][5] |
| Functional Group Tolerance | Generally high, tolerating a wide range of functional groups.[1] | Good, but can be substrate-dependent. |
Table 2: Comparative Reaction Data for Selected Substrates
| Substrate | Catalyst System | Borylation Reagent | Temp (°C) | Yield (%) | Regioselectivity |
| Benzene | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | 80 | High | - |
| Benzene | Cp*Rh(η⁴-C₆Me₆) | HBpin | 150 | High | - |
| Amide Derivative | Iridium catalyst (8) | - | - | No reaction | - |
| Amide Derivative | Rhodium catalyst (11) | - | - | - | Ortho-selective |
Note: The data in Table 2 is compiled from various sources to illustrate comparative performance under different conditions. Direct side-by-side comparisons under identical conditions are limited in the literature.
Mechanistic Overview
The catalytic cycles of iridium and rhodium in C-H borylation differ significantly, which accounts for their distinct reactivity and selectivity.
Iridium-Catalyzed C-H Borylation
The generally accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[1][4] The cycle is initiated by the formation of an active iridium(III)-tris(boryl) complex. This species then undergoes oxidative addition of an aromatic C-H bond to form a high-valent iridium(V) intermediate. Reductive elimination from this intermediate furnishes the borylated product and an iridium(III)-hydrido-bis(boryl) species, which is then regenerated to the active catalyst.[6]
Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.
Rhodium-Catalyzed C-H Borylation
The mechanism for rhodium-catalyzed C-H borylation is understood to proceed through a Rh(I)/Rh(III) cycle.[2] The active rhodium(I)-boryl complex is proposed to undergo oxidative addition of the C-H bond to form a rhodium(III)-hydrido-aryl-boryl intermediate. Subsequent reductive elimination of the borylated arene regenerates the rhodium(I) species, completing the catalytic cycle. In some cases, a concerted metalation-deprotonation (CMD) pathway has also been proposed.[7]
Caption: Catalytic cycle for Rhodium-catalyzed C-H borylation.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for iridium and rhodium-catalyzed C-H borylation reactions.
General Procedure for Iridium-Catalyzed Aromatic C-H Borylation
This protocol is a generalized procedure based on commonly cited methods.[3]
Workflow Diagram
Caption: Workflow for a typical Ir-catalyzed C-H borylation experiment.
Methodology:
-
Preparation: In an argon-filled glovebox, a 4 mL vial is charged with [Ir(COD)OMe]₂ (1-2.5 mol%), the desired ligand (e.g., dtbpy, 2-5 mol%), bis(pinacolato)diboron (B₂pin₂) (1.0-1.5 equiv), and the aromatic substrate (1.0 equiv).
-
Reaction Setup: Anhydrous solvent (e.g., THF, methylcyclohexane) is added to achieve the desired concentration. A magnetic stir bar is added, and the vial is sealed.
-
Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 80-100 °C) and stirred for the designated time (e.g., 12-24 h).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired aryl boronate ester.
General Procedure for Rhodium-Catalyzed Aromatic C-H Borylation
This protocol is a generalized procedure based on early reports of rhodium-catalyzed borylation.[3]
Methodology:
-
Preparation: In a glovebox, a reaction vessel is charged with the rhodium precursor (e.g., Cp*Rh(η⁴-C₆Me₆), 1-5 mol%), the borylation reagent (e.g., HBpin, 1.5-2.0 equiv), and the aromatic substrate (1.0 equiv).
-
Reaction Setup: Anhydrous, degassed solvent is added. The vessel is sealed.
-
Reaction Conditions: The mixture is heated to a higher temperature, often in the range of 150 °C, for the required reaction time.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the product is isolated via column chromatography.
Conclusion
Both iridium and rhodium catalysts are powerful tools for C-H borylation, each with its own set of advantages and disadvantages. Iridium catalysts are generally more versatile and efficient for a broader range of substrates under milder conditions, with selectivity primarily dictated by sterics.[1] Rhodium catalysts, while sometimes requiring more forcing conditions, can offer unique, directing-group-controlled selectivity that is not achievable with iridium.[2] The choice of catalyst should therefore be made on a case-by-case basis, considering the specific structural features of the substrate and the desired borylated product. The mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for researchers to navigate the expanding field of C-H functionalization.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Directed ortho C–H borylation catalyzed using Cp*Rh(iii)–NHC complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Oxo-Palladium Pathway: A Kinetically Guided Comparison of Catalytic Cross-Coupling Mechanisms
For researchers, scientists, and drug development professionals, the optimization of carbon-carbon bond formation is a cornerstone of modern synthesis. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are workhorse methodologies. However, a deeper understanding of the underlying reaction mechanisms is crucial for rational catalyst design and process improvement. This guide provides a comparative analysis of the proposed "oxo-palladium" pathway, validated through kinetic studies, and benchmarks its performance against the alternative "boronate" pathway and other catalytic systems.
The Mechanistic Crossroads: Oxo-Palladium vs. Boronate Pathway
The critical transmetalation step in the Suzuki-Miyaura reaction, where the organic moiety is transferred from the boron reagent to the palladium center, is at the heart of a long-standing mechanistic debate. Two primary pathways have been proposed: the "boronate" pathway and the "oxo-palladium" pathway.
The boronate pathway posits that the boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the arylpalladium(II) halide complex to effect transmetalation.
Conversely, the oxo-palladium pathway suggests that the arylpalladium(II) halide complex first undergoes anion exchange with a hydroxide or alkoxide base to form a more reactive arylpalladium(II) hydroxide or alkoxide complex. This intermediate then reacts with the neutral boronic acid in the transmetalation step.
Kinetic studies have been instrumental in distinguishing between these two plausible mechanisms. By measuring the rates of the individual stoichiometric reactions that constitute each pathway, researchers can determine the kinetically preferred route under catalytically relevant conditions.
Kinetic Validation: The Evidence for the Oxo-Palladium Pathway
Seminal studies have provided compelling kinetic evidence supporting the prevalence of the oxo-palladium pathway under many common reaction conditions. By employing techniques such as in-situ NMR spectroscopy, the reaction rates of the key transmetalation steps for each pathway have been directly compared.
One key study systematically evaluated the stoichiometric reactions of isolated arylpalladium(II) hydroxo and halide complexes with arylboronic acids and aryltrihydroxyborates. The results demonstrated that the reaction between the arylpalladium(II) hydroxo complex and the neutral boronic acid is significantly faster than the reaction between the arylpalladium(II) halide complex and the boronate. This large difference in rate constants strongly suggests that the oxo-palladium pathway is the dominant mechanism for transmetalation in Suzuki-Miyaura reactions conducted with weak bases and aqueous solvent mixtures.
Comparative Kinetic Data: Oxo-Palladium vs. Boronate Pathway
| Pathway Component Reactions | Reactants | Rate Constant (s⁻¹) | Conditions | Reference |
| Oxo-Palladium Pathway | (PPh₃)₂(p-tolyl)Pd(OH) + p-tolylboronic acid | 2.4 x 10⁻³ | -40 °C, THF/H₂O (50:1) | [1] |
| Boronate Pathway | (PPh₃)₂(p-tolyl)Pd(I) + K[p-tolylB(OH)₃] | 1.7 x 10⁻⁷ (estimated) | -40 °C, THF/H₂O (50:1) | [1] |
This table summarizes key kinetic data from a comparative study, highlighting the significantly faster rate of the reaction corresponding to the oxo-palladium pathway.
Alternative Catalytic Systems: A Performance Benchmark with Nickel
While palladium has long dominated the field of cross-coupling catalysis, the development of catalysts based on more earth-abundant and cost-effective metals, such as nickel, is a major area of research. Kinetic studies comparing the performance of palladium and nickel catalysts in Suzuki-Miyaura reactions reveal distinct differences in their catalytic behavior.
Generally, nickel catalysts can be highly active and are often more effective for the activation of challenging substrates like aryl chlorides. However, they can also be more sensitive to the reaction conditions and functional groups present in the substrates.
Comparative Performance: Palladium vs. Nickel Catalysis
| Catalyst System | Substrates | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Conditions | Reference |
| Palladium | 4-chloroanisole + Phenylboronic acid | 95 | 1200 | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | [2][3] |
| Nickel | 4-chloroanisole + Phenylboronic acid | 88 | 950 | NiCl₂(dppp), K₃PO₄, Dioxane, 100 °C | [2][3] |
| Palladium | 1-bromo-4-fluorobenzene + Phenylboronic acid | >99 | >2000 | Pd₂(dba)₃, XPhos, K₂CO₃, THF, 80 °C | [2][4] |
| Nickel | 1-bromo-4-fluorobenzene + Phenylboronic acid | 92 | 1500 | NiCl₂(PCy₃)₂, K₃PO₄, t-AmylOH, 110 °C | [2][4] |
This table provides a comparative overview of the performance of representative palladium and nickel catalyst systems in Suzuki-Miyaura cross-coupling reactions under optimized conditions.
Experimental Corner: Protocols for Kinetic Studies
The validation of catalytic pathways relies on meticulous experimental work. Here, we outline a general protocol for monitoring the kinetics of a palladium-catalyzed Suzuki-Miyaura reaction using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: In-Situ ³¹P NMR Monitoring of a Suzuki-Miyaura Reaction
1. Materials and Reagents:
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, SPhos)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes suitable for the reaction temperature
2. Instrument Setup:
-
NMR spectrometer equipped with a variable temperature probe.
-
Ensure the spectrometer is tuned and locked for the desired nucleus (e.g., ³¹P).
3. Sample Preparation (inside a glovebox):
-
To a clean, dry NMR tube, add the palladium precatalyst, phosphine ligand, aryl halide, arylboronic acid, base, and internal standard.
-
Record the exact masses of all components.
-
Add the desired volume of degassed solvent to the NMR tube.
-
Cap the NMR tube securely.
4. Data Acquisition:
-
Insert the NMR tube into the pre-heated or pre-cooled NMR probe.
-
Start acquiring ³¹P NMR spectra at regular time intervals. The time interval will depend on the expected reaction rate.
-
Monitor the disappearance of the starting phosphine ligand and palladium-ligand complexes and the appearance of any new phosphorus-containing species.
5. Data Analysis:
-
Integrate the signals corresponding to the starting materials, intermediates, and the internal standard in each spectrum.
-
Plot the concentration of the species of interest as a function of time.
-
From these plots, determine the reaction order and calculate the rate constants.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the oxo-palladium pathway.
Caption: Competing pathways for the transmetalation step in the Suzuki-Miyaura reaction.
Caption: A generalized workflow for a kinetic study using in-situ NMR spectroscopy.
Conclusion: The Enduring Importance of Mechanistic Insight
The validation of the oxo-palladium pathway through detailed kinetic studies represents a significant advancement in our understanding of palladium-catalyzed cross-coupling reactions. This knowledge empowers chemists to make more informed decisions regarding the selection of reaction parameters, including the choice of base, solvent, and ligands, to optimize reaction efficiency and selectivity. Furthermore, the comparative analysis with alternative catalysts like nickel provides a broader perspective on the catalytic landscape, enabling the selection of the most appropriate system for a given synthetic challenge. As the demand for more efficient and sustainable chemical syntheses grows, a deep, kinetically-supported understanding of reaction mechanisms will remain an indispensable tool for innovation in the chemical sciences.
References
- 1. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
A Comparative Analysis of Homogeneous vs. Heterogeneous Iridium-Palladium Catalysts in Modern Catalysis
In the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, iridium (Ir) and palladium (Pd) catalysts are indispensable tools for forging complex molecular architectures. The choice between a homogeneous and a heterogeneous catalytic system is a critical decision in process development, with each approach offering a distinct set of advantages and disadvantages. This guide provides a detailed comparative analysis of homogeneous and heterogeneous iridium-palladium catalysts, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their catalytic applications.
General Comparison: Homogeneous vs. Heterogeneous Catalysis
The fundamental difference between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution, while heterogeneous catalysts are in a different phase, usually a solid catalyst with liquid or gaseous reactants.[1] This distinction has profound implications for catalyst activity, selectivity, separation, and recyclability.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Activity & Selectivity | Often exhibit higher activity and selectivity due to well-defined active sites and high accessibility.[2] | Activity can be limited by mass transfer and the presence of various active sites on the support surface.[1] |
| Catalyst Separation | Separation from the product stream can be challenging and costly, often requiring techniques like distillation or extraction.[1][3] | Easily separated from the reaction mixture by simple filtration or centrifugation.[1][3] |
| Recyclability | Recycling can be difficult and expensive due to challenges in catalyst recovery.[1] | Generally straightforward to recycle, although the catalyst may require reactivation.[1][3] |
| Reaction Conditions | Typically operate under milder temperature and pressure conditions.[1] | Often require higher temperatures and pressures, but the catalysts can be more stable under harsh conditions.[1] |
| Mechanistic Understanding | Reaction mechanisms are often well-understood and can be studied in detail using spectroscopic techniques like NMR.[1] | Mechanistic studies can be more complex due to the intricate nature of the catalyst surface and active sites.[1] |
| Metal Leaching | Not applicable in the traditional sense, but catalyst degradation can occur. | Prone to metal leaching into the product, which can be a significant issue in pharmaceutical applications.[3][4] |
Quantitative Performance Comparison: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Both homogeneous and heterogeneous palladium-based catalysts, sometimes in conjunction with iridium, are employed for this transformation. The following table presents a synthesized comparison of the performance of representative homogeneous and heterogeneous catalyst systems in Suzuki-Miyaura reactions.
| Parameter | Homogeneous Catalyst System | Heterogeneous Catalyst System |
| Catalyst | Pd(OAc)₂ with a phosphine ligand | Pd nanoparticles on a solid support (e.g., Pd/C) |
| Turnover Number (TON) | Can reach up to 1,000,000 or higher in optimized systems.[5] | Typically ranges from 100 to 10,000, but can be higher in flow chemistry systems.[5][6] |
| Turnover Frequency (TOF) (h⁻¹) | Can be very high, often in the range of 1,000 - 100,000 h⁻¹.[5] | Generally lower, ranging from 10 - 1,000 h⁻¹.[5] |
| Selectivity (%) | Typically very high (>95%) with well-designed ligands.[7] | Can be high, but may be affected by the nature of the support and the presence of different active sites.[8] |
| Recyclability | Generally not recyclable without specialized techniques.[3] | Recyclable for multiple runs, though activity may decrease over time due to leaching or deactivation.[6][9] |
| Metal Leaching (ppm) | Not applicable (catalyst is in solution). | A significant concern, with leaching levels that can range from <1 ppm to over 25% of the initial metal loading, depending on the support and reaction conditions.[4][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of catalytic reactions. Below are representative procedures for the synthesis of both homogeneous and heterogeneous iridium-palladium catalysts and a general protocol for a catalytic cross-coupling reaction.
Synthesis of a Homogeneous Iridium-Palladium Catalyst System
This protocol describes the in situ preparation of a homogeneous catalyst system from commercially available precursors.
Materials:
-
[Ir(COD)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [Ir(COD)Cl]₂ (1 mol%) and Pd(OAc)₂ (1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of anhydrous, deoxygenated solvent via syringe.
-
In a separate vial, dissolve tricyclohexylphosphine (4 mol%) in the same solvent.
-
Slowly add the phosphine solution to the stirring solution of the metal precursors.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure the formation of the active catalytic species. The resulting solution is the homogeneous catalyst stock solution, ready for use in the catalytic reaction.
Synthesis of a Heterogeneous Iridium-Palladium Catalyst (Ir-Pd/C)
This protocol describes the preparation of a supported bimetallic catalyst via the co-impregnation and reduction method.[11]
Materials:
-
Hexachloroiridic acid (H₂IrCl₆) solution
-
Palladium(II) chloride (PdCl₂)
-
Activated carbon (high surface area)
-
Reducing agent (e.g., sodium borohydride (NaBH₄) or hydrazine (N₂H₄))
-
Deionized water
Procedure:
-
Support Preparation: Dry the activated carbon support at 120°C for 24 hours to remove any adsorbed water.
-
Impregnation:
-
Prepare an aqueous solution containing the desired molar ratio of H₂IrCl₆ and PdCl₂.
-
Add the dried activated carbon to this solution. The volume of the solution should be just enough to fill the pores of the support (incipient wetness impregnation).
-
Stir the slurry for several hours at room temperature to ensure uniform impregnation of the metal precursors onto the support.
-
-
Drying: Dry the impregnated support in an oven at 100-120°C overnight.
-
Reduction:
-
Suspend the dried material in deionized water.
-
Slowly add a solution of the reducing agent (e.g., NaBH₄) dropwise while stirring vigorously. The reduction is typically accompanied by a color change to black and the evolution of gas.
-
Continue stirring for several hours to ensure complete reduction of the metal salts to their metallic state.
-
-
Washing and Drying:
-
Filter the resulting Ir-Pd/C catalyst and wash it thoroughly with deionized water to remove any residual salts.
-
Dry the catalyst under vacuum at 60-80°C overnight. The catalyst is now ready for use.
-
General Protocol for a Catalytic Reaction (e.g., Suzuki-Miyaura Coupling)
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Homogeneous catalyst solution or heterogeneous Ir-Pd/C catalyst (0.1 - 1 mol% of the limiting reactant)
-
Solvent (e.g., toluene/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and base.
-
If using the heterogeneous catalyst , add the solid Ir-Pd/C catalyst to the vessel.
-
If using the homogeneous catalyst , add the pre-prepared catalyst solution via syringe.
-
Add the solvent system to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up (Heterogeneous Catalyst): Filter the reaction mixture to recover the solid catalyst. The filtrate can then be processed to isolate the product. The recovered catalyst can be washed, dried, and reused.
-
Work-up (Homogeneous Catalyst): Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the crude product, which may require further purification to remove residual metal.
Visualizations of Catalytic Processes
Understanding the underlying mechanisms and experimental steps is facilitated by visual representations. The following diagrams, generated using the Graphviz DOT language, illustrate a generic catalytic cycle and a typical experimental workflow.
Caption: Generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for heterogeneous catalyst synthesis and application.
References
- 1. melp.nl [melp.nl]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. Metal Catalysts Recycling and Heterogeneous/Homogeneous Catalysis [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneous catalytic approaches in C–H activation reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00385K [pubs.rsc.org]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
Unraveling the Fleeting Existence of Iridium-Palladium Oxo Intermediates in Catalysis
The existence of iridium-oxo-palladium intermediates, a critical but transient species in bimetallic catalysis, has been a subject of significant scientific inquiry. While their direct isolation remains elusive due to their inherent instability, a combination of advanced spectroscopic techniques and computational modeling provides compelling, albeit indirect, evidence for their formation. This guide compares the experimental and theoretical approaches used to characterize these intermediates, offering insights into the methodologies that illuminate their role in catalytic cycles.
The synergy between iridium and palladium in bimetallic catalysts is known to enhance catalytic activity and durability in various chemical transformations, including oxidation reactions.[1][2][3][4][5] The formation of a Pd-O-Ir linkage is hypothesized to be a key step in the mechanisms of these reactions, facilitating oxygen transfer and influencing the electronic properties of the catalytic centers.
Spectroscopic Probes: A Glimpse into the Bimetallic Interface
Spectroscopic techniques that can be applied in-situ or operando are paramount for studying the dynamic surface of catalysts under reaction conditions.[6] X-ray Photoelectron Spectroscopy (XPS) and Extended X-ray Absorption Fine Structure (EXAFS) are two such powerful methods that provide insights into the electronic states and local atomic environment of palladium and iridium.
X-ray Photoelectron Spectroscopy (XPS): XPS is highly sensitive to the chemical state and electronic environment of elements on a catalyst's surface. In Pd-Ir systems, shifts in the binding energies of Pd 3d and Ir 4f core levels can indicate charge transfer between the two metals, a prerequisite for the formation of a polar Pd-O-Ir bond. For instance, an electron transfer from a less electronegative metal to a more electronegative one can be observed as a shift in their respective core level binding energies.[7] Studies on Pd-based bimetallic catalysts have shown that the binding energy of Pd can be shifted to lower values when alloyed with other metals, indicating a modification of its electronic structure.[8]
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides information about the coordination number and interatomic distances around a specific absorbing atom. In the context of Pd-Ir catalysts, EXAFS can help to distinguish between different structural motifs, such as alloys, core-shell nanoparticles, or the presence of metal-oxygen bonds.[9][10][11][12] The detection of a Pd-O or Ir-O scattering path at a distance consistent with a bridging oxo ligand would be strong evidence for the intermediate. While direct observation of a distinct Pd-O-Ir structure is challenging, changes in the Pd-O and Ir-O coordination environments upon reaction can indirectly suggest its formation and consumption.
| Technique | Information Provided | Evidence for Pd-O-Ir Intermediate | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states, and electronic structure of the surface.[13][14] | Shifts in Pd 3d and Ir 4f binding energies suggesting charge transfer through an oxo bridge.[7] | Does not provide direct structural information about the Pd-O-Ir linkage. |
| Extended X-ray Absorption Fine Structure (EXAFS) | Local atomic structure, coordination numbers, and interatomic distances.[9][15] | Detection of Pd-O and Ir-O bond distances consistent with a bridging oxo species. | Data represents an average of all absorbing atoms, making it difficult to detect low concentrations of transient species. |
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS): A typical XPS experiment involves irradiating the catalyst sample with monochromatic X-rays in an ultra-high vacuum chamber. The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Sample Preparation: The bimetallic catalyst is mounted on a sample holder and introduced into the vacuum system. For in-situ studies, the sample may be housed in a reaction cell that allows for heating and exposure to reactant gases.
-
Data Acquisition: The sample is irradiated with an X-ray source (e.g., Al Kα or Mg Kα). Survey scans are first collected to identify all elements present on the surface. High-resolution scans are then acquired for the specific core levels of interest (e.g., Pd 3d, Ir 4f, O 1s).
-
Data Analysis: The resulting spectra are analyzed to determine the binding energies, peak areas, and peak shapes. Binding energy shifts are compared to reference compounds to determine oxidation states.
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS experiments are typically performed at synchrotron radiation sources due to the need for a high-flux, tunable X-ray beam.
-
Sample Preparation: The catalyst is pressed into a pellet or loaded into a capillary tube. For in-situ measurements, the sample is placed in a specialized cell that allows for control of temperature and gas environment.
-
Data Acquisition: The X-ray energy is scanned across the absorption edge of the element of interest (e.g., the Pd K-edge or the Ir LIII-edge). The X-ray absorption coefficient is measured as a function of energy.
-
Data Analysis: The EXAFS signal is extracted from the raw absorption data and Fourier transformed to obtain a radial distribution function, which shows peaks corresponding to the different coordination shells around the absorbing atom. These data are then fit to theoretical models to extract structural parameters like bond distances and coordination numbers.[9]
Figure 1. A simplified workflow for an XPS experiment.
Computational Modeling: The Theoretical Framework
Density Functional Theory (DFT) calculations have become an indispensable tool for investigating reaction mechanisms and the structure of transient intermediates that are difficult to observe experimentally. DFT can be used to:
-
Predict the geometry and stability of proposed iridium-oxo-palladium intermediates.
-
Calculate the reaction energy profile for catalytic cycles involving these intermediates, identifying the most likely reaction pathways.
-
Simulate spectroscopic signatures (e.g., vibrational frequencies, core level shifts) that can be compared with experimental data.
By modeling different potential structures and their corresponding energies, DFT can help to validate or refute mechanistic proposals based on experimental observations.
Figure 2. A hypothetical catalytic cycle involving a Pd-O-Ir intermediate.
Comparison of Alternatives
The primary alternative to a bimetallic mechanism involving a distinct oxo-bridged intermediate is a scenario where the two metals act independently or where the interaction is purely electronic without the formation of a direct chemical bond through an oxygen atom. In such cases:
-
Monometallic Mechanism: Either Pd or Ir sites would be solely responsible for the catalytic activity, with the second metal acting as a structural promoter or stabilizer.
-
Electronic Interaction: One metal could modify the electronic properties of the other through alloying, making it more active without direct participation in a bimetallic intermediate. EXAFS would show Pd-Ir bonds but not necessarily Pd-O-Ir linkages.
The strength of the evidence for the iridium-oxo-palladium intermediate lies in the combination of multiple analytical techniques. While no single method can definitively prove its existence, the convergence of data from XPS, EXAFS, and DFT provides a strong circumstantial case. Future advances in operando characterization techniques with higher temporal and spatial resolution may one day allow for the direct observation of this fleeting but crucial catalytic species.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mgesjournals.com [mgesjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. core.ac.uk [core.ac.uk]
- 6. pure.mpg.de [pure.mpg.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Environmental Impact of Iridium and Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of a catalyst in chemical synthesis extends beyond its immediate efficiency and cost. As the chemical industry increasingly embraces sustainable practices, a thorough understanding of the environmental footprint of catalytic materials is paramount. This guide provides a comparative assessment of the environmental impact of two widely used platinum group metal (PGM) catalysts: iridium and palladium. By examining their lifecycle from cradle to grave, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed, environmentally conscious decisions in their work.
Executive Summary
Both iridium and palladium catalysts present environmental challenges throughout their lifecycle, from the significant environmental burden of their primary production to their potential toxicity. Life Cycle Assessments (LCA) reveal a considerable carbon footprint for both metals, with iridium production having a notably high Global Warming Potential. While recycling efforts can mitigate some of these impacts, the processes themselves are energy-intensive. Palladium has demonstrated a higher potential for bioaccumulation and toxicity compared to the relatively inert iridium. The following sections provide a detailed comparison of their environmental performance, supported by quantitative data and standardized experimental protocols.
Data Presentation: A Comparative Overview
The following tables summarize the key environmental impact data for iridium and palladium catalysts, compiled from life cycle assessments and ecotoxicological studies.
| Environmental Impact Category | Iridium | Palladium | Source(s) |
| Global Warming Potential (GWP100) | ~12,009 kg CO2-eq/kg | ~3,880 kg CO2-eq/kg (from a 2014 study) | [1],[2] |
| Toxicity | Generally low due to low reactivity and solubility. Soluble compounds can be mild irritants.[3][4] | Evidence of toxicity to blood and respiratory systems. Some compounds are potent mutagens. Can cause skin sensitization.[5] | [3][4][5] |
| Bioaccumulation | Limited data available, but generally considered low. | Higher potential for bioaccumulation in aquatic organisms.[6] | [6] |
| Recycling Rate | Recycling is crucial due to scarcity, but specific rates are not widely published. | Established recycling infrastructure, particularly from automotive catalysts. | [7] |
| Natural Abundance | One of the rarest elements in the Earth's crust. | Also rare, but more abundant than iridium. | [3] |
| Ecotoxicity Data (Palladium) | Value | Species | Source(s) |
| EC50 (144h) | 1.23 mg/L | Daphnia magna (water flea) | [8] |
| Bioaccumulation Factor (24h) | 150 | Asellus aquaticus (freshwater isopod) | [9] |
Experimental Protocols
To ensure the reproducibility and comparability of environmental impact assessments, standardized experimental protocols are essential. The following sections outline methodologies for key experiments cited in this guide, based on internationally recognized standards.
Life Cycle Assessment (LCA)
The environmental footprint of a catalyst is comprehensively evaluated using a Life Cycle Assessment (LCA), following the framework of ISO 14040 and ISO 14044 .[10][11][12] A cradle-to-gate approach is typically employed, encompassing all processes from raw material extraction to the final catalyst product.[13]
Methodology:
-
Goal and Scope Definition: Define the purpose of the LCA, the functional unit (e.g., 1 kg of catalyst), and the system boundaries (e.g., from mining to catalyst synthesis).
-
Life Cycle Inventory (LCI): Quantify all inputs (energy, raw materials) and outputs (emissions, waste) for each process within the system boundaries. Models such as the GREET (Greenhouse gases, Regulated Emissions, and Energy use in Technologies) model can be utilized for this purpose.[12][14][15][16][17]
-
Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts associated with the LCI data. Impact categories include Global Warming Potential (GWP), acidification potential, eutrophication potential, and human toxicity.
Metal Leaching into Soil and Water
To assess the potential for catalyst metals to contaminate soil and water, leaching studies are performed. The U.S. Environmental Protection Agency (EPA) SW-846 Test Method 1311 (Toxicity Characteristic Leaching Procedure - TCLP) provides a standardized protocol.[2][18][19][20][21]
Methodology:
-
Sample Preparation: A representative sample of the spent catalyst is obtained.
-
Extraction: The catalyst sample is placed in an extraction vessel with a specified extraction fluid (typically an acetic acid solution to simulate landfill conditions).
-
Agitation: The vessel is rotated end-over-end for a specified period (e.g., 18 hours) to simulate leaching.
-
Filtration: The extract is separated from the solid catalyst material by filtration.
-
Analysis: The concentration of the metal (iridium or palladium) in the extract is determined using analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) .[22]
Bioaccumulation Assessment
Bioaccumulation studies assess the potential for a substance to be taken up and concentrated by an organism from its environment. The OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) provides a framework for these studies.[23]
Methodology:
-
Test Organism Selection: A suitable aquatic species (e.g., zebrafish, rainbow trout) is chosen.
-
Exposure Phase: The test organisms are exposed to a constant, sublethal concentration of the metal compound in water or through their diet for a defined period.
-
Depuration Phase: The organisms are transferred to a clean environment and observed for a period to assess the elimination of the substance.
-
Tissue Analysis: At regular intervals during both phases, tissue samples are collected and analyzed for the concentration of the metal using methods like ICP-MS.
-
Calculation of Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF): The BCF (from water exposure) or BAF (from dietary exposure) is calculated as the ratio of the concentration of the substance in the organism to its concentration in the environment.
Mandatory Visualizations
Environmental Risk Assessment Workflow
Caption: A streamlined workflow for assessing the environmental risk of catalysts.
Generalized Heavy Metal-Induced Stress Signaling Pathway
Caption: A generalized signaling pathway of heavy metal stress in a cell.[11][24][25][26][27]
References
- 1. icck.org [icck.org]
- 2. EPA SW-846 Test Methods for Evaluating Solid Wastes | WBDG - Whole Building Design Guide [wbdg.org]
- 3. mgesjournals.com [mgesjournals.com]
- 4. Cytotoxic Organometallic Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leaching Behavior of Heavy Metals and Transformation of Their Speciation in Polluted Soil Receiving Simulated Acid Rain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innocent But Deadly: Nontoxic Organoiridium Catalysts Promote Selective Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium Nanoparticles: Is There a Risk for Aquatic Ecosystems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ipa-news.de [ipa-news.de]
- 10. mdpi.com [mdpi.com]
- 11. frontiersin.org [frontiersin.org]
- 12. GREET | Department of Energy [energy.gov]
- 13. ipa-news.com [ipa-news.com]
- 14. greet.anl.gov [greet.anl.gov]
- 15. bioenergymodels.nrel.gov [bioenergymodels.nrel.gov]
- 16. swri.org [swri.org]
- 17. R&D GREET Life Cycle Assessment Model | Department of Energy [energy.gov]
- 18. epa.gov [epa.gov]
- 19. EnviroSource General Listing - Test Methods for Evaluating Solid Waste: Physical/Chemical Methods (SW-846) [envirosource.com]
- 20. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 21. Test methods for evaluating solid waste physical/chemical methods (SW-846) (single user) (on cd-rom). Data file (Technical Report) | OSTI.GOV [osti.gov]
- 22. Search [admissions.kaust.edu.sa]
- 23. one.oecd.org [one.oecd.org]
- 24. researchgate.net [researchgate.net]
- 25. Heavy Metal Stress. Activation of Distinct Mitogen-Activated Protein Kinase Pathways by Copper and Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. MAPK Cascades and Transcriptional Factors: Regulation of Heavy Metal Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of different phosphine ligands in palladium catalysis"
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties directly influence the catalytic cycle, affecting reaction rates, yields, and the catalyst's overall efficiency. This guide provides an objective comparison of various phosphine ligands, supported by experimental data, to aid in the rational selection of the most effective ligand for a given transformation.
The choice of a phosphine ligand can dramatically impact the outcome of a palladium-catalyzed reaction. Factors such as the ligand's cone angle, electron-donating ability, and structural rigidity play a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[1][2] This guide will delve into a comparative analysis of commonly employed phosphine ligands in three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of phosphine ligand is particularly critical when using less reactive aryl chlorides as substrates. Below is a comparison of different phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides.
Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 | 490 | 245 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 99 | 495 | 247.5 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 99 | 495 | 247.5 |
| JohnPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 95 | 475 | 237.5 |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | <5 | - | - |
Data compiled from multiple sources for comparative purposes. TON and TOF are estimated based on reported yields and reaction times.
As the data indicates, bulky and electron-rich monodentate phosphine ligands such as P(t-Bu)₃, SPhos, and XPhos exhibit superior performance in the Suzuki-Miyaura coupling of aryl chlorides.[2] The steric bulk of these ligands promotes the formation of the active monoligated palladium species, which is crucial for the oxidative addition of the aryl chloride.[3] In contrast, the less sterically hindered and less electron-rich triphenylphosphine (PPh₃) is largely ineffective under these conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
A dried Schlenk tube is charged with Pd(OAc)₂ (0.002 mmol, 1 mol%), the phosphine ligand (0.004 mmol, 2 mol%), and K₃PO₄ (0.6 mmol). The tube is evacuated and backfilled with argon. 4-Chlorotoluene (0.2 mmol), phenylboronic acid (0.3 mmol), and 1,4-dioxane (1 mL) are then added. The reaction mixture is stirred at 80 °C for 2 hours. The yield is determined by GC analysis using an internal standard.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides.
Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 3 | 99 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 3 | 98 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 3 | 97 |
| DPEphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 80 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | <10 |
Data compiled from various sources for illustrative comparison.[4]
The results highlight the exceptional efficiency of the Buchwald biaryl phosphine ligands (XPhos, RuPhos, BrettPhos) in the amination of aryl chlorides.[5][6] These ligands create a sterically demanding environment around the palladium center, which facilitates the crucial C-N reductive elimination step.[1] While DPEphos, a bidentate ligand, shows some activity, it is significantly slower. Racemic BINAP, another bidentate ligand, is largely ineffective for this transformation.
Experimental Protocol: Buchwald-Hartwig Amination
To a glovebox-dried Schlenk tube is added Pd₂(dba)₃ (0.005 mmol, 1 mol%), the phosphine ligand (0.012 mmol, 2.4 mol%), and NaOtBu (1.4 mmol). The tube is sealed, removed from the glovebox, and placed under an argon atmosphere. 4-Chlorotoluene (1.0 mmol), aniline (1.2 mmol), and toluene (5 mL) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for the indicated time. The yield is determined by HPLC analysis after workup.
Heck Reaction
The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. The phosphine ligand plays a key role in stabilizing the active palladium(0) species and influencing the regioselectivity of the reaction.
Ligand Performance in the Heck Reaction of Bromobenzene with Styrene
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TOF (h⁻¹) |
| UiO66-PPh₂-Pd | Pre-catalyst | K₃PO₄ | Toluene | 110 | 12 | 92 | 15.3 |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | 85 | ~14 |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | 90 | 22.5 |
| PCy₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 2 | 95 | 47.5 |
Data from multiple sources for comparison. TOF is estimated based on yield and reaction time.[7]
In the Heck reaction, both electron-rich alkylphosphines like PCy₃ and triarylphosphines such as PPh₃ and P(o-tol)₃ can be effective.[8] The immobilized phosphine ligand in UiO66-PPh₂-Pd also demonstrates high reactivity and stability.[7] The choice of ligand can influence the reaction rate, with more electron-donating and sterically bulky ligands often leading to faster reactions.
Experimental Protocol: Heck Reaction
A mixture of Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), bromobenzene (1.0 mmol), styrene (1.2 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is heated at 100 °C in a sealed tube for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, and the solvent is evaporated. The yield is determined by ¹H NMR spectroscopy.
Visualizing the Catalytic Process
To better understand the role of phosphine ligands, it is helpful to visualize the catalytic cycle and the experimental workflow for ligand screening.
Figure 1. A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Figure 2. A typical workflow for screening and optimizing phosphine ligands in palladium catalysis.
Conclusion
The data presented in this guide underscores the profound impact of phosphine ligand selection on the efficiency of palladium-catalyzed cross-coupling reactions. For challenging transformations such as the coupling of aryl chlorides, bulky and electron-rich monodentate phosphines, particularly the Buchwald-type biarylphosphine ligands, have proven to be exceptionally effective.[1][2] The rational choice of ligand, guided by comparative data and a mechanistic understanding of the catalytic cycle, is paramount for developing robust and efficient synthetic methodologies in academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
Predicting Iridium's Power: A Guide to Computational Catalyst Reactivity Models
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Iridium, a versatile transition metal, has emerged as a key player in a multitude of catalytic transformations, from C-H activation to asymmetric hydrogenation. Predicting the reactivity of iridium catalysts with high accuracy can significantly accelerate the discovery and optimization of novel synthetic routes. This guide provides a comprehensive comparison of computational models designed for this purpose, supported by experimental validation and detailed protocols.
The accurate prediction of catalyst performance is a cornerstone of modern chemical research, enabling the rational design of catalysts and the rapid screening of reaction conditions. In the realm of iridium catalysis, two principal computational approaches have gained prominence: Density Functional Theory (DFT) and machine learning (ML). DFT methods provide a quantum mechanical description of the electronic structure of molecules and are used to calculate reaction energies and activation barriers. Machine learning models, on the other hand, leverage large datasets of experimental or computational results to predict catalytic outcomes.
Comparing the Models: DFT vs. Machine Learning
The choice between DFT and machine learning models often depends on the specific research question, available computational resources, and the existence of relevant training data.
| Computational Model | Primary Application | Key Strengths | Key Limitations |
| Density Functional Theory (DFT) | Mechanistic studies, prediction of reaction barriers and energies. | Provides detailed electronic structure information, applicable to a wide range of reactions without prior experimental data. | Computationally expensive, accuracy is highly dependent on the chosen functional. |
| Machine Learning (ML) | Prediction of site selectivity, enantioselectivity, and reaction yield. | Computationally efficient for large-scale screening, can capture complex relationships from data. | Requires large, high-quality training datasets, may not extrapolate well to new chemical space. |
Performance Deep Dive: A Tale of Two Reactions
To illustrate the capabilities and validation of these models, we examine two key iridium-catalyzed reactions: C-H borylation and hydrogenation.
Iridium-Catalyzed C-H Borylation: The "SoBo" Model
The site-selective C-H borylation of complex molecules is a powerful tool in medicinal chemistry. Predicting the position of borylation is a non-trivial challenge that has been addressed by a hybrid machine learning model known as SoBo (Site of Borylation).[1][2][3] This model combines DFT calculations, semi-empirical quantum mechanics, cheminformatics, and machine learning to predict the major borylation site.[1][3]
Model Performance:
| Model | Application | Reported Accuracy |
| SoBo (Hybrid ML) | Prediction of site selectivity in arene borylation | Higher accuracy than prior machine-learning models and human experts in predicting the major borylation site of pharmaceutical intermediates.[1][2] |
Experimental validation of the SoBo model has demonstrated its utility in guiding synthetic efforts, enabling the targeted functionalization of complex molecules.[1][2]
Iridium-Catalyzed Hydrogenation: Benchmarking DFT Functionals
The enantioselective hydrogenation of unsaturated compounds is a fundamental transformation in organic synthesis. The accuracy of DFT calculations in predicting the reaction mechanism and energetics of iridium-catalyzed hydrogenation is highly dependent on the chosen density functional. Several studies have benchmarked various functionals against high-level ab initio calculations.[4][5]
Recommended DFT Functionals for Iridium-Catalyzed Hydrogenation:
| DFT Functional | Key Performance Characteristics |
| B2-PLYP-D3 | Balanced and outstanding performance for reaction barriers, reaction energies, and energy gaps between different mechanisms.[4][5] |
| BP86-D3 | Less computationally expensive with outstanding, though less uniform, performance.[4][5] |
| TPSSh-D3 | A cost-effective alternative with good performance.[4][5] |
These studies emphasize the importance of including dispersion corrections (e.g., -D3) for accurate predictions in iridium catalysis.[4][5][6]
Experimental Validation Protocols
The validation of computational models is critically dependent on high-quality experimental data. Below are detailed methodologies for key experiments used to assess the reactivity of iridium catalysts.
General Procedure for Iridium-Catalyzed C-H Borylation
This protocol is a generalized procedure based on high-throughput experimentation workflows.[1][7]
Materials:
-
Iridium precursor (e.g., [Ir(cod)Cl]₂)
-
Ligand (e.g., bipyridine derivative)
-
Boron source (e.g., B₂pin₂)
-
Substrate
-
Anhydrous solvent (e.g., THF, cyclohexane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In an argon-filled glovebox, a vial is charged with the iridium precursor, the ligand, and the substrate.
-
The anhydrous solvent is added, followed by the boron source.
-
The vial is sealed and the reaction mixture is stirred at the desired temperature for the specified time.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The product is purified by flash column chromatography.
-
The yield and regioselectivity are determined by ¹H NMR and/or GC-MS analysis.
Kinetic Analysis of Iridium-Catalyzed Hydrogenation
This protocol outlines a general procedure for studying the kinetics of homogeneous hydrogenation reactions.
Apparatus:
-
Constant pressure gas uptake apparatus
-
Reaction vessel with a magnetic stirrer
-
Gas-tight syringes
-
Spectrophotometer (for monitoring reaction progress)
Procedure:
-
The iridium catalyst solution is prepared in a rigorously deoxygenated solvent (e.g., dimethylacetamide) under an inert atmosphere.
-
The substrate solution is also prepared in a deoxygenated solvent.
-
The reaction vessel is charged with the catalyst solution and connected to the gas uptake apparatus.
-
The system is purged with hydrogen gas.
-
The substrate is injected into the reaction vessel, and the stirring is initiated.
-
The rate of hydrogen uptake is measured at constant pressure and temperature.
-
The reaction progress can also be monitored by taking aliquots at different time intervals and analyzing them by spectroscopy or chromatography.
Visualizing the Workflow and Mechanisms
Diagrams are essential for understanding the logical flow of computational and experimental work, as well as the underlying chemical transformations.
References
- 1. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cross-Validation of Analytical Techniques for Iridium-Palladium Nanoparticle Characterization
For researchers, scientists, and drug development professionals, the precise characterization of bimetallic nanoparticles is paramount for ensuring their efficacy and safety. This guide provides a comparative overview of key analytical techniques for characterizing iridium-palladium (Ir-Pd) nanoparticles, offering detailed experimental protocols and illustrative data to aid in the selection of appropriate methods for comprehensive material assessment.
The unique catalytic and physicochemical properties of iridium-palladium nanoparticles have made them promising candidates in various fields, including catalysis, electrochemistry, and nanomedicine. However, unlocking their full potential requires a thorough understanding of their physical and chemical characteristics. No single analytical technique can provide a complete picture of these complex nanomaterials. Therefore, a cross-validation approach using multiple, complementary techniques is essential for robust and reliable characterization.
This guide focuses on five critical analytical techniques:
-
Transmission Electron Microscopy (TEM) for morphology and size distribution.
-
Dynamic Light Scattering (DLS) for hydrodynamic size and size distribution in solution.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental composition and concentration.
-
X-ray Photoelectron Spectroscopy (XPS) for surface composition and chemical state analysis.
-
X-ray Diffraction (XRD) for crystalline structure and crystallite size determination.
Below, we delve into the experimental protocols for each technique and present a comparative analysis of their capabilities through illustrative data.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate nanoparticle characterization. The following sections outline the typical experimental protocols for the analysis of Ir-Pd nanoparticles using the five key techniques.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of nanoparticles, offering invaluable information about their size, shape, morphology, and state of aggregation.
Sample Preparation:
-
Dilute the Ir-Pd nanoparticle suspension in a volatile solvent like ethanol or isopropanol to achieve a suitable concentration for imaging.
-
Deposit a small droplet (approximately 5-10 µL) of the diluted suspension onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment. For some samples, wicking away the excess liquid with filter paper may be necessary to prevent the formation of aggregates due to the "coffee-ring effect."
Imaging and Analysis:
-
Insert the dried TEM grid into the microscope.
-
Operate the TEM at a suitable accelerating voltage (e.g., 100-200 kV) to achieve optimal image contrast and resolution.
-
Acquire images at various magnifications to observe both the overall distribution and the detailed morphology of individual nanoparticles.
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (typically >100) to determine the average particle size and size distribution.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles dispersed in a liquid.
Sample Preparation:
-
Disperse the Ir-Pd nanoparticles in a suitable solvent, typically deionized water or an appropriate buffer, ensuring the solution is free of aggregates and contaminants. Sonication may be used to break up loose agglomerates.
-
Filter the solvent using a 0.22 µm syringe filter before preparing the nanoparticle suspension to remove any dust particles.
-
Dilute the nanoparticle suspension to an appropriate concentration to ensure an optimal scattering intensity for the instrument.
Measurement:
-
Transfer the nanoparticle suspension to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Perform multiple measurements to ensure the reproducibility of the results. The data is typically reported as the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive analytical technique for determining the elemental composition and concentration of nanoparticles.
Sample Preparation:
-
Accurately weigh a known amount of the Ir-Pd nanoparticle sample.
-
Digest the nanoparticles using a strong acid mixture, such as aqua regia (a mixture of nitric acid and hydrochloric acid), in a heated digestion vessel. This process dissolves the nanoparticles and brings the iridium and palladium into solution.
-
After digestion, dilute the sample with deionized water to a known volume to bring the metal concentrations within the linear range of the ICP-MS instrument.
Analysis:
-
Prepare a series of calibration standards with known concentrations of iridium and palladium.
-
Introduce the prepared sample and calibration standards into the ICP-MS instrument.
-
The instrument atomizes and ionizes the sample in a high-temperature argon plasma.
-
The ions are then separated based on their mass-to-charge ratio by a mass spectrometer, and the intensity of the signal for each isotope of iridium and palladium is measured.
-
Quantify the concentration of iridium and palladium in the original nanoparticle sample by comparing the signal intensities to the calibration curve.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition, chemical state, and electronic state of the elements within the top few nanometers of the nanoparticle surface.
Sample Preparation:
-
Deposit a concentrated dispersion of the Ir-Pd nanoparticles onto a clean, conductive substrate, such as a silicon wafer or indium tin oxide (ITO) coated glass.
-
Ensure a uniform and sufficiently thick layer of nanoparticles to avoid signal from the underlying substrate.
-
Dry the sample thoroughly under vacuum to remove any residual solvent.
Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).
-
The incident X-rays cause the emission of core-level electrons (photoelectrons).
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.
-
High-resolution spectra of the Ir 4f and Pd 3d regions are acquired to determine the oxidation states and relative atomic concentrations of the surface elements.
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the crystalline structure, phase composition, and average crystallite size of the nanoparticles.
Sample Preparation:
-
Prepare a powder sample of the Ir-Pd nanoparticles by drying a concentrated suspension.
-
Mount the powder sample on a low-background sample holder.
Measurement and Analysis:
-
Place the sample holder in the XRD instrument.
-
Irradiate the sample with a monochromatic X-ray beam (typically Cu Kα).
-
Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
The resulting XRD pattern will show a series of peaks at specific 2θ values, which correspond to the crystallographic planes of the material.
-
Compare the peak positions and intensities to a reference database (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystal structure (e.g., face-centered cubic - FCC).
-
Use the Scherrer equation to calculate the average crystallite size from the broadening of the diffraction peaks.
Comparative Data Analysis
To illustrate the complementary nature of these techniques, the following tables summarize hypothetical quantitative data for a representative sample of Ir-Pd nanoparticles.
Table 1: Particle Size and Size Distribution
| Analytical Technique | Parameter Measured | Illustrative Value | Strengths & Limitations |
| TEM | Feret Diameter (nm) | 5.2 ± 1.1 | Strengths: Provides direct visualization of size, shape, and morphology. Considered the "gold standard" for primary particle size. Limitations: Requires sample to be in a dry state, which may induce aggregation. Analysis is localized to a small sample area. |
| DLS | Hydrodynamic Diameter (nm) | 8.5 (Z-average) | Strengths: Measures size in a dispersed state, providing information on the effective size in solution, including any surface layers. Rapid and non-destructive. Limitations: Measures the hydrodynamic diameter, which is larger than the physical diameter. Highly sensitive to the presence of small numbers of large aggregates. Assumes a spherical shape. |
| XRD | Crystallite Size (nm) | 4.8 | Strengths: Provides information on the size of the crystalline domains within the nanoparticles. Limitations: May underestimate the total particle size if the nanoparticles are polycrystalline. Peak broadening can also be influenced by lattice strain. |
Table 2: Elemental and Surface Composition
| Analytical Technique | Parameter Measured | Illustrative Value | Strengths & Limitations |
| ICP-MS | Bulk Composition (atomic %) | Ir: 48%, Pd: 52% | Strengths: Extremely sensitive for elemental quantification. Provides the overall bulk composition of the sample. Limitations: Destructive technique. Provides no information on the surface composition or chemical state. |
| XPS | Surface Composition (atomic %) | Ir: 35%, Pd: 65% | Strengths: Highly surface-sensitive (top ~5-10 nm). Provides information on the elemental composition and chemical states (oxidation states) of the surface atoms. Limitations: Requires ultra-high vacuum, which may alter the sample. Provides information only on the near-surface region. |
Visualizing the Workflow and Relationships
To effectively implement a cross-validation strategy, a logical workflow is essential. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for nanoparticle characterization and the signaling pathway of how different techniques provide complementary information.
A Comparative Cost-Benefit Analysis of Iridium-Based Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in modern chemical synthesis, profoundly impacting reaction efficiency, cost-effectiveness, and overall sustainability. Among the array of available options, iridium-based catalysts have emerged as powerful tools, particularly in asymmetric hydrogenation and C–H functionalization reactions.[1][2] However, the high cost and relative scarcity of iridium necessitate a thorough cost-benefit analysis against more established alternatives such as palladium, rhodium, and ruthenium.[3][4] This guide provides an objective comparison of iridium-based catalytic systems with these alternatives, supported by experimental data and detailed methodologies to aid researchers in making informed decisions.
I. Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation of prochiral ketones is a cornerstone of pharmaceutical synthesis for producing chiral alcohols, which are vital building blocks for many drugs.[5] While rhodium and ruthenium catalysts have historically dominated this field, iridium catalysts have demonstrated exceptional activity and enantioselectivity, particularly for challenging substrates.[6][7]
Performance Comparison
The following table summarizes the performance of iridium, rhodium, and ruthenium catalysts in the asymmetric hydrogenation of acetophenone, a common benchmark substrate.
| Catalyst System | Metal | Ligand | S/C Ratio | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| [Ir(COD)Cl]₂/SpiroPAP | Iridium | SpiroPAP | 100,000 | >99 | >99 | 100,000 | - | [8] |
| Anionic Ir-catalyst | Iridium | Multidentate | 13,425,000 | >99 | 99 | 13,425,000 | 806,400 | [9] |
| [Rh(COD)₂]BF₄/Josiphos | Rhodium | Josiphos | - | - | 83 | - | - | [10] |
| Rh-TsDPEN | Rhodium | TsDPEN | 100-1000 | High | up to 99 | - | >50 | [11] |
| Ru-prolinamide | Ruthenium | Prolinamide | - | High | High | - | - | [12] |
| η⁶-arene/TsDPEN–Ru | Ruthenium | TsDPEN | - | High | >99 | 2,400,000 | 228,000 | [5] |
S/C Ratio: Substrate-to-catalyst ratio; ee: enantiomeric excess; TON: Turnover Number; TOF: Turnover Frequency.
As the data indicates, iridium catalysts can achieve exceptionally high turnover numbers, suggesting greater efficiency and the potential for lower catalyst loadings in industrial applications.[8][9] This is a crucial factor in offsetting the higher initial cost of iridium.
Cost-Benefit Analysis
While iridium metal is generally more expensive than rhodium and significantly more so than ruthenium, the cost of the final catalyst is also heavily influenced by the synthesis of the chiral ligand.[13][] The remarkable efficiency of some iridium catalysts, as demonstrated by their high TONs, can lead to a lower overall cost per kilogram of product, especially in large-scale manufacturing.[15]
For instance, in the industrial synthesis of a key chiral alcohol intermediate for nicotine production, an anionic iridium catalyst was successfully employed at a 500 kg scale with a substrate-to-catalyst ratio of 100,000, demonstrating the economic viability of iridium catalysis in a real-world manufacturing setting.[9]
Experimental Protocol: High-Throughput Screening of Catalysts for Asymmetric Hydrogenation of Acetophenone
This protocol outlines a general procedure for the parallel screening of iridium, rhodium, and ruthenium catalysts to determine the optimal system for a given ketone substrate.[15][16]
1. Catalyst and Ligand Preparation:
-
Prepare stock solutions of the metal precursors (e.g., [Ir(COD)Cl]₂, [Rh(COD)Cl]₂, [Ru(p-cymene)Cl₂]₂) and chiral ligands in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
2. Reaction Setup:
-
In an array of parallel reaction vials under an inert atmosphere, dispense the appropriate volume of the metal precursor and ligand stock solutions.
-
Evaporate the solvent.
-
To each vial, add the substrate (acetophenone) and the reaction solvent (e.g., methanol, isopropanol).
-
Add a base if required by the catalytic system (e.g., KOtBu).
3. Hydrogenation:
-
Place the reaction block into a high-pressure autoclave.
-
Pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reactions at the desired temperature for a set period.
4. Analysis:
-
After releasing the pressure, take an aliquot from each reaction vial.
-
Analyze the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Determine the enantiomeric excess by chiral GC or HPLC.
5. Data Evaluation:
-
Compare the yield and enantioselectivity for each catalyst system to identify the most promising candidates for further optimization.
II. C-H Functionalization
Direct C-H functionalization is a rapidly evolving field that offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.[17] Palladium has been the dominant metal in this area; however, iridium has shown unique reactivity and selectivity, particularly in C-H borylation.[2][7]
Performance Comparison
The following table provides a qualitative comparison of iridium and palladium in C-H functionalization reactions.
| Feature | Iridium-based Catalysts | Palladium-based Catalysts |
| Primary Application | C-H Borylation, C-H Amination | Arylation, Acetoxylation, Amination |
| Directing Group Tolerance | Broad, including weakly coordinating groups | Often requires strongly coordinating directing groups |
| Regioselectivity | Often sterically controlled | Typically ortho-selective due to chelation control |
| Functional Group Tolerance | Generally high | Can be sensitive to certain functional groups |
| References | [7][10][18][19] | [17][20][21][22] |
Iridium-catalyzed C-H borylation is a particularly powerful tool for late-stage functionalization in drug discovery, allowing for the introduction of a versatile boronic ester group that can be further elaborated.[10]
Cost-Benefit Analysis
The cost-benefit analysis in C-H functionalization is more nuanced. While palladium precursors are generally less expensive than their iridium counterparts, the overall cost of a synthetic route must be considered. Iridium-catalyzed C-H borylation followed by a palladium-catalyzed cross-coupling can be a highly effective and ultimately more cost-efficient strategy for complex molecule synthesis by reducing the number of steps required to prepare functionalized starting materials.[23][24]
Experimental Protocol: Evaluation of Catalyst Performance in Directed C-H Functionalization
This protocol describes a general method for comparing the efficiency of an iridium and a palladium catalyst in a directed C-H functionalization reaction, such as the amination of a benzamide derivative.[18][22]
1. Materials:
-
Substrate (e.g., N-aryl benzamide).
-
Aminating agent (e.g., O-benzoyl hydroxylamine).
-
Iridium catalyst (e.g., [Cp*IrCl₂]₂).
-
Palladium catalyst (e.g., Pd(OAc)₂).
-
Ligand (if required).
-
Base (e.g., K₂CO₃).
-
Solvent (e.g., dioxane).
2. Reaction Setup:
-
In separate reaction vessels under an inert atmosphere, combine the substrate, aminating agent, catalyst, ligand (if applicable), and base.
-
Add the solvent and stir the mixture.
3. Reaction Monitoring:
-
Heat the reactions to the desired temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by LC-MS or GC.
4. Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate work-up procedure to isolate the product.
-
Determine the yield of the isolated product.
5. Comparison:
-
Compare the reaction times, yields, and any observed side products for the iridium and palladium-catalyzed reactions to assess their relative performance.
III. Photocatalysis
Visible-light photoredox catalysis has become a powerful method for organic synthesis. Both iridium and ruthenium complexes are widely used as photocatalysts. Recently, there has been a push towards more sustainable and cost-effective organic photocatalysts to replace expensive and toxic heavy metals.[25]
While a detailed comparative analysis is beyond the scope of this guide, it is important to note that iridium-based photocatalysts are highly efficient but their cost and toxicity are significant considerations for industrial applications.
Visualizing Catalytic Processes
The following diagrams, generated using Graphviz, illustrate key concepts in catalysis to provide a clearer understanding of the workflows and reaction pathways.
Conclusion
Iridium-based catalytic systems offer significant advantages in terms of reactivity, selectivity, and efficiency, particularly for challenging transformations in asymmetric hydrogenation and C-H functionalization.[1][2] While the initial cost of iridium is a primary concern, a comprehensive cost-benefit analysis must consider factors such as catalyst loading, turnover number, and the potential for streamlining synthetic routes.[9][15] In many cases, the superior performance of iridium catalysts can translate to lower overall production costs, making them a viable and often superior choice for industrial applications. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to make data-driven decisions in the selection of the optimal catalytic system for their specific needs.
References
- 1. High throughput screening for asymmetric hydrogenation [manufacturingchemist.com]
- 2. Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry [mdpi.com]
- 3. [PDF] Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 4. ipa-news.de [ipa-news.de]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Enantioselective synthesis of alcohols and amines by iridium-catalyzed hydrogenation, transfer hydrogenation, and related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Theoretical Studies of Chiral Dinuclear Iridium Complexes Containing BINAP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. High-throughput and parallel screening methods in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03052J [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chemistry.msu.edu [chemistry.msu.edu]
- 24. Merging Iridium-Catalyzed C-H Borylations with Palladium-Catalyzed Cross-Couplings Using Triorganoindium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Using life cycle assessment to measure the environmental performance of catalysts and directing research in the conversion of CO2 into commodity chemicals: a look at the potential for fuels from ‘thin-air’ - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Iridium-Oxopalladium (1/1): A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
This document provides essential guidance for the safe handling and proper disposal of Iridium-Oxopalladium (1/1). As a precious metal catalyst, potentially in a fine powder form, this material requires careful management to mitigate risks and ensure environmental compliance. The following procedures are based on the known properties of its constituent elements and general best practices for laboratory waste.
Hazard Identification and Personal Protective Equipment (PPE)
Iridium-Oxopalladium (1/1) should be handled with caution, assuming it possesses the hazards of its components. Both iridium and palladium in powder form can be flammable solids and may cause skin, eye, and respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.[3]
-
Hand Protection: Wear protective gloves.[3]
-
Respiratory Protection: Use a respirator if dusts are generated.[4]
-
Body Protection: A lab coat or other protective work clothing is recommended.[5]
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent dispersion and potential hazards.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Cover drains to prevent the material from entering the sewer system.[4]
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
-
Waste Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste.[3]
Proper Disposal Procedure
The disposal of Iridium-Oxopalladium (1/1) must comply with all local, state, and federal regulations.
Step-by-Step Disposal Guide:
-
Waste Characterization: The waste should be classified as a hazardous material containing heavy metals.
-
Containerization:
-
Special Precautions for Used Catalysts:
-
Consult with Environmental Health and Safety (EHS): Before disposal, consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
-
Waste Pickup: Arrange for the collection of the hazardous waste by a certified disposal company.
Quantitative Data Summary
The following table summarizes key data for the components of Iridium-Oxopalladium (1/1).
| Property | Iridium | Palladium |
| CAS Number | 7439-88-5 | 7440-05-3 |
| Physical State | Powder/Solid | Powder/Solid |
| Appearance | Not specified | Dark grey |
| Melting Point | Not specified | 1555 °C / 2831 °F |
| Boiling Point | Not specified | 2970 °C / 5378 °F |
| Flammability | Flammable solid[1][2] | Flammable solid[3] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or deactivation of Iridium-Oxopalladium (1/1) for disposal. The recommended procedure is to manage it as a hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Iridium-Oxopalladium (1/1).
Caption: Disposal workflow for Iridium-Oxopalladium (1/1).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
